3-Bromo-2,6-dimethoxypyridine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-bromo-2,6-dimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-10-6-4-3-5(8)7(9-6)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTYQBCAEWGFQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349088 | |
| Record name | 3-bromo-2,6-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13445-16-4 | |
| Record name | 3-bromo-2,6-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13445-16-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Bromo-2,6-dimethoxypyridine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Applications of 3-Bromo-2,6-dimethoxypyridine
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern organic synthesis. The document delves into its physicochemical properties, spectroscopic profile, and chemical reactivity, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are presented, emphasizing the rationale behind experimental choices to ensure reproducibility and success. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Introduction
Pyridine derivatives are fundamental scaffolds in medicinal chemistry, agrochemicals, and materials science.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for modulating biological activity and material characteristics. This compound has emerged as a particularly valuable intermediate.[2] Its structure features a reactive bromine atom at the 3-position, which is an excellent handle for cross-coupling reactions, and two electron-donating methoxy groups at the 2- and 6-positions. These methoxy groups influence the electronic nature of the pyridine ring, modulating its reactivity and providing steric hindrance that can be exploited for regioselective transformations. This guide offers an in-depth exploration of this reagent's properties and its application in key synthetic transformations.
Physicochemical and Safety Data
Proper handling and understanding of the physical properties of a reagent are paramount for successful and safe experimentation. The key data for this compound are summarized below.
Physical Properties
| Property | Value | Reference |
| CAS Number | 13072-99-4 | N/A |
| Molecular Formula | C₇H₈BrNO₂ | [3] |
| Molecular Weight | 218.05 g/mol | [3] |
| Appearance | White to off-white solid | General Supplier Data |
| Melting Point | 78-82 °C | General Supplier Data |
| Solubility | Soluble in common organic solvents (e.g., Dioxane, Toluene, THF, DMF) | General Chemical Knowledge |
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[3]
-
Hazard Statements: Causes skin irritation (H315), Causes serious eye damage (H318), May cause respiratory irritation (H335).[3]
-
Precautionary Statements:
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[5]
Spectroscopic Characterization
-
¹H NMR (predicted): The spectrum is expected to show two doublets in the aromatic region corresponding to the protons at the 4- and 5-positions of the pyridine ring. Two singlets in the aliphatic region would correspond to the two methoxy groups.
-
¹³C NMR (predicted): The spectrum would display seven distinct carbon signals. The carbon atom attached to the bromine (C-3) would be shifted upfield compared to the other aromatic carbons. The carbons attached to the methoxy groups (C-2, C-6) would be significantly downfield. The two methoxy carbons would appear as a single peak in the aliphatic region.
-
Mass Spectrometry (EI): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[6]
Chemical Reactivity and Synthetic Protocols
The synthetic utility of this compound is primarily centered on its participation in palladium-catalyzed cross-coupling reactions. The bromine atom at the C-3 position serves as a versatile leaving group for the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures.[7] The coupling of this compound with a boronic acid or ester partner proceeds via a well-established catalytic cycle.
-
Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ is a common choice, but more advanced catalysts with specialized phosphine ligands (e.g., SPhos, XPhos) can be used for challenging substrates to enhance reaction rates and yields.[7]
-
Base: A base is crucial for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[8][9] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used, often with an aqueous solution to facilitate the reaction.[8]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often optimal. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and aids in the formation of the active boronate species.[7]
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.[7]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[10] This reaction couples this compound with a primary or secondary amine.
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of a phosphine ligand. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BINAP) are often required to facilitate the reductive elimination step, which is typically rate-limiting.[11][12] The palladium precursor is often Pd₂(dba)₃ or Pd(OAc)₂.[11]
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is the most common choice as it is strong enough to deprotonate the amine or the palladium-amine complex without competing as a nucleophile.[11]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst system.[11]
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.04 equiv.), and the base (e.g., sodium t-butoxide, 1.4 equiv.).
-
Seal the tube, then evacuate and backfill with an inert atmosphere (Argon or Nitrogen) three times.
-
Under the inert atmosphere, add this compound (1.0 equiv.) and the anhydrous, degassed solvent (e.g., toluene).
-
Finally, add the amine (1.2 equiv.) via syringe.
-
Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling enables the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne.[14] This reaction is unique in its typical use of a dual-catalyst system.
-
Catalyst System: The reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) to facilitate the main cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst.[15] The copper(I) reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the palladium complex.[14]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves both to neutralize the HBr formed during the reaction and as the solvent in many cases.[16]
-
Solvent: While an amine base can serve as the solvent, other solvents like DMF or THF can also be used, especially for less soluble substrates.[16]
-
To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), and the copper(I) iodide co-catalyst (0.05 equiv.).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add an anhydrous, degassed solvent (e.g., triethylamine or DMF).
-
Add the terminal alkyne (1.5 equiv.) via syringe.
-
Stir the reaction at a temperature ranging from room temperature to 100 °C for 3-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter to remove insoluble salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[16]
Conclusion
This compound is a highly effective and versatile building block for the synthesis of complex, substituted pyridine derivatives. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the strategic and efficient formation of critical C-C and C-N bonds. The protocols and mechanistic insights provided in this guide are designed to empower researchers to confidently and successfully incorporate this valuable reagent into their synthetic programs, accelerating innovation in drug discovery, materials science, and beyond.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Bromo-2,6-dimethylpyridine | C7H8BrN | CID 603971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.fr [fishersci.fr]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
3-Bromo-2,6-dimethoxypyridine CAS number and structure
An In-Depth Technical Guide to 3-Bromo-2,6-dimethoxypyridine: Synthesis, Reactivity, and Applications
This guide provides an in-depth technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its fundamental properties, synthesis, characteristic reactivity, and critical applications, particularly in the construction of complex molecular architectures for pharmaceuticals.
Core Compound Identity and Properties
This compound is a substituted pyridine derivative featuring a bromine atom at the 3-position and two methoxy groups at the 2- and 6-positions. This specific arrangement of functional groups makes it a valuable and versatile intermediate in organic synthesis.
Chemical Structure:
Caption: Chemical structure and identifiers for this compound.
Physicochemical Data Summary:
The following table summarizes the key physical and chemical properties of this compound. These parameters are essential for designing reaction conditions and purification protocols.
| Property | Value | Source |
| Molecular Weight | 218.05 g/mol | LookChem |
| Boiling Point | 224 °C | LookChem |
| Density | 1.484 g/cm³ | LookChem |
| Flash Point | 89 °C | LookChem |
| Refractive Index | 1.53 | LookChem |
| Appearance | Colorless to pale yellow liquid/solid | Multiple Suppliers |
| Solubility | Soluble in common organic solvents (e.g., DMSO, Methanol) | Sriramchem |
Synthesis and Spectroscopic Characterization
The synthesis of this compound typically involves the electrophilic bromination of the precursor, 2,6-dimethoxypyridine. The electron-donating nature of the two methoxy groups activates the pyridine ring, directing the bromination primarily to the 3- and 5-positions.
Exemplary Synthesis Protocol: Bromination of 2,6-Dimethoxypyridine
This protocol describes a general method for the regioselective bromination of an activated pyridine ring. The choice of brominating agent and solvent is critical for controlling the reaction and minimizing side products. N-Bromosuccinimide (NBS) is often preferred for its milder reactivity compared to elemental bromine.
Methodology:
-
Reaction Setup: To a solution of 2,6-dimethoxypyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add N-Bromosuccinimide (1.0-1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound.
Spectroscopic Characterization
Confirming the structure and purity of the synthesized compound is paramount. Below are the expected spectroscopic signatures for this compound based on its structure.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show two distinct aromatic signals, corresponding to the protons at the C4 and C5 positions of the pyridine ring. These will appear as doublets due to coupling with each other. Additionally, two singlets will be observed for the two chemically non-equivalent methoxy groups (-OCH₃) at the C2 and C6 positions.
-
¹³C NMR (Carbon NMR): The carbon spectrum will display seven distinct signals: five for the pyridine ring carbons (with the carbon bearing the bromine showing a characteristic shift) and two for the methoxy group carbons.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks with an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Reactivity and Key Applications in Synthesis
The true utility of this compound lies in its capacity to serve as a versatile scaffold in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern pharmaceutical synthesis.[1][2]
Caption: Key cross-coupling reactions utilizing this compound.
The Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Reaction
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing biaryl structures, which are prevalent in many drug molecules.[3][4] In this reaction, the bromine atom of this compound is replaced by an aryl, heteroaryl, or vinyl group from an organoboron reagent.[5]
Catalytic Cycle Explanation: The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine.
-
Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide.[7]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[6]
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a robust, field-proven methodology for the synthesis of 2,6-dimethoxy-3-phenylpyridine.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Dioxane/Water mixture, typically 4:1)
Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and the base. Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add the palladium catalyst, followed by the degassed solvent mixture via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: After completion (typically 4-12 hours), cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the desired biaryl product.
Role in Drug Discovery: A Privileged Scaffold
The pyridine ring is considered a "privileged scaffold" in medicinal chemistry. Its presence is found in numerous FDA-approved drugs, where it can act as a hydrogen bond acceptor and influence the molecule's overall solubility, metabolic stability, and binding affinity to biological targets.[1] The methoxy groups further modulate these properties, potentially enhancing membrane permeability and metabolic resistance.[8]
The synthetic versatility of this compound allows medicinal chemists to rapidly generate libraries of novel compounds for screening. By varying the coupling partner in reactions like the Suzuki or Buchwald-Hartwig, a wide range of substituents can be introduced at the 3-position, enabling systematic exploration of the structure-activity relationship (SAR) for a given biological target.
Caption: Workflow illustrating the use of this compound in a drug discovery pipeline.
Safety and Handling
As with any halogenated organic compound, proper safety precautions must be observed when handling this compound and its analogs.
-
Hazard Identification: This class of compounds is often harmful if swallowed, causes skin irritation, and can cause serious eye irritation or damage. It may also cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[10] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a high-value chemical intermediate whose strategic placement of functional groups—a reactive bromine atom and two modulating methoxy groups on a privileged pyridine scaffold—makes it an indispensable tool for synthetic and medicinal chemists. Its utility in robust cross-coupling reactions enables the efficient construction of diverse and complex molecular libraries, accelerating the path toward the discovery and development of novel therapeutics.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Bromo-2-methoxypyridine | C6H6BrNO | CID 12533390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 52606-08-3|6-Bromo-2,3-dimethoxypyridine|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 3-Bromo-2,6-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-2,6-dimethoxypyridine. As a crucial analytical technique in organic chemistry, NMR spectroscopy offers unparalleled insight into molecular structure. This document serves as a practical reference for the characterization of this compound, detailing predicted spectral data, methodologies for spectral acquisition, and a theoretical framework for spectral interpretation.
Introduction to this compound and the Role of NMR
This compound (CAS No. 13445-16-4) is a substituted pyridine derivative with significant potential as a building block in the synthesis of pharmaceutical and agrochemical agents. The strategic placement of the bromo and methoxy functional groups provides multiple reaction sites for further molecular elaboration.
Unambiguous structural confirmation is the bedrock of chemical synthesis and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. Through the analysis of chemical shifts, coupling constants, and correlation experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the identity and purity of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, reflecting the symmetry of the molecule. The pyridine ring possesses two aromatic protons, and the two methoxy groups are chemically distinct due to the bromine substituent at the 3-position.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 6.8 - 7.2 | d | 8.0 - 9.0 |
| H-5 | 7.4 - 7.8 | d | 8.0 - 9.0 |
| OCH₃ (C2) | 3.9 - 4.1 | s | - |
| OCH₃ (C6) | 3.9 - 4.1 | s | - |
Note: These are predicted values based on the analysis of similar substituted pyridines. Actual experimental values may vary.
The chemical shifts of the aromatic protons H-4 and H-5 are influenced by the electron-donating methoxy groups and the electron-withdrawing bromine atom. The two methoxy groups, while appearing as singlets, may have slightly different chemical shifts due to the anisotropic effect of the adjacent bromine atom.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The spectrum is expected to show seven distinct signals, corresponding to the five carbons of the pyridine ring and the two methoxy carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 160 - 165 |
| C-3 | 105 - 115 |
| C-4 | 115 - 125 |
| C-5 | 140 - 145 |
| C-6 | 160 - 165 |
| OCH₃ (C2) | 53 - 57 |
| OCH₃ (C6) | 53 - 57 |
Note: These are predicted values based on the analysis of similar substituted pyridines. Actual experimental values may vary.
The carbons directly attached to the electronegative oxygen atoms (C-2 and C-6) are expected to be the most downfield in the aromatic region. The carbon bearing the bromine atom (C-3) will be significantly shielded compared to an unsubstituted pyridine.
Structural Elucidation Workflow using 2D NMR
For an unambiguous assignment of all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is indispensable.
Caption: A logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Experimental Protocols
The following are generalized protocols for acquiring high-quality NMR data for this compound on a 400 MHz spectrometer.
Sample Preparation
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
¹H NMR Acquisition
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition
-
Pulse Program: Standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 180 ppm.
-
Temperature: 298 K.
2D NMR Acquisition (COSY, HSQC, HMBC)
Standard gradient-enhanced pulse programs should be utilized for COSY, HSQC, and HMBC experiments. The number of increments in the indirect dimension and the number of scans per increment should be optimized based on the sample concentration and desired resolution.
Data Processing and Interpretation
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra manually.
-
Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by referencing the CDCl₃ solvent peak to 77.16 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H spectrum to establish proton-proton connectivity.
-
Use the HSQC spectrum to assign protons to their directly attached carbons.
-
Utilize the HMBC spectrum to identify long-range (2-3 bond) correlations, which are crucial for assigning quaternary carbons and confirming the overall molecular structure.
Caption: Predicted key HMBC correlations for this compound.
Conclusion
This technical guide provides a comprehensive framework for understanding and acquiring the ¹H and ¹³C NMR spectra of this compound. While the presented spectral data are predictive, they are grounded in the established principles of NMR spectroscopy and analysis of analogous structures. The detailed experimental protocols and workflow for structural elucidation offer a robust methodology for researchers to confidently characterize this important synthetic intermediate.
Solubility of 3-Bromo-2,6-dimethoxypyridine in common lab solvents
An In-Depth Technical Guide to the Solubility of 3-Bromo-2,6-dimethoxypyridine in Common Laboratory Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both biological and chemical systems. Poor solubility can impede drug absorption, lead to unreliable results in screening assays, and create significant challenges in formulation and process chemistry.[1][2][3] This guide provides a comprehensive technical overview of the solubility profile of this compound (CAS No. 13445-16-4), a key building block in medicinal chemistry and materials science.[1] Due to the absence of extensive published quantitative solubility data for this specific compound, this document emphasizes the theoretical principles governing its solubility and provides detailed, field-proven experimental protocols for its empirical determination. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical methodology for assessing the solubility of this versatile pyridine derivative.
Introduction to this compound
This compound is a substituted pyridine derivative recognized for its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a pyridine core, two electron-donating methoxy groups, and a bromine atom, provides a versatile scaffold for various chemical transformations. The bromine atom, for instance, serves as a key handle for cross-coupling reactions, enabling the construction of more complex molecular architectures.
A thorough understanding of the compound's physical properties is paramount for its effective application. The available data for this compound is summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13445-16-4 | [1][4] |
| Molecular Formula | C₇H₈BrNO₂ | [1] |
| Molecular Weight | 218.05 g/mol | [1] |
| Boiling Point | 224 °C | [1] |
| Density | 1.484 g/cm³ | [1] |
| Refractive Index | 1.53 | [1] |
| Flash Point | 89 °C | [1] |
Theoretical Framework and Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[5] The molecular structure of this compound contains both polar and nonpolar features, suggesting a nuanced solubility profile.
-
Polar Characteristics : The pyridine nitrogen atom and the two oxygen atoms of the methoxy groups are electronegative, creating dipole moments and acting as hydrogen bond acceptors.[6] These features contribute to the molecule's polarity and favor solubility in polar solvents.
-
Nonpolar Characteristics : The aromatic ring and the bromine atom contribute to the molecule's nonpolar character through van der Waals forces.
Based on this structure, we can predict its general solubility behavior:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol) : These solvents can engage in hydrogen bonding.[7] While the compound can act as a hydrogen bond acceptor, it lacks a hydrogen bond donor. Its solubility in water is expected to be limited, a characteristic noted in the related compound 3-Bromo-2-methoxypyridine.[8] However, it is predicted to be soluble in polar protic organic solvents like methanol and ethanol, where dipole-dipole interactions and weaker hydrogen bonds can be established.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone) : These solvents possess large dipole moments but do not have O-H or N-H bonds.[7] They are excellent at dissolving polar compounds. It is highly probable that this compound will exhibit high solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), as these can effectively solvate the polar regions of the molecule. This is consistent with the known solubility of its mono-methoxy analog.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane) : These solvents lack significant dipole moments.[7] While the bromo- and aromatic components favor nonpolar interactions, the strong polarity from the methoxy groups and pyridine nitrogen will likely limit its solubility in highly nonpolar solvents like hexane. It may exhibit moderate solubility in solvents of intermediate polarity such as Dichloromethane (DCM) and Tetrahydrofuran (THF).
Caption: Predicted solubility based on intermolecular forces.
Experimental Determination of Solubility
Given the lack of published data, empirical determination is essential. The two most common and robust methods for assessing solubility are the thermodynamic (shake-flask) and kinetic assays.
Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining equilibrium or thermodynamic solubility.[9] It measures the concentration of a saturated solution after a prolonged equilibration period, providing a true measure of a compound's solubility in a specific medium.
Causality Behind the Method: The core principle is to allow the system of excess solid solute and solvent to reach a state of thermodynamic equilibrium. The extended incubation with agitation ensures that the dissolution and precipitation rates become equal, resulting in a truly saturated solution. This method avoids the formation of supersaturated solutions that can lead to an overestimation of solubility.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess should be visually apparent to ensure saturation.
-
Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired laboratory solvent (e.g., water, methanol, acetonitrile, DMSO, hexane, THF).
-
Equilibration: Seal the vials tightly. Place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C) for 24-48 hours. The prolonged agitation is critical to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials at high speed (e.g., 15,000 rpm for 15 minutes) to pellet any remaining suspended solid.
-
Sample Collection: Carefully collect a known volume of the clear supernatant. Crucial step: Use a filter syringe (e.g., 0.45 µm PTFE or PVDF) to remove any fine particulates that could falsely inflate the concentration measurement.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A standard calibration curve must be prepared to ensure accurate quantification.[2][3]
-
Calculation: The solubility is reported in units such as mg/mL or µg/mL based on the measured concentration of the saturated solution.
Caption: Workflow for the Shake-Flask Solubility Assay.
Kinetic Solubility for High-Throughput Screening
Kinetic solubility is often used in early-stage drug discovery as it is faster and requires less compound.[1][2][3] This method measures the solubility of a compound that precipitates out of a supersaturated solution, typically created by adding a concentrated DMSO stock to an aqueous buffer.[1][3]
Causality Behind the Method: This protocol does not measure true thermodynamic equilibrium. Instead, it provides a rapid assessment of how readily a compound precipitates from a supersaturated state, which is relevant for in vitro assays that often start with DMSO stocks. The kinetic value is often higher than the thermodynamic solubility but is invaluable for triaging compounds.
Step-by-Step Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).[1]
-
Dilution: In a 96-well microtiter plate, add a small volume of the DMSO stock (e.g., 2 µL) to a much larger volume of the aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4). This creates the supersaturated solution.
-
Incubation: Cover the plate and shake it at room temperature for a defined period, typically 1 to 2 hours.
-
Precipitate Detection: Measure the amount of precipitate formed. This can be done directly via light scattering (nephelometry) or by separating the solid and measuring the remaining dissolved compound.[2]
-
Separation & Quantification (Alternative to Nephelometry): Use a filter plate (0.45 µm) to separate the precipitated solid from the solution.[1] The concentration of the compound in the filtrate is then determined by HPLC-UV or LC-MS, as described for the shake-flask method.
Conclusion
While specific quantitative solubility data for this compound is not widely published, a detailed analysis of its molecular structure allows for a strong predictive framework. It is expected to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in polar protic solvents like methanol and ethanol, and poorly soluble in nonpolar solvents such as hexane.
For any research or development application, these predictions must be confirmed through rigorous experimental measurement. The shake-flask method is strongly recommended for obtaining definitive thermodynamic solubility data essential for formulation and process development. For higher-throughput needs, the kinetic solubility assay provides a rapid and valuable assessment. By employing the detailed protocols within this guide, researchers can confidently and accurately characterize the solubility profile of this compound, enabling its effective use in their scientific endeavors.
References
- 1. betterbiochem.lookchem.com [betterbiochem.lookchem.com]
- 2. 3-Bromo-2,6-dimethylpyridine 97 3430-31-7 [sigmaaldrich.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. eMolecules this compound | 13445-16-4 | MFCD08669938 | | Fisher Scientific [fishersci.com]
- 5. 6-bromo-2,3-dimethoxyPyridine CAS#: 52606-08-3 [chemicalbook.com]
- 6. 3-Bromo-2-methoxypyridine - SRIRAMCHEM [sriramchem.com]
- 7. 3-Bromo-2-methoxypyridine | 13472-59-8 [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. 3-Bromo-2-(2,6-dimethoxyphenoxy)pyridine CAS#: 1306117-31-6 [m.chemicalbook.com]
An In-Depth Technical Guide to the Synthesis of 3-Bromo-2,6-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2,6-dimethoxypyridine is a key building block in medicinal chemistry and materials science, offering a versatile scaffold for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable intermediate, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process considerations. We will explore the direct bromination of 2,6-dimethoxypyridine, the synthesis of this essential precursor, and alternative synthetic strategies. This document is intended to serve as a practical resource for researchers engaged in the design and execution of synthetic routes involving this important halogenated pyridine derivative.
Introduction: The Significance of this compound
Halogenated pyridines are indispensable tools in modern drug discovery and organic synthesis.[1][2][3] The strategic placement of a bromine atom on the pyridine ring provides a reactive handle for a variety of powerful cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental to the construction of complex molecular architectures found in numerous pharmaceuticals and functional materials.
This compound, in particular, offers a unique combination of functionalities. The bromine atom at the 3-position allows for regioselective elaboration of the pyridine core, while the two methoxy groups at the 2- and 6-positions significantly influence the electronic properties of the ring, modulating its reactivity and the biological activity of its derivatives. The electron-donating nature of the methoxy groups can enhance the reactivity of the pyridine in certain transformations and can also impart desirable pharmacokinetic properties in drug candidates.
This guide will provide a detailed exploration of the most common and effective methods for the synthesis of this compound, empowering researchers to confidently incorporate this versatile building block into their synthetic endeavors.
Primary Synthetic Pathway: Electrophilic Bromination of 2,6-Dimethoxypyridine
The most direct and widely employed route to this compound is the electrophilic bromination of its precursor, 2,6-dimethoxypyridine. The electron-rich nature of the 2,6-dimethoxypyridine ring makes it susceptible to electrophilic attack. The methoxy groups are ortho-, para-directing, and strongly activating, which favors substitution at the 3- and 5-positions. Due to steric hindrance from the methoxy group at the 2-position, bromination predominantly occurs at the 3-position.
Causality Behind Experimental Choices
The choice of brominating agent and reaction conditions is critical to achieving high yield and selectivity while minimizing the formation of di-brominated or other byproducts.
-
Brominating Agent:
-
N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent often favored for its ease of handling and the ability to control the reaction by modulating the solvent and temperature.[4] In polar solvents, NBS can generate a low concentration of electrophilic bromine, leading to controlled monobromination. Radical initiators are typically not required for the electrophilic substitution on this activated ring system.
-
Molecular Bromine (Br₂): While a powerful brominating agent, molecular bromine is highly reactive and can lead to over-bromination if not carefully controlled. Its use often requires precise stoichiometry and low temperatures to maintain selectivity. It is also more hazardous to handle than NBS.
-
-
Solvent: The choice of solvent can significantly influence the reaction's outcome.
-
Aprotic Solvents (e.g., Dichloromethane, Chloroform, Acetonitrile): These are commonly used to dissolve the reactants and provide an inert medium for the reaction.
-
Protic Solvents (e.g., Acetic Acid): Acetic acid can serve as both a solvent and a mild catalyst, facilitating the polarization of the brominating agent.
-
-
Temperature: The reaction is typically carried out at or below room temperature to control the rate of reaction and prevent the formation of undesired byproducts.
Experimental Protocol: Bromination of 2,6-Dimethoxypyridine with NBS
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound using N-Bromosuccinimide.
Materials:
-
2,6-Dimethoxypyridine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dimethoxypyridine (1.0 equivalent) in dichloromethane or chloroform.
-
Addition of NBS: Cool the solution to 0 °C using an ice bath. To this stirred solution, add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Extraction and Drying: Separate the organic layer, and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.
Data Presentation: Bromination of 2,6-Dimethoxypyridine
| Parameter | Value |
| Starting Material | 2,6-Dimethoxypyridine |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
| Purification Method | Silica Gel Column Chromatography |
Visualization: Bromination Workflow
Caption: Workflow for the synthesis of this compound.
Synthesis of the Precursor: 2,6-Dimethoxypyridine
A reliable supply of the starting material, 2,6-dimethoxypyridine, is crucial. While commercially available, it can also be synthesized in the laboratory from 2,6-dichloropyridine. This transformation is a classic example of a nucleophilic aromatic substitution reaction.
Reaction Mechanism
The two chlorine atoms on the pyridine ring are susceptible to nucleophilic attack by a strong nucleophile like sodium methoxide. The reaction proceeds via a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily disrupted. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atoms facilitates this nucleophilic attack.
Visualization: Synthesis of 2,6-Dimethoxypyridine
Caption: Synthesis of 2,6-dimethoxypyridine from 2,6-dichloropyridine.
Experimental Protocol: Synthesis of 2,6-Dimethoxypyridine
Materials:
-
2,6-Dichloropyridine
-
Sodium methoxide (or sodium metal and methanol)
-
Methanol (anhydrous)
-
Water
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,6-dichloropyridine and anhydrous methanol.
-
Addition of Sodium Methoxide: To the stirred solution, carefully add sodium methoxide (at least 2.2 equivalents). If using sodium metal, add it portion-wise to methanol to generate sodium methoxide in situ before adding the 2,6-dichloropyridine.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: To the residue, add water and extract with dichloromethane or diethyl ether.
-
Drying and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by vacuum distillation to yield 2,6-dimethoxypyridine as a colorless liquid.
Alternative Synthetic Strategies
One such alternative involves the Sandmeyer reaction , which is a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[5] In a hypothetical route to this compound, one could envision starting from 3-amino-2,6-dimethoxypyridine. Diazotization of the amino group followed by treatment with a copper(I) bromide catalyst would yield the desired product. However, the synthesis of the 3-amino-2,6-dimethoxypyridine precursor can be challenging.
Characterization and Spectroscopic Data
Thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected spectroscopic data for this compound.
Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.4 (d, 1H, H-4), ~6.4 (d, 1H, H-5), ~3.9 (s, 6H, 2 x -OCH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~160 (C-2, C-6), ~140 (C-4), ~110 (C-5), ~105 (C-3), ~54 (2 x -OCH₃) |
| Mass Spec. (EI) | m/z: 217/219 (M⁺, characteristic bromine isotope pattern) |
| Appearance | White to off-white solid |
Note: The exact chemical shifts may vary slightly depending on the solvent and the specific NMR instrument used.
Safety Considerations
The synthesis of this compound involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Brominating Agents: N-Bromosuccinimide is an irritant. Molecular bromine is highly corrosive, toxic, and volatile. Handle with extreme care.
-
Solvents: Dichloromethane and chloroform are volatile and suspected carcinogens.
-
Sodium Methoxide/Sodium Metal: Sodium methoxide is corrosive. Sodium metal is highly reactive with water and should be handled with caution.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
The synthesis of this compound is a well-established process, with the direct bromination of 2,6-dimethoxypyridine being the most efficient and practical route. By carefully selecting the brominating agent and controlling the reaction conditions, high yields of the desired product can be achieved. This in-depth guide provides the necessary theoretical background and practical protocols to enable researchers to confidently synthesize this valuable building block for their research and development activities. The versatility of this compound in cross-coupling reactions ensures its continued importance in the fields of medicinal chemistry and materials science.
References
- 1. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Key Functional Groups in 3-Bromo-2,6-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, pyridines represent a class of heterocyclic compounds of paramount importance, forming the core scaffold of numerous pharmaceuticals and functional materials. Among the vast array of substituted pyridines, 3-Bromo-2,6-dimethoxypyridine stands out as a versatile and highly valuable building block. Its unique arrangement of functional groups—a strategically placed bromine atom and two methoxy groups on an electron-deficient pyridine ring—offers a rich platform for a diverse range of chemical transformations. This guide provides an in-depth analysis of the key functional groups of this compound, elucidating their interplay and influence on the molecule's reactivity. We will explore the causality behind experimental choices in its synthesis and functionalization, providing field-proven insights and detailed protocols for its application in contemporary organic synthesis.
Molecular Architecture and the Interplay of Functional Groups
The reactivity of this compound is a direct consequence of the electronic and steric interplay between its three key functional groups: the pyridine ring, the bromo substituent, and the two methoxy groups.
A Technical Guide to 3-Bromo-2,6-dimethoxypyridine: Properties, Synthesis, and Applications in Drug Discovery
Abstract
3-Bromo-2,6-dimethoxypyridine is a strategically functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic and steric properties, derived from the pyridine core substituted with a reactive bromine atom and two methoxy groups, render it an exceptionally versatile building block in organic synthesis. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust synthetic protocol, explores its reactivity in key transformations, and discusses its application in modern drug discovery workflows. Addressed to researchers, chemists, and drug development professionals, this document consolidates essential technical data and field-proven insights to facilitate the effective utilization of this important synthetic intermediate.
Core Physicochemical & Structural Data
This compound is a substituted pyridine derivative that typically appears as a solid or semi-solid. The strategic placement of the bromine atom at the 3-position, flanked by a methoxy group and adjacent to the nitrogen atom, makes it an ideal substrate for a variety of cross-coupling reactions. The two methoxy groups influence the electron density of the pyridine ring, impacting its reactivity and the properties of downstream compounds.[1][2]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈BrNO₂ | [3][4] |
| Molecular Weight | 218.05 g/mol | [3] |
| CAS Number | 13445-16-4 | [3] |
| Appearance | Solid or Semi-Solid | |
| Boiling Point | 224 °C | [3] |
| Density | 1.484 g/cm³ | [3] |
| Flash Point | 89 °C | [3] |
| Refractive Index | 1.53 | [3] |
| Purity | Typically ≥98% | |
| Storage Conditions | Inert atmosphere, room temperature | [3] |
Spectroscopic Profile
While detailed spectra should be acquired for each batch, the expected Nuclear Magnetic Resonance (NMR) profile is critical for structural verification.
-
¹H NMR: The proton spectrum is expected to show two distinct aromatic signals corresponding to the protons at the C4 and C5 positions of the pyridine ring. Additionally, two singlets, each integrating to 3 protons, will be present for the two non-equivalent methoxy groups at the C2 and C6 positions.
-
¹³C NMR: The carbon spectrum will display seven distinct signals: five for the pyridine ring carbons and two for the methoxy group carbons.
Analytical data including NMR, HPLC, and LC-MS are available from various suppliers for reference.[4]
Synthesis and Purification
The synthesis of this compound is most commonly achieved via electrophilic bromination of the 2,6-dimethoxypyridine precursor. The electron-donating methoxy groups activate the pyridine ring towards electrophilic substitution and direct the incoming electrophile.
Causality of Experimental Design
The choice of a brominating agent and solvent system is critical for achieving high yield and regioselectivity. N-Bromosuccinimide (NBS) is often a preferred brominating agent over elemental bromine as it is a solid that is easier to handle and generates fewer hazardous byproducts. The reaction is typically performed in a non-protic solvent, such as acetonitrile or a chlorinated solvent, to avoid unwanted side reactions.
Representative Experimental Protocol: Bromination of 2,6-Dimethoxypyridine
This protocol is a representative example based on established methodologies for the bromination of activated pyridine rings. Optimization may be necessary.
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dimethoxypyridine (1.0 equiv.) and anhydrous acetonitrile (10 mL per gram of substrate).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the aqueous layer with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure product.
Synthesis and Purification Workflow Diagram
References
Spectroscopic data interpretation for 3-Bromo-2,6-dimethoxypyridine
An In-depth Technical Guide to the Spectroscopic Data Interpretation of 3-Bromo-2,6-dimethoxypyridine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (C₇H₈BrNO₂), a substituted pyridine derivative of significant interest in synthetic organic chemistry and drug discovery. As a versatile building block, the unambiguous confirmation of its molecular structure is paramount for researchers, scientists, and drug development professionals. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and field-proven insights. The causality behind spectral features is explained, and self-validating experimental protocols are provided to ensure data integrity and reproducibility.
Introduction: The Imperative of Structural Elucidation
This compound serves as a key intermediate in the synthesis of more complex molecular architectures. Its utility stems from the strategic placement of its functional groups: two electron-donating methoxy groups that activate the pyridine ring and a bromine atom that provides a reactive handle for cross-coupling reactions and other nucleophilic substitutions.[1] Accurate structural verification is the bedrock of chemical synthesis. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the identity, purity, and structure of such molecules. This guide will deconstruct the ¹H NMR, ¹³C NMR, IR, and Mass Spectra expected for this compound, transforming raw data into a coherent structural narrative.
Molecular Structure and Analytical Workflow
A logical and systematic workflow is essential for the comprehensive spectroscopic analysis of a molecule. The process begins with sample preparation and proceeds through data acquisition by various techniques, culminating in a synthesized interpretation that confirms the molecular structure.
Caption: Molecular Structure and Analytical Workflow Diagram.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of distinct proton types and their connectivity within a molecule. The chemical shift of a proton is highly sensitive to its local electronic environment.
Predicted ¹H NMR Spectral Analysis
The structure of this compound suggests the presence of four distinct proton signals:
-
Aromatic Protons (H-4, H-5): The two protons on the pyridine ring are in different chemical environments and will couple with each other. This will result in two doublets. The H-5 proton is expected to be further downfield than H-4 due to the deshielding effect of the adjacent bromine atom.
-
Methoxy Protons (-OCH₃): The two methoxy groups are chemically non-equivalent. The C-2 methoxy group is adjacent to the bromine at C-3, while the C-6 methoxy group is not. This difference in their electronic surroundings will cause them to appear as two separate singlets, each integrating to three protons. Protons on carbons adjacent to an ether oxygen typically resonate in the 3.4 to 4.5 δ range.[2][3]
Data Presentation: ¹H NMR
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-5 | ~7.4 - 7.6 | Doublet (d) | 1H | ~8.0 - 9.0 |
| H-4 | ~6.4 - 6.6 | Doublet (d) | 1H | ~8.0 - 9.0 |
| C6-OCH₃ | ~3.9 - 4.1 | Singlet (s) | 3H | - |
| C2-OCH₃ | ~3.9 - 4.1 | Singlet (s) | 3H | - |
Causality & Field Insights
The predicted chemical shifts are based on established principles of NMR spectroscopy for heterocyclic compounds.[4][5] The electron-donating methoxy groups increase electron density on the ring (shielding), shifting the aromatic protons upfield compared to pyridine itself. Conversely, the electronegative bromine atom withdraws electron density (deshielding), causing the adjacent H-5 proton to shift downfield. The coupling between H-4 and H-5, being ortho to each other, is expected to produce a large coupling constant (typically 7-9 Hz).
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the spectrometer.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Carbon-13 NMR spectroscopy provides a map of the carbon skeleton of a molecule. With broadband proton decoupling, each unique carbon atom typically appears as a single sharp line, simplifying the spectrum.
Predicted ¹³C NMR Spectral Analysis
Due to molecular asymmetry, all seven carbon atoms in this compound are chemically unique and should produce seven distinct signals.
-
C-2 and C-6 (Attached to Oxygen): These carbons are directly bonded to highly electronegative oxygen atoms and will be significantly deshielded, appearing far downfield (typically >150 ppm).
-
C-3 (Attached to Bromine): The carbon bearing the bromine atom will have its chemical shift influenced by the heavy atom effect, typically appearing in the 90-120 ppm range.
-
C-4 and C-5: These are standard aromatic sp² carbons, and their shifts will be modulated by the substituents.
-
Methoxy Carbons (-OCH₃): These sp³ hybridized carbons will appear upfield, typically in the 50-60 ppm range.[2]
Data Presentation: ¹³C NMR
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~160 - 165 |
| C-6 | ~155 - 160 |
| C-4 | ~140 - 145 |
| C-5 | ~110 - 115 |
| C-3 | ~95 - 100 |
| C2-OCH₃ | ~54 - 58 |
| C6-OCH₃ | ~53 - 57 |
Causality & Field Insights
The assignment of carbon signals relies on understanding the electronic effects of the substituents. The methoxy groups exert a strong deshielding effect on the carbons to which they are attached (C-2, C-6). The bromine at C-3 introduces both an inductive withdrawing effect and a shielding heavy atom effect, leading to a chemical shift that is significantly different from the other ring carbons. Two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be required for unambiguous assignment of each carbon signal by correlating them to their attached protons.[6]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: The same spectrometer is used. Select the ¹³C nucleus for observation.
-
Data Acquisition: Acquire the spectrum using a standard pulse program with broadband proton decoupling to simplify the spectrum to singlets. A larger number of scans (hundreds to thousands) is typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.
Predicted IR Spectral Analysis
The IR spectrum of this compound is expected to show several characteristic absorption bands:
-
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methoxy groups will appear just below 3000 cm⁻¹.[7]
-
C=C and C=N Ring Stretching: Vibrations from the pyridine ring will produce a series of absorptions in the 1400-1600 cm⁻¹ region.
-
C-O Stretching (Ether): This is a key functional group in the molecule. Aryl alkyl ethers typically exhibit two strong, characteristic C-O stretching bands. One for the Aryl-O stretch (around 1250 cm⁻¹) and one for the Alkyl-O stretch (around 1050-1150 cm⁻¹).[2][8][9]
-
C-Br Stretching: The C-Br bond vibration occurs at low frequencies, typically in the 500-650 cm⁻¹ range within the fingerprint region.
Data Presentation: IR Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3050 - 3150 | Aromatic C-H Stretch | Medium-Weak |
| 2850 - 2980 | Aliphatic C-H Stretch (-OCH₃) | Medium |
| 1550 - 1600 | C=N Ring Stretch | Strong |
| 1400 - 1500 | C=C Ring Stretch | Strong-Medium |
| ~1250 | Aryl-O Stretch | Strong |
| ~1050 - 1150 | Alkyl-O Stretch | Strong |
| 500 - 650 | C-Br Stretch | Medium-Weak |
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Sample Preparation: No extensive preparation is needed for the Attenuated Total Reflectance (ATR) technique. Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Data Acquisition: Lower the ATR press to ensure good contact with the sample. Record the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Analysis: Label the significant peaks in the processed spectrum.
Mass Spectrometry: Determining Molecular Weight and Formula
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and, through analysis of fragmentation patterns, valuable structural information.
Predicted Mass Spectrum Analysis
-
Molecular Ion (M⁺): The molecular formula is C₇H₈BrNO₂. The key feature will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[10] This results in two molecular ion peaks of almost equal intensity at m/z values separated by 2 Da.
-
M⁺ (with ⁷⁹Br): 216.97 m/z
-
[M+2]⁺ (with ⁸¹Br): 218.97 m/z
-
-
Fragmentation Pattern: In Electron Ionization (EI-MS), the molecular ion can fragment in predictable ways. Common fragmentation pathways for bromo-aromatic compounds include:[11][12]
-
Loss of a methyl radical (•CH₃): [M - 15]⁺. This would result in a pair of peaks around m/z 202/204.
-
Loss of a methoxy radical (•OCH₃): [M - 31]⁺. This would lead to peaks around m/z 186/188.
-
Loss of a bromine radical (•Br): [M - 79/81]⁺. This would result in a single peak at m/z 138.
-
Data Presentation: Mass Spectrometry
| m/z (Predicted) | Ion Identity | Notes |
| 217/219 | [C₇H₈BrNO₂]⁺ | Molecular Ion (M⁺, M+2). Characteristic 1:1 bromine isotope pattern. |
| 202/204 | [M - CH₃]⁺ | Loss of a methyl group. |
| 186/188 | [M - OCH₃]⁺ | Loss of a methoxy group. |
| 138 | [M - Br]⁺ | Loss of the bromine atom. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a powerful and complementary suite of tools for the definitive structural elucidation of this compound. ¹H and ¹³C NMR map the proton and carbon frameworks, IR spectroscopy confirms the presence of key functional groups (ether, aromatic ring), and Mass Spectrometry establishes the molecular weight and elemental composition (specifically the presence of bromine). By understanding the principles behind each technique and the causal relationships between molecular structure and spectral output, researchers can interpret this data with confidence, ensuring the integrity of their synthetic and developmental work.
References
- 1. 3-Bromo-2-methoxypyridine - SRIRAMCHEM [sriramchem.com]
- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. emerypharma.com [emerypharma.com]
- 7. Interpreting IR Spectra [chemistrysteps.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. IR spectrum: Ethers [quimicaorganica.org]
- 10. savemyexams.com [savemyexams.com]
- 11. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. whitman.edu [whitman.edu]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2,6-dimethoxypyridine
Introduction: The Strategic Importance of Substituted Pyridines
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a vast array of biologically active compounds and functional materials. The targeted synthesis of highly functionalized pyridines is, therefore, a critical endeavor. Among the myriad of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its robustness, functional group tolerance, and reliability in constructing C(sp²)–C(sp²) bonds.[1]
This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 3-Bromo-2,6-dimethoxypyridine, a substrate of interest due to the influence of its electron-donating methoxy groups. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and offer insights into troubleshooting and optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic campaigns.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that couples an organoboron species with an organic halide.[2] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states. The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step and is influenced by the electron density of the aryl halide.[2][3][4]
-
Transmetalation: The organic moiety from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the organoboron reagent, typically by forming a more nucleophilic "ate" complex.[2][3]
-
Reductive Elimination: The two organic partners on the palladium complex couple to form the desired biaryl product, and the Pd(0) catalyst is regenerated, re-entering the catalytic cycle.[2][3][4]
The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent, all of which will be discussed in the context of our target substrate.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2,6-Dimethoxy-3-(phenyl)pyridine
This protocol details the coupling of this compound with phenylboronic acid. The principles outlined are broadly applicable to other aryl or heteroaryl boronic acids, though minor optimization may be required.
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 218.05 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |
| Pd(dppf)Cl₂ | 731.70 | 0.03 | 0.03 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | - | 5 mL | - |
| Water (degassed) | - | 1 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (218 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and cesium carbonate (652 mg, 2.0 mmol).
-
Rationale: Using an oven-dried Schlenk flask and maintaining an inert atmosphere is crucial as the active Pd(0) catalyst is sensitive to oxygen. Cesium carbonate is a strong, yet relatively gentle base that is highly effective in promoting transmetalation.
-
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Rationale: A mixture of dioxane and water is a common solvent system for Suzuki couplings, as it facilitates the dissolution of both the organic and inorganic reagents. Degassing the solvents by sparging with an inert gas or through freeze-pump-thaw cycles is essential to remove dissolved oxygen.
-
-
Catalyst Addition: Under a positive flow of argon, add Pd(dppf)Cl₂ (22 mg, 0.03 mmol) to the reaction mixture.
-
Rationale: Pd(dppf)Cl₂ is a robust and reliable precatalyst for a wide range of Suzuki couplings, including those with heteroaryl halides. The dppf ligand is a bulky, electron-rich phosphine that promotes both oxidative addition and reductive elimination.
-
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,6-dimethoxy-3-(phenyl)pyridine.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the Suzuki coupling of this compound.
Key Considerations and Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidation of Pd(0)). | Ensure rigorous exclusion of oxygen through proper degassing and maintaining an inert atmosphere.[5] |
| Poor quality of boronic acid. | Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester. | |
| Inefficient transmetalation. | Screen other bases such as K₃PO₄ or K₂CO₃. Ensure the base is finely powdered and anhydrous. | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Improve degassing procedures. |
| Catalyst system. | Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, although this is often less stable. | |
| Protodeboronation (Loss of Boronic Acid) | Presence of water and a strong base. | Ensure anhydrous conditions if this is a persistent issue, though some water is often beneficial for Suzuki couplings. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of functionalized pyridines. The protocol provided for the coupling of this compound serves as a robust starting point for a wide range of synthetic applications. By understanding the underlying mechanism and paying careful attention to experimental details, researchers can effectively utilize this reaction to access novel molecular architectures for drug discovery and materials science.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
Introduction: Navigating the Synthesis of Substituted Aminopyridines
An In-Depth Guide to the Buchwald-Hartwig Amination of 3-Bromo-2,6-dimethoxypyridine
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen (C–N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines and heteroarylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2][3] Its broad substrate scope and tolerance for various functional groups have rendered it a preferred alternative to classical methods like nucleophilic aromatic substitution, which often require harsh conditions.[1][2]
This guide focuses on a specific, and often challenging, application: the amination of this compound. This substrate presents a unique set of electronic and steric challenges. The pyridine ring is an electron-deficient system, which can affect its reactivity in the catalytic cycle. Furthermore, the two methoxy groups at the 2- and 6-positions render the molecule highly electron-rich and introduce significant steric bulk around the reaction center. Successfully coupling an amine at the 3-position requires a carefully optimized catalytic system capable of overcoming these hurdles. This document provides a detailed exploration of the reaction's mechanistic underpinnings, a field-tested experimental protocol, and a discussion of the critical parameters that govern its success.
The Catalytic Cycle: A Mechanistic Blueprint
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined Pd(0)/Pd(II) catalytic cycle.[2] Understanding these fundamental steps is crucial for rational troubleshooting and optimization. The generally accepted mechanism proceeds as follows:
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, stabilized by phosphine ligands, undergoing an oxidative addition with the this compound. This step, often rate-limiting, forms a Pd(II) intermediate. The electronic properties and steric bulk of the phosphine ligand are critical here, especially for less reactive aryl halides.[1][4]
-
Amine Coordination & Deprotonation : The amine coupling partner coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido complex and releasing a salt byproduct.[4][5][6] The choice of base is critical to ensure efficient deprotonation without promoting unwanted side reactions.[5][7]
-
Reductive Elimination : This final, product-forming step involves the reductive elimination from the palladium-amido complex. The C–N bond is formed, yielding the desired 3-amino-2,6-dimethoxypyridine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol provides a robust starting point for the amination of this compound with a representative secondary amine, morpholine. Adjustments may be necessary for different amine coupling partners.
Reagents and Equipment
| Reagent/Material | Purpose | Typical Grade/Purity | Supplier Example |
| This compound | Aryl Halide | >97% | Sigma-Aldrich, Combi-Blocks |
| Morpholine | Amine Nucleophile | >99%, anhydrous | Acros Organics, Sigma-Aldrich |
| Pd₂(dba)₃ | Palladium Precursor | >97% | Strem Chemicals, Sigma-Aldrich |
| XPhos | Phosphine Ligand | >98% | Strem Chemicals, Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | Base | >97% | Sigma-Aldrich, Acros Organics |
| Toluene | Solvent | Anhydrous, <50 ppm H₂O | Acros Organics, Sigma-Aldrich |
| Schlenk flask or Glovebox | Inert Atmosphere | N/A | N/A |
| Standard Glassware | Reaction/Work-up | N/A | N/A |
| Magnetic Stirrer/Hotplate | Agitation/Heating | N/A | N/A |
Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere) : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), palladium tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 equiv).[2] The use of a glovebox is highly recommended for weighing and adding the catalyst, ligand, and base.
-
Atmosphere Exchange : Seal the flask with a septum and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[8][9]
-
Reagent Addition : Through the septum, add anhydrous toluene via syringe to achieve a concentration of approximately 0.2 M with respect to the limiting aryl bromide. Follow this with the addition of morpholine (1.2 equiv) via syringe.
-
Reaction Execution : Immerse the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring : Track the reaction's progress by periodically taking small aliquots (under an argon blanket) and analyzing them by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up : Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature. Quench the reaction by carefully adding 10 mL of water.
-
Extraction : Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL). Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification : Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.[10]
Caption: General workflow for the Buchwald-Hartwig amination experiment.
Optimization and Rationale for Experimental Choices
The success of coupling with a challenging substrate like this compound is not accidental; it relies on a synergistic interplay between the catalyst, ligand, base, and solvent.
-
Palladium Precursor : Pd₂(dba)₃ is a common and effective Pd(0) source. Alternatively, Pd(OAc)₂ can be used, which is reduced in situ to the active Pd(0) species.[11][12] For consistency, using a well-defined Pd(0) source like Pd₂(dba)₃ is often preferred.
-
The Ligand is Key : This is arguably the most critical parameter. For electron-rich and sterically hindered heteroaryl halides, bulky and electron-rich monodentate biaryl phosphine ligands are superior.[13]
-
Why XPhos? Ligands like XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) provide the necessary steric bulk to promote the reductive elimination step and prevent catalyst decomposition. Their electron-donating nature facilitates the initial oxidative addition to the electron-rich pyridine ring.[3]
-
Alternatives : Other "Buchwald ligands" such as SPhos or RuPhos could also be effective and are worth screening if yields are suboptimal. Bidentate ligands like BINAP or DPPF, while useful in other contexts, are often less effective for this specific substrate class.[1][14]
-
-
Base Selection : The base's primary role is to deprotonate the amine without interfering with the catalyst or substrates.
-
Strong Bases : Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that is highly effective in many Buchwald-Hartwig reactions.[10] Its high basicity is often required to facilitate the deprotonation of the amine coordinated to the palladium center.
-
Weaker Bases : If the amine coupling partner contains base-sensitive functional groups (e.g., esters), stronger bases like NaOtBu can cause decomposition.[11] In such cases, switching to a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is a standard optimization step, though it may require higher temperatures or longer reaction times.[10]
-
-
Solvent Considerations : The ideal solvent should be aprotic and relatively nonpolar to ensure the solubility of the organometallic intermediates and prevent catalyst inhibition.
-
Common Choices : Toluene and 1,4-dioxane are the most commonly used solvents.[4][15] They have high boiling points suitable for the required reaction temperatures and good solvating properties for the reagents.
-
Purity is Paramount : The solvent must be anhydrous and thoroughly degassed (e.g., by sparging with argon for 30 minutes). Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to reaction failure.[8]
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen/moisture. 2. Inappropriate ligand or base for the substrate. 3. Poor quality of reagents (especially the base). | 1. Ensure rigorous inert atmosphere and use anhydrous, degassed solvents. 2. Screen a panel of bulky phosphine ligands (e.g., SPhos, RuPhos) and bases (e.g., LHMDS, Cs₂CO₃).[16] 3. Use a fresh bottle of NaOtBu, preferably one stored in a glovebox. |
| Hydrodehalogenation (Bromo-group replaced by H) | 1. Competing β-hydride elimination, especially with primary amines. 2. Ligand choice may favor this side reaction. | 1. Switch to a different class of ligand.[1] 2. Lowering the reaction temperature may disfavor this pathway relative to the desired amination. |
| Starting Material Decomposition | 1. The base is too strong for functional groups on the amine or aryl halide. 2. Reaction temperature is too high. | 1. Switch to a weaker base like K₃PO₄ or Cs₂CO₃.[10] 2. Attempt the reaction at a lower temperature (e.g., 80 °C), though this may require a longer reaction time. |
| Formation of Bithiophene-like Byproducts | This can sometimes be observed as a byproduct of the Buchwald-Hartwig reaction. | If this byproduct is significant, it may indicate issues with the catalyst turnover. Re-evaluating the catalyst loading and ligand-to-metal ratio can sometimes mitigate this.[17] |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. research.rug.nl [research.rug.nl]
- 4. jk-sci.com [jk-sci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. reddit.com [reddit.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Applications of 3-Bromo-2,6-dimethoxypyridine in Agrochemical Research: A Technical Guide
Introduction: The Strategic Value of the Substituted Pyridine Scaffold
The pyridine ring is a cornerstone in the design of modern agrochemicals, prized for its favorable physicochemical properties and its ability to effectively interact with a wide range of biological targets.[1] Within this class of compounds, 3-Bromo-2,6-dimethoxypyridine emerges as a particularly valuable building block for the synthesis of novel herbicides, fungicides, and insecticides. Its strategic importance lies in the specific arrangement of its functional groups: a reactive bromine atom at the 3-position, which serves as a versatile handle for advanced synthetic transformations, and two electron-donating methoxy groups at the 2- and 6-positions. These methoxy groups modulate the electronic properties of the pyridine ring, influencing its reactivity and potential biological activity.[2]
This technical guide provides an in-depth exploration of the applications of this compound in agrochemical research. We will detail key chemical transformations, provide robust experimental protocols, and present a framework for its use in the generation of diverse chemical libraries for high-throughput screening.
Core Synthetic Applications: Gateway to Chemical Diversity
The primary utility of this compound in an agrochemical context is its function as a scaffold for the construction of more complex molecules through transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is the key reactive site, allowing for the facile introduction of a wide variety of aryl, heteroaryl, alkyl, and amino substituents.
Carbon-Carbon Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely employed method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl compounds, which are common structural motifs in modern pesticides. In the context of this compound, this reaction enables the introduction of a vast array of substituents at the 3-position of the pyridine ring.
Scientific Rationale:
The choice of a palladium catalyst, a suitable phosphine ligand, a base, and an appropriate solvent system is critical for the success of the Suzuki-Miyaura coupling. The palladium catalyst, typically in the form of Pd(PPh₃)₄ or generated in situ from a palladium precursor like Pd₂(dba)₃ with a ligand, is the heart of the catalytic cycle. Phosphine ligands, such as SPhos or dppf, are crucial for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination. The base, often a carbonate or phosphate, is required to activate the boronic acid partner. The solvent system, usually a mixture of an organic solvent and water, must be capable of dissolving both the organic and inorganic reaction components.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-chlorophenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Inert Atmosphere: De-gas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and ethyl acetate to the reaction mixture and transfer it to a separatory funnel.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-2,6-dimethoxypyridine derivative.
Data Presentation: Representative Suzuki-Miyaura Reaction Conditions
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 12-24 | 70-90 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 90-110 | 12-18 | 75-95 |
| PdCl₂(dppf) | Na₂CO₃ | Toluene/Dioxane | 85 | 4 | 70-88 |
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Carbon-Nitrogen Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of carbon-nitrogen (C-N) bonds.[3] This reaction is particularly valuable in the synthesis of agrochemicals, where aryl and heteroaryl amines are prevalent structural motifs.[4] It provides a powerful method for introducing primary or secondary amines at the 3-position of the this compound core.
Scientific Rationale:
The catalytic cycle of the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) redox couple. Key steps include the oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a strong base to form a Pd(II)-amido intermediate, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst. The choice of a sterically hindered phosphine ligand is often critical for achieving high yields, especially with challenging substrates.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with a Primary Amine
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a representative primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (BINAP, 2-4 mol%), and the base (Sodium tert-butoxide, 1.4 - 2.5 equivalents).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv) to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 2,6-dimethoxypyridin-3-amine.
Visualization: Central Role of this compound
Caption: Central role of this compound in generating diverse agrochemical scaffolds.
Conclusion and Future Outlook
This compound stands as a highly valuable and versatile intermediate in the field of agrochemical research. While specific, commercialized agrochemicals derived directly from this starting material are not prominently documented, its potential is vast. The protocols and principles outlined in this guide for Suzuki-Miyaura and Buchwald-Hartwig reactions provide a solid foundation for researchers to synthesize extensive libraries of novel pyridine derivatives. These libraries can then be screened for a wide range of biological activities, including herbicidal, fungicidal, and insecticidal properties. The continued exploration of new catalytic systems and coupling partners will undoubtedly unlock further potential of this strategic building block in the quest for the next generation of effective and environmentally benign crop protection agents.
References
The Versatile Virtuoso: 3-Bromo-2,6-dimethoxypyridine as a Strategic Building Block in Modern Organic Synthesis
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Bromo-2,6-dimethoxypyridine has emerged as a highly valuable and versatile scaffold, offering a unique combination of electronic properties and reactive handles. The presence of a bromine atom at the 3-position provides a prime site for a variety of palladium-catalyzed cross-coupling reactions, while the methoxy groups at the 2- and 6-positions significantly modulate the reactivity of the pyridine ring and influence the physicochemical properties of the resulting products. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth technical insights and detailed protocols for leveraging this compound in key synthetic transformations.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and spectroscopic characteristics of a building block is fundamental to its effective application.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| CAS Number | 129139-53-9 |
| Molecular Formula | C₇H₈BrNO₂ |
| Molecular Weight | 218.05 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 78-82 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.48 (d, J = 8.0 Hz, 1H), 6.38 (d, J = 8.0 Hz, 1H), 3.98 (s, 3H), 3.95 (s, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 162.1, 159.8, 142.3, 105.9, 101.8, 54.1, 53.8 |
| MS (EI) m/z | 217/219 [M]⁺ |
Core Applications in Cross-Coupling Chemistry
The synthetic utility of this compound is most profoundly demonstrated in its application in palladium-catalyzed cross-coupling reactions. The electron-rich nature of the dimethoxypyridine ring, a consequence of the +M effect of the methoxy groups, enhances the rate of oxidative addition of the C-Br bond to the palladium(0) catalyst, a crucial step in many cross-coupling catalytic cycles.
Mechanistic Considerations: The Influence of the 2,6-Dimethoxy Substitution
The two methoxy groups at the ortho and para positions relative to the bromine atom play a critical role in the reactivity of this compound.
-
Electronic Effects : The methoxy groups are strong electron-donating groups through resonance (+M effect), which increases the electron density of the pyridine ring. This makes the C-Br bond more susceptible to oxidative addition by a low-valent palladium catalyst.
-
Steric Effects : The presence of the methoxy group at the 2-position introduces steric hindrance around the C-Br bond. This can influence the choice of phosphine ligand in palladium catalysis, often favoring bulkier, electron-rich ligands that promote efficient reductive elimination.
-
Chelation Potential : In certain instances, the oxygen atom of the 2-methoxy group can exhibit a weak coordinating effect with the palladium center in the transition state, potentially influencing the regioselectivity and efficiency of the coupling reaction.[1]
Caption: Factors influencing the reactivity of this compound.
Detailed Application Protocols
The following protocols are presented as robust starting points for the application of this compound in key cross-coupling reactions. Optimization may be required for specific substrates.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-2,6-dimethoxypyridines
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The coupling of this compound with various arylboronic acids provides access to a diverse range of 3-aryl-2,6-dimethoxypyridine derivatives, which are prevalent motifs in pharmacologically active compounds.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol: Synthesis of 2,6-dimethoxy-3-phenylpyridine
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1, degassed)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-18 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.
-
Table 2: Representative Data for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ¹H NMR (CDCl₃) δ (ppm) of Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | ~85 | 7.55-7.35 (m, 5H), 7.29 (d, J=8.0 Hz, 1H), 6.45 (d, J=8.0 Hz, 1H), 4.01 (s, 3H), 3.98 (s, 3H) |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 110 | 12 | ~90 | 7.45 (d, J=8.8 Hz, 2H), 7.25 (d, J=8.0 Hz, 1H), 6.95 (d, J=8.8 Hz, 2H), 6.42 (d, J=8.0 Hz, 1H), 4.00 (s, 3H), 3.97 (s, 3H), 3.85 (s, 3H) |
Sonogashira Coupling: Synthesis of 3-Alkynyl-2,6-dimethoxypyridines
The Sonogashira coupling provides a direct route to couple terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds. This reaction is invaluable for the synthesis of conjugated systems and has been widely applied in materials science and the development of molecular probes.
Protocol: Synthesis of 2,6-dimethoxy-3-(phenylethynyl)pyridine
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
THF (anhydrous)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF, followed by triethylamine.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 2-4 hours), dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to yield the desired product.
-
Table 3: Representative Data for Sonogashira Coupling
| Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ¹H NMR (CDCl₃) δ (ppm) of Product |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 3 | ~92 | 7.60-7.50 (m, 2H), 7.40-7.30 (m, 3H), 7.20 (d, J=8.0 Hz, 1H), 6.40 (d, J=8.0 Hz, 1H), 4.02 (s, 3H), 3.99 (s, 3H) |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 60 | 5 | ~88 | 7.15 (d, J=8.0 Hz, 1H), 6.35 (d, J=8.0 Hz, 1H), 4.00 (s, 3H), 3.97 (s, 3H), 0.25 (s, 9H) |
Buchwald-Hartwig Amination: Synthesis of 3-Amino-2,6-dimethoxypyridines
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide range of amines.[2][3] This reaction is of particular importance in pharmaceutical chemistry, where the introduction of amine functionalities is a common strategy for modulating biological activity and physicochemical properties.[4]
Protocol: Synthesis of 4-(2,6-dimethoxypyridin-3-yl)morpholine
-
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
-
-
Procedure:
-
In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and anhydrous toluene.
-
Add morpholine via syringe.
-
Seal the tube and heat the mixture in an oil bath at 100 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After completion (typically 16-24 hours), cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to afford the title compound.
-
Table 4: Representative Data for Buchwald-Hartwig Amination
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ¹H NMR (CDCl₃) δ (ppm) of Product |
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 20 | ~80 | 7.10 (d, J=8.0 Hz, 1H), 6.30 (d, J=8.0 Hz, 1H), 4.05 (s, 3H), 3.95 (s, 3H), 3.85 (t, J=4.8 Hz, 4H), 3.00 (t, J=4.8 Hz, 4H) |
| Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 18 | ~75 | 7.35-7.25 (m, 2H), 7.15 (d, J=8.0 Hz, 1H), 7.00-6.90 (m, 3H), 6.35 (d, J=8.0 Hz, 1H), 5.80 (s, 1H, NH), 4.08 (s, 3H), 3.98 (s, 3H) |
Conclusion
This compound stands out as a strategically functionalized and highly reactive building block for modern organic synthesis. Its unique electronic and steric properties, conferred by the dimethoxy substitution pattern, render it an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a practical and authoritative guide for chemists to effectively utilize this versatile intermediate in the synthesis of complex molecules for pharmaceutical, agrochemical, and materials science applications. The ability to readily undergo Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions allows for the efficient and modular construction of diverse chemical libraries, accelerating the discovery and development of novel chemical entities.
References
- 1. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
Application Note: A Detailed Protocol for the Sonogashira Coupling of 3-Bromo-2,6-dimethoxypyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Alkynylpyridines
The Sonogashira cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2] The synthesis of 3-alkynyl-2,6-dimethoxypyridine is of particular interest as the alkynylpyridine motif is a key structural element in numerous biologically active compounds and functional materials. The electron-rich nature of the 2,6-dimethoxypyridine ring system presents unique challenges and opportunities in optimizing the coupling efficiency. This application note provides a detailed, field-proven protocol for the Sonogashira coupling of 3-bromo-2,6-dimethoxypyridine, with in-depth explanations of the experimental choices and troubleshooting guidance.
The Sonogashira Catalytic Cycle: A Mechanistic Overview
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
-
Palladium Cycle: The cycle begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This is often the rate-determining step and is influenced by the electronic properties of the aryl halide. Electron-rich phosphine ligands on the palladium catalyst can facilitate this step.[3]
-
Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.[1] The base plays a critical role in deprotonating the alkyne, increasing its nucleophilicity.[4]
-
Transmetalation: The copper acetylide then transfers the acetylenic group to the palladium(II) complex in a step called transmetalation.
-
Reductive Elimination: Finally, the resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylpyridine product and regenerate the palladium(0) catalyst, which re-enters the catalytic cycle.
Caption: Figure 1: The Sonogashira Catalytic Cycle.
Experimental Protocol
This protocol is optimized for the Sonogashira coupling of this compound with a generic terminal alkyne. Researchers should adapt the quantities based on the specific alkyne used.
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier | Notes |
| This compound | >98% | Sigma-Aldrich | Store under inert atmosphere. |
| Terminal Alkyne | >98% | Various | Ensure alkyne is free of impurities. |
| Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) | 98% | Strem Chemicals | Handle in a fume hood. |
| Triphenylphosphine (PPh₃) | >99% | Acros Organics | Air-stable, but store in a cool, dry place. |
| Copper(I) iodide (CuI) | >98% | Alfa Aesar | Light-sensitive; store in a dark container. |
| Triethylamine (Et₃N) | >99.5%, anhydrous | Fisher Scientific | Distill from CaH₂ before use. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | EMD Millipore | Use a freshly opened bottle or from a solvent purification system. |
| Diethyl ether (Et₂O) | Anhydrous | J.T. Baker | |
| Saturated aq. NH₄Cl | |||
| Brine | |||
| Anhydrous Na₂SO₄ | |||
| Celite® | |||
| Silica gel | 230-400 mesh | For column chromatography. | |
| Nitrogen or Argon gas | High purity | For maintaining an inert atmosphere. |
Equipment
-
Schlenk flask or round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas (N₂ or Ar) manifold
-
Syringes and needles
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glassware for workup and purification (separatory funnel, flasks, etc.)
-
Flash chromatography setup
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd(CF₃COO)₂ (0.025 mmol, 2.5 mol%) and PPh₃ (0.05 mmol, 5.0 mol%).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add anhydrous DMF (5 mL) via syringe and stir the mixture for 10 minutes at room temperature until the catalyst and ligand dissolve.
-
-
Addition of Reagents:
-
To the catalyst solution, add this compound (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), and CuI (0.05 mmol, 5.0 mol%).
-
Finally, add freshly distilled triethylamine (2.0 mL) via syringe. The reaction mixture may change color.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C under a positive pressure of inert gas. The optimal temperature may vary depending on the reactivity of the alkyne. For less reactive aryl bromides, higher temperatures may be necessary.[1]
-
Monitor the reaction progress by TLC (e.g., using a 1:4 ethyl acetate/hexane eluent). The disappearance of the starting material (this compound) indicates reaction completion. This typically takes 3-6 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and other insoluble salts. Wash the filter cake with additional diethyl ether (2 x 10 mL).
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexane is a good starting point.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Caption: Figure 2: Experimental Workflow.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low conversion | - Inactive catalyst- Poor quality reagents/solvents- Insufficient temperature | - Use fresh catalyst and high-purity, anhydrous reagents and solvents.- Degas the solvent thoroughly.- Increase the reaction temperature in 10 °C increments.[5] |
| Formation of black precipitate (Palladium black) | - Catalyst decomposition | - Ensure strictly anaerobic conditions.- Use a different phosphine ligand that is more robust. |
| Significant alkyne homocoupling (Glaser coupling) | - Presence of oxygen- High copper catalyst loading | - Thoroughly degas the reaction mixture.- Reduce the amount of CuI or consider a copper-free protocol. |
| Difficulty in product purification | - Close Rf values of product and starting material/byproducts | - Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative purification method. |
References
Synthesis of substituted pyridines from 3-Bromo-2,6-dimethoxypyridine
An In-Depth Guide to the Synthesis of Substituted Pyridines from 3-Bromo-2,6-dimethoxypyridine
Authored by a Senior Application Scientist
Introduction: The Central Role of the Pyridine Scaffold and the Utility of a Versatile Building Block
The pyridine ring is a cornerstone of modern medicinal chemistry and drug development. Its presence is integral to the structure and function of numerous therapeutic agents, ranging from antiviral and anticancer to antimicrobial and anti-inflammatory drugs.[1][2][3] The US FDA database includes 95 approved pharmaceuticals derived from pyridine or its precursor, dihydropyridine, highlighting the scaffold's profound impact on human health.[1][2] The ability to precisely functionalize the pyridine core is therefore of paramount importance to researchers and scientists in the pharmaceutical industry.
This compound has emerged as a highly versatile and valuable building block for the synthesis of complex, polysubstituted pyridines.[4] Its utility stems from several key features:
-
A Versatile Handle for Cross-Coupling: The bromine atom at the C3 position serves as an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
-
Activating and Directing Methoxy Groups: The two electron-donating methoxy groups at the C2 and C6 positions increase the electron density of the pyridine ring, influencing its reactivity in substitution reactions.[4]
-
A Masked Pyridone: The 2,6-dimethoxy arrangement effectively serves as a protecting group for the corresponding 2,6-pyridone tautomer. Subsequent demethylation can unmask this functionality, providing access to another important class of heterocyclic compounds.
This comprehensive guide provides detailed protocols and technical insights into the key synthetic transformations of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each reaction, explain the rationale behind experimental choices, and provide step-by-step procedures to empower the synthesis of novel and diverse pyridine derivatives.
Strategic Overview: Pathways to Pyridine Functionalization
The strategic functionalization of this compound can be approached through several high-yield, reliable synthetic routes. The choice of method depends on the desired substituent and the overall synthetic plan. The primary pathways, which will be detailed in this guide, involve palladium-catalyzed cross-coupling and halogen-metal exchange followed by electrophilic quench.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine substituted BODIPYs: synthesis, characterization and cholinesterease, α-glucosidase inhibitory, DNA hydrolytic cleavage effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,6-Dimethoxypyridine | 6231-18-1 | Benchchem [benchchem.com]
The Strategic Role of 3-Bromo-2,6-dimethoxypyridine in the Development of Bioactive Molecules
Introduction: The Privileged 2,6-Dimethoxypyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a recurring motif in a multitude of clinically successful drugs. Its ability to engage in hydrogen bonding, its aqueous solubility, and its stable aromatic nature make it an ideal framework for designing novel therapeutic agents. Within this class, the 2,6-dimethoxypyridine core offers a unique electronic and steric profile. The methoxy groups at the 2- and 6-positions modulate the electron density of the pyridine ring and can influence binding interactions with biological targets. The strategic introduction of a bromine atom at the 3-position transforms this scaffold into a versatile building block, 3-Bromo-2,6-dimethoxypyridine, unlocking a vast chemical space for the synthesis of complex bioactive molecules.
This guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive compounds, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed protocols, field-proven insights, and mechanistic rationale are provided to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Core Utility: A Versatile Handle for Molecular Elaboration
The bromine atom at the 3-position of this compound serves as a highly effective reactive handle for the construction of carbon-carbon and carbon-nitrogen bonds. This is predominantly achieved through palladium-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis. The three most pivotal transformations for this building block are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or alkyl boronic acids or esters.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds by coupling with a wide range of primary and secondary amines.
-
Sonogashira Coupling: For the creation of C-C bonds with terminal alkynes.
The judicious application of these reactions allows for the systematic and efficient exploration of the structure-activity relationship (SAR) around the 2,6-dimethoxypyridine core, a critical process in lead optimization.
Application Focus: Synthesis of Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has thus become a major focus of drug discovery. The 2,6-dimethoxypyridine scaffold has been successfully incorporated into potent kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in human cancers.
The synthesis of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors provides a compelling case study. In this context, a brominated methoxypyridine core is a key starting material for introducing the necessary pharmacophoric elements through cross-coupling reactions.
Illustrative Signaling Pathway: PI3K/Akt/mTOR Cascade
The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway in cell signaling, a key target for inhibitors derived from this compound.
Figure 1: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Synthetic Protocols and Methodologies
The following protocols are representative procedures for the key cross-coupling reactions of this compound. These should be considered as robust starting points, with the understanding that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates.
General Synthetic Workflow
The diagram below outlines a typical workflow for the synthesis of a bioactive molecule starting from this compound.
Figure 2: General workflow for bioactive molecule synthesis.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize 3-aryl-2,6-dimethoxypyridine derivatives. This reaction is fundamental for creating biaryl structures prevalent in many kinase inhibitors.
Reaction Principle: The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. The catalytic cycle consists of three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The base is crucial for the activation of the organoboron species.
Materials:
-
This compound
-
Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Catalyst Addition: Add the palladium catalyst (2-5 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/H₂O/MeOH | Reflux | 12 | Good | A standard and cost-effective system. |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 90 | 8 | Good to Excellent | Often effective for a broad range of substrates. |
| Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ (2.0) | Toluene | 100 | 18 | Good to Excellent | Buchwald ligands can improve yields for challenging substrates. |
Protocol 2: Buchwald-Hartwig Amination
Objective: To synthesize 3-amino-2,6-dimethoxypyridine derivatives. This reaction is a powerful method for introducing nitrogen-containing functionalities.
Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling of an aryl halide with a primary or secondary amine in the presence of a base. The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by the base to form a Pd(II)-amido complex, and reductive elimination to furnish the desired C-N bond.
Materials:
-
This compound
-
Amine (primary or secondary, e.g., aniline)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere in a Schlenk flask, combine the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Pd Precursor (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ (1.5) | (±)-BINAP (3.5) | NaOtBu (1.4) | Toluene | 80 | 4 | Good | A common system for coupling with primary and secondary amines. |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 16 | Good to Excellent | Xantphos is often effective for heteroaryl halides. |
| [Pd(allyl)Cl]₂ (1) | cataCXium A (2) | K₃PO₄ (2.0) | t-BuOH | 100 | 24 | Good | Effective for a range of amines. |
Protocol 3: Sonogashira Coupling
Objective: To synthesize 3-alkynyl-2,6-dimethoxypyridine derivatives, which are valuable intermediates for further functionalization or as components of bioactive molecules.
Reaction Principle: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the deprotonation of the alkyne and the formation of a copper acetylide intermediate.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (1-5 mol%), and the copper(I) salt (2-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add the degassed solvent, the base (2.0-3.0 equiv.), and the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and water. Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation: Representative Sonogashira Coupling Conditions
| Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2.0) | THF | RT to 50 | 12 | Good | Classic Sonogashira conditions. |
| Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (excess) | DMF | 100 | 3 | Good to Excellent | Higher temperatures can be beneficial for less reactive substrates. |
| PdCl₂(dppf) (3) | CuI (5) | DIPA (2.0) | Toluene | 60 | 6 | Good | Dppf can be an effective ligand in some cases. |
Broader Applications and Future Perspectives
While the development of kinase inhibitors represents a significant application, the 2,6-dimethoxypyridine scaffold is by no means limited to this therapeutic area. The pyridine core is also a common feature in ligands for G-protein coupled receptors (GPCRs), which constitute one of the largest families of drug targets. The ability to introduce diverse substituents at the 3-position of the 2,6-dimethoxypyridine ring through the robust cross-coupling methodologies described herein makes it a highly attractive starting point for the synthesis of novel GPCR modulators, including allosteric modulators.
Conclusion
This compound is a high-value, versatile building block for the synthesis of complex bioactive molecules. Its utility is primarily derived from its amenability to a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These transformations provide a powerful platform for the rapid and efficient diversification of the 2,6-dimethoxypyridine scaffold, enabling the systematic exploration of structure-activity relationships. The successful application of this building block in the synthesis of potent kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, underscores its importance in modern drug discovery. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to the development of the next generation of therapeutic agents.
Troubleshooting & Optimization
Technical Support Center: Improving Yields in 3-Bromo-2,6-dimethoxypyridine Cross-Coupling Reactions
Welcome to the technical support center dedicated to enhancing the success of your cross-coupling reactions with 3-Bromo-2,6-dimethoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this electron-rich and sterically hindered substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yields.
Introduction: The Challenges of an Electron-Rich Heterocycle
This compound is a valuable building block in medicinal chemistry. However, its electronic and steric properties present unique challenges in palladium-catalyzed cross-coupling reactions. The two electron-donating methoxy groups increase the electron density of the pyridine ring, which can impede the oxidative addition step of the catalytic cycle, often the rate-determining step for electron-rich aryl halides.[1] Furthermore, the pyridine nitrogen can act as a ligand, coordinating to the palladium catalyst and leading to catalyst inhibition or deactivation.[2]
This guide will address these challenges head-on, providing you with the insights and practical steps needed to achieve high-yielding transformations.
Troubleshooting Guide: From Low Yields to Side Reactions
This section is formatted in a question-and-answer style to directly address the most common issues encountered in the lab.
Issue 1: Low or No Product Yield
Q1: I'm seeing very low or no conversion of my this compound in a Suzuki-Miyaura coupling. What are the likely causes and how can I fix it?
A1: Low or no yield in a Suzuki-Miyaura reaction with this substrate is a frequent challenge, often pointing to issues with the catalyst system or reaction conditions.
Potential Causes & Troubleshooting Strategies:
-
Ineffective Oxidative Addition: The electron-rich nature of the pyridine ring makes the C-Br bond less electrophilic, slowing down the oxidative addition to the Pd(0) catalyst.[1]
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium center, forming an inactive complex.[2]
-
Solution: The use of bulky ligands, as mentioned above, can sterically shield the palladium center and disfavor this coordination. Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can also help compensate for some catalyst deactivation.
-
-
Inappropriate Base Selection: The base is crucial for the transmetalation step. For challenging couplings, a stronger base is often necessary.[1]
-
Solution: Screen stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered to maximize its surface area and reactivity.
-
-
Suboptimal Solvent System: The solvent needs to solubilize all components and can influence the catalytic activity.
-
Solution: Aprotic polar solvents like 1,4-dioxane or THF, often with a small amount of water, are standard.[2] Toluene is also a common choice. A screen of these solvents may be necessary to find the optimal one for your specific coupling partners.
-
Q2: My Buchwald-Hartwig amination is sluggish. What adjustments should I make?
A2: Sluggish Buchwald-Hartwig reactions with this compound are typically due to catalyst inhibition and the need for a highly active catalytic system.
Potential Causes & Troubleshooting Strategies:
-
Catalyst System: As with Suzuki reactions, the choice of ligand is paramount.
-
Base Strength and Type: A strong, non-nucleophilic base is essential for deprotonating the amine.
-
Reaction Temperature: While many Buchwald-Hartwig reactions are run at elevated temperatures (80-110 °C), sometimes this can lead to catalyst decomposition.[3]
-
Solution: If you suspect catalyst decomposition (e.g., formation of palladium black), try running the reaction at a lower temperature for a longer period. Conversely, if the reaction is simply slow, a modest increase in temperature may be beneficial.
-
Q3: I am attempting a Sonogashira coupling, but the reaction is not proceeding. What should I troubleshoot?
A3: Sonogashira couplings with this substrate can be challenging. The success often hinges on the right combination of palladium and copper catalysts (or a copper-free system), base, and solvent.
Potential Causes & Troubleshooting Strategies:
-
Catalyst System: The classic Sonogashira reaction uses a palladium catalyst and a copper(I) co-catalyst.[6]
-
Ineffective Base: A suitable amine base is required to deprotonate the terminal alkyne.
-
Solution: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. Ensure the base is anhydrous and used in excess.
-
-
Solvent Choice: The solvent must be able to dissolve all reagents.
-
Solution: Anhydrous, polar aprotic solvents like DMF or THF are commonly used.[8]
-
Issue 2: Formation of Significant Side Products
Q4: In my Suzuki reaction, I'm observing a significant amount of the debrominated starting material (2,6-dimethoxypyridine). What is causing this and how can I prevent it?
A4: The formation of the debrominated product is due to a side reaction called hydrodehalogenation. This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the organoboron reagent.
Prevention Strategies:
-
Minimize Moisture: While a small amount of water is often beneficial in Suzuki reactions, excess water can be a proton source. Ensure your solvents are anhydrous if this side reaction is prevalent.
-
Reagent Purity: Impurities in your reagents, particularly the boronic acid, can be a source of hydrides. Use high-purity reagents.
-
Choice of Base: Stronger bases can sometimes promote hydrodehalogenation. If this is a major issue, consider screening weaker inorganic bases.
Q5: I'm seeing homocoupling of my boronic acid in my Suzuki reaction. How can I minimize this?
A5: Homocoupling of the boronic acid is typically caused by the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.
Prevention Strategies:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your solvent is thoroughly degassed (e.g., by freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period). Maintain a positive pressure of an inert gas throughout the reaction.[9]
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling that might occur during the in situ reduction of Pd(II) precatalysts.[7]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose palladium catalyst and ligand combination to start with for cross-coupling this compound?
A1: There is no single "best" combination as the optimal choice is substrate-dependent. However, for a challenging electron-rich and sterically hindered substrate like this, a good starting point for Suzuki and Buchwald-Hartwig reactions would be a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos.[1][10] For Sonogashira reactions, a classic starting point is PdCl₂(PPh₃)₂ with CuI.[11]
Q2: How critical is the purity of my reagents and the reaction atmosphere?
A2: Extremely critical. Palladium-catalyzed cross-coupling reactions are sensitive to impurities and oxygen. Impurities can poison the catalyst, and oxygen can lead to catalyst deactivation (formation of palladium black) and promote side reactions like homocoupling.[9] Always use high-purity reagents and solvents, and maintain a rigorously inert atmosphere using standard Schlenk line or glovebox techniques.
Q3: Can I use microwave heating to accelerate my reactions?
A3: Yes, microwave irradiation can often significantly reduce reaction times and in some cases improve yields. However, direct translation of thermally heated reaction conditions to a microwave reactor may require some optimization of temperature and time.
Data Presentation: Comparative Reaction Conditions
The following tables provide a summary of typical reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions with analogous bromopyridine substrates. These serve as a starting point for your own optimizations.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75-85 | For 2-Bromo-3-methylpyridine with 4-Nitrophenylboronic acid.[2] |
| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | - | For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[2] |
| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | - | General procedure for halo-aromatic rings.[2] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Amine Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexane-1,2-diamine | Pd₂(dba)₃ (0.18 mmol) | (±)-BINAP (0.35 mmol) | NaOtBu (25 mmol) | Toluene | 80 | 4 | 60 | [8] |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 92 | [5] |
| Benzophenone imine | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | 12-24 | (Not specified) | [12] |
Table 3: Representative Conditions for Sonogashira Coupling of Bromopyridines
| Alkyne Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Phenylacetylene | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 100 | 3 | 72-96 | For 2-Amino-3-bromopyridines.[13] |
| Terminal Alkynes | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | 65 | - | Good to Excellent | For iodopyridines.[8] |
| Phenylacetylene | Pd₂(dba)₃/P(t-Bu)₃ | Cs₂CO₃ | Dioxane | RT | - | - | Copper-free conditions.[14] |
Experimental Protocols
The following are generalized, step-by-step protocols that serve as a robust starting point for your experiments. Always perform reactions under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the coupling of substituted bromopyridines.[2]
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄) (2.0–3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90–100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol is a general procedure for the amination of bromopyridines.[3][5]
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1–1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to a typical concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Heat the mixture with vigorous stirring at 80–110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with a solvent like diethyl ether or ethyl acetate, wash with brine, dry over an anhydrous salt, and concentrate.
-
Purification: Isolate the final product after purification by column chromatography or recrystallization.
Protocol 3: Sonogashira Coupling (Copper-Free)
This is a general protocol for a copper-free Sonogashira reaction.[1][3]
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., a pre-formed Pd-phosphine complex or generated in situ from a Pd source and ligand, 2-5 mol%), and a base such as cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube and cycle between vacuum and an inert gas three times.
-
Solvent and Alkyne Addition: Add anhydrous, degassed solvent (e.g., dioxane or DMF) via syringe, followed by the terminal alkyne (1.2–1.5 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (this can range from room temperature to 100 °C depending on the catalyst system) with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Mandatory Visualizations
Catalytic Cycle for Cross-Coupling Reactions
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Workflow for Low Yields
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 3-Bromo-2,6-dimethoxypyridine in Synthetic Chemistry
Welcome to the technical support center for 3-Bromo-2,6-dimethoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full synthetic potential of this versatile building block. Here, we address frequently encountered side reactions and byproducts, offering troubleshooting advice and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in palladium-catalyzed cross-coupling reactions?
A1: The most prevalent side reactions in Suzuki-Miyaura and Buchwald-Hartwig couplings are homocoupling of the boronic acid reagent and hydrodehalogenation (protodebromination) of the starting material. The electron-rich nature of the 2,6-dimethoxypyridine ring can influence the catalytic cycle, sometimes favoring these undesired pathways. Careful control of reaction conditions, including the choice of palladium catalyst, ligand, base, and the rigorous exclusion of oxygen, is crucial to minimize these byproducts.[1]
Q2: Can the methoxy groups on the pyridine ring be cleaved during a reaction?
A2: Yes, demethylation of the methoxy groups is a potential side reaction, particularly under harsh acidic or basic conditions, or at elevated temperatures.[2] While generally stable, prolonged exposure to strong acids can lead to hydrolysis of the ether linkages.[2] In some cross-coupling reactions that require strong bases, nucleophilic attack on the methyl group of the methoxy substituent can occur, leading to the formation of the corresponding hydroxypyridine byproduct.
Q3: I am observing a low yield in my Suzuki-Miyaura reaction. What are the likely causes?
A3: Low yields in Suzuki-Miyaura reactions involving this compound can stem from several factors. In addition to the side reactions mentioned above, poor reactivity can be due to an inactive catalyst, an inappropriate choice of base, or issues with the boronic acid reagent. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, sometimes inhibiting its activity.[3] Using bulky, electron-rich phosphine ligands can often mitigate this issue. Furthermore, the stability of the boronic acid is critical; protodeboronation, where the boronic acid is replaced by a hydrogen atom, is a common issue, particularly in the presence of water and certain bases.[4]
Q4: When performing a lithiation-substitution reaction, what are the primary concerns?
A4: The primary concerns with the lithiation of this compound are regioselectivity and the potential for pyridine ring opening or rearrangement. The reaction is typically a lithium-halogen exchange. It is crucial to perform the reaction at very low temperatures (e.g., -78 °C) to ensure selectivity and prevent decomposition of the resulting organolithium intermediate.[5] Addition of the electrophile at this low temperature is also critical to avoid side reactions.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during reactions with this compound.
Problem 1: Low or No Conversion of Starting Material in a Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium precatalyst is of high quality. Consider using a more active catalyst system, such as a pre-formed Pd(0) source or a catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). |
| Inappropriate Base | The choice of base is critical. For Suzuki couplings, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. If the reaction is sluggish, a stronger base like potassium phosphate (K₃PO₄) may be required. However, be mindful that stronger bases can promote side reactions.[6] |
| Poor Quality Boronic Acid | Use fresh, high-purity boronic acid or its corresponding boronate ester. Boronic acids can dehydrate to form unreactive cyclic anhydrides (boroxines). Consider using a slight excess (1.1-1.5 equivalents) of the boronic acid. |
| Solvent Issues | Ensure anhydrous and degassed solvents are used. Oxygen can deactivate the palladium catalyst. A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used to facilitate the dissolution of the base. |
Problem 2: Presence of Significant Homocoupling Byproduct of the Boronic Acid
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. Oxygen can promote the oxidative homocoupling of the boronic acid.[1] |
| Catalyst System | Some palladium/ligand combinations are more prone to promoting homocoupling. Experiment with different phosphine ligands. |
| Reaction Temperature | Running the reaction at the lowest effective temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling. |
Problem 3: Formation of Hydrodehalogenated Byproduct (2,6-dimethoxypyridine)
| Potential Cause | Troubleshooting Steps |
| Source of Protons | Ensure all reagents and solvents are anhydrous. Trace amounts of water or other protic impurities can lead to the protonation of the organopalladium intermediate. |
| Base-Mediated Decomposition | In some cases, the base can contribute to hydrodehalogenation. If this is suspected, try a milder base. |
| Ligand Choice | The choice of ligand can influence the rate of reductive elimination versus other pathways. Bulky, electron-rich ligands generally favor the desired cross-coupling. |
Problem 4: Evidence of Demethylation
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Avoid unnecessarily high temperatures, especially for extended reaction times. |
| Strongly Basic or Acidic Conditions | If demethylation is observed, consider if a milder base can be used. During workup, avoid prolonged contact with strong acids. Neutralize acidic solutions promptly. |
Protocols and Methodologies
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a starting point for the coupling of an arylboronic acid with this compound. Optimization may be required for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and the ligand if required.
-
Solvent Addition: Add a degassed mixture of solvent (e.g., toluene/ethanol/water 4:1:1). The typical concentration is 0.1 M with respect to the this compound.
-
Inert Atmosphere: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for a Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of this compound.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.08 eq.), and the base (e.g., NaOtBu, 1.4 eq.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M.
-
Reaction: Place the sealed tube in a preheated oil bath (typically 80-110 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Workup: After the reaction is complete, cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Suzuki-Miyaura Catalytic Cycle and Common Side Reactions
Caption: Suzuki-Miyaura cycle with key side reactions.
Troubleshooting Low Yield in Buchwald-Hartwig Amination
Caption: Decision tree for troubleshooting low yields.
References
Technical Support Center: Purification of Products from 3-Bromo-2,6-dimethoxypyridine
Welcome to the technical support center for purifying products derived from 3-Bromo-2,6-dimethoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the purification of substituted 2,6-dimethoxypyridine derivatives.
The unique electronic properties of the 2,6-dimethoxypyridine scaffold, combined with the reactivity of the bromine at the 3-position, make it a valuable building block in medicinal chemistry. However, the resulting products can present specific purification challenges. This document provides a structured, question-and-answer-based approach to overcoming these hurdles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered problems during the workup and purification of reactions involving this compound.
Issue 1: Persistent Palladium Contamination in Cross-Coupling Products
Question: I've performed a Suzuki-Miyaura coupling reaction and after flash column chromatography, my product is still contaminated with a black or grey solid, which I suspect is palladium catalyst residue. How can I remove it?
Answer: This is a very common issue in palladium-catalyzed cross-coupling reactions.[1][2] The residual palladium can exist in various forms (e.g., Pd(0), Pd(II)), both homogeneous and heterogeneous, making simple filtration or chromatography sometimes ineffective.[2]
Causality: Palladium complexes and nanoparticles can adsorb onto the silica gel or co-elute with your product, especially if your product contains coordinating heteroatoms like the pyridine nitrogen.
Solutions:
-
Pre-Chromatography Filtration: Before concentrating the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate, DCM) and filter it through a pad of Celite®.[3][4] This will remove a significant portion of the insoluble palladium black. For even better results, a small layer of silica gel can be added on top of the Celite pad.
-
Palladium Scavengers: If filtration is insufficient, using a scavenger is a highly effective method.[1] These are reagents that selectively bind to the metal, allowing for its removal.
-
Thiol-based Scavengers: Reagents like 2,4,6-trimercapto-s-triazine (TMT) or silica-supported thiol scavengers are very effective at binding palladium.[1][2] The general procedure involves stirring the crude product solution with the scavenger for a few hours, followed by filtration to remove the scavenger-palladium complex.
-
Isocyanide Reagents: Solid-supported or soluble isocyanides can also be used to effectively sequester palladium to sub-ppm levels.[1]
-
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can adsorb residual palladium. However, be aware that this can sometimes lead to loss of the desired product due to non-specific adsorption. Use a minimal amount and monitor by TLC.
Protocol: Palladium Removal using a Celite® Pad
-
Upon reaction completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, 5-10 volumes).
-
Prepare a filtration setup (e.g., a sintered glass funnel) with a 1-2 cm thick pad of Celite®.
-
Pour the diluted reaction mixture through the Celite® pad.
-
Wash the pad thoroughly with additional solvent to ensure complete recovery of the product.[5]
-
Combine the filtrates and concentrate under reduced pressure before proceeding with further purification like column chromatography.
Issue 2: Co-elution of Product with Unreacted this compound
Question: During flash column chromatography, my desired product and the starting this compound have very similar Rf values, making separation difficult. What can I do?
Answer: This is a classic purification challenge when the polarity of the product is not significantly different from the starting material. This compound is a relatively non-polar aromatic compound. If your reaction introduces a non-polar group (e.g., a simple aryl ring in a Suzuki coupling), the polarity change will be minimal.
Causality: The similar polarity profile of the starting material and the product leads to poor resolution on silica gel.
Solutions:
-
Optimize Chromatography Conditions:
-
Solvent System: Avoid highly non-polar eluents where both compounds run near the solvent front, and highly polar eluents where they both stick to the baseline. The ideal system should place your product at an Rf of ~0.3.[6] Experiment with different solvent systems. Toluene or DCM in combination with ethyl acetate or acetone can sometimes provide better separation than the standard hexanes/ethyl acetate system.[6]
-
Gradient Elution: Use a very shallow solvent gradient during flash chromatography. Start with a low polarity mobile phase and slowly increase the polarity. This can help resolve closely eluting spots.
-
Column Dimensions: Use a longer, narrower column to increase the theoretical plates and improve separation.
-
-
Recrystallization: If your product is a solid, recrystallization is an excellent and often preferred method for purification, as it can provide very high purity material. The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity (starting material) remains in the mother liquor.
-
Solvent Screening: Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene, or mixtures thereof) to find the optimal system.
-
-
Chemical Modification: In some cases, if the product has a functional group that the starting material lacks (or vice versa), you can temporarily modify it to drastically change its polarity. For example, if your product is an amine, you can protonate it with acid and perform an aqueous extraction to separate it from the neutral starting material.
Issue 3: My Product, a Substituted Pyridine, is Tailing Badly on the Silica Gel Column
Question: My product streaks severely on the TLC plate and gives broad, tailing peaks during column chromatography, leading to poor separation and mixed fractions. Why is this happening?
Answer: This is a common problem for basic compounds like pyridines when using standard silica gel.
Causality: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of your pyridine product can interact strongly with these acidic sites via hydrogen bonding or acid-base interactions. This strong, non-specific binding leads to slow, uneven elution, which manifests as tailing or streaking.[7]
Solutions:
-
Add a Basic Modifier to the Eluent: The most common and effective solution is to add a small amount of a volatile base to your mobile phase.
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your solvent system.[6] The TEA will preferentially bind to the acidic sites on the silica gel, effectively "masking" them from your product. This allows your pyridine derivative to elute more symmetrically.
-
Pyridine: A small amount of pyridine can also be used, though TEA is more common.[6]
-
-
Use a Different Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use neutral or basic alumina to avoid the acidic sites that cause tailing.
-
Amine-Functionalized Silica: For very polar basic compounds, amine-functionalized silica can be an excellent choice, often used in HILIC (Hydrophilic Interaction Liquid Chromatography) mode.[8]
-
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase (e.g., C18) chromatography can be an option, as it separates based on hydrophobicity rather than polar interactions with an acidic stationary phase.
Visualization: Purification Strategy Decision Workflow
This diagram outlines a logical workflow for selecting an appropriate purification strategy after a reaction with this compound.
Caption: Decision tree for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a Suzuki-Miyaura reaction with this compound?
A1: Besides unreacted starting material, the most common byproducts are:
-
Homo-coupling of the boronic acid (Ar-Ar): This occurs when the boronic acid couples with itself. It is often promoted by the presence of oxygen, so ensuring the reaction is properly degassed can minimize this.[9]
-
Debromination of the starting material: This results in the formation of 2,6-dimethoxypyridine. This can be caused by trace water or other protic sources in the reaction.
-
Inorganic salts: The base used in the reaction (e.g., carbonates, phosphates) will be present in the crude mixture as inorganic salts.[10] These are typically removed by an aqueous workup.
Q2: I performed a lithiation of this compound followed by quenching with an electrophile. The workup is tricky. What's the best practice?
A2: The workup for organolithium reactions must be done carefully at low temperatures to avoid unwanted side reactions.
-
Quenching: The reaction should be quenched at low temperatures (typically -78 °C) by the slow addition of a suitable quenching agent. For most electrophile additions, a saturated aqueous solution of ammonium chloride (NH₄Cl) is a good choice. Avoid quenching with water directly, as the exothermic reaction with excess lithium reagent can be difficult to control.
-
Extraction: After quenching and warming to room temperature, perform a standard liquid-liquid extraction.[11] Use an organic solvent like ethyl acetate or dichloromethane. The basic nature of the pyridine product means you should generally avoid acidic washes unless you intend to extract the product into the aqueous layer as a salt. A wash with water followed by brine is standard.
-
Purification: The crude product can then be purified by flash chromatography, keeping in mind the potential for tailing as discussed in "Issue 3" above.
Q3: When should I choose recrystallization over column chromatography?
A3: The choice depends on the physical properties of your product and the nature of the impurities.
| Scenario | Recommended Primary Method | Rationale |
| Product is a solid with high purity (>90%) | Recrystallization | Highly effective for removing small amounts of impurities. Scalable and can yield material of very high purity.[12] |
| Product is an oil or amorphous solid | Column Chromatography | Recrystallization is not possible. Chromatography is necessary to separate components based on polarity. |
| Crude mixture contains multiple products with similar polarities | Column Chromatography | Provides the resolving power needed to separate complex mixtures that are unlikely to be resolved by recrystallization. |
| Major impurity is structurally very similar to the product | Recrystallization | May be more effective than chromatography if a solvent system can be found that selectively crystallizes the product, as co-crystals are less likely to form than co-elution is to occur. |
Q4: How can I remove the boronic acid and its byproducts after a Suzuki coupling?
A4: Boronic acids and their dehydrated trimers (boroxines) are acidic and can often be removed with a basic wash during the workup.
-
Aqueous Base Wash: During the liquid-liquid extraction, wash the organic layer with a dilute aqueous base such as 1M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution. This will deprotonate the boronic acid to form a water-soluble boronate salt, which will partition into the aqueous layer.[13]
-
Filtration: In some cases, boronic acids and their byproducts may precipitate out of the reaction mixture and can be removed by filtration through Celite®.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Purification [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Catalyst and Ligand Selection for 3-Bromo-2,6-dimethoxypyridine Amination
Welcome to the technical support center for the palladium-catalyzed amination of 3-bromo-2,6-dimethoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The substrate , this compound, is an electron-rich, sterically hindered heteroaryl halide, which presents unique challenges for C-N bond formation. This document provides practical, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and select the optimal catalytic system for your project.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a Buchwald-Hartwig amination on this compound?
The primary challenges with this substrate stem from two of its key features:
-
Steric Hindrance: The two methoxy groups at the 2- and 6-positions flank the bromine atom. This steric bulk can hinder the initial oxidative addition of the palladium catalyst to the C-Br bond, which is often the rate-determining step of the catalytic cycle.[1][2]
-
Electronic Properties: The pyridine nitrogen and the electron-donating methoxy groups make the aromatic ring electron-rich. This can also slow down the oxidative addition step, as this step is favored by electron-poor aryl halides.
Successfully coupling this substrate requires a catalytic system specifically designed to overcome these hurdles, typically involving bulky, electron-rich phosphine ligands.[3]
Q2: I'm setting up this reaction for the first time. What is a good starting point for catalyst and ligand selection?
For sterically hindered and electron-rich heteroaryl bromides, bulky dialkylbiaryl phosphine ligands are the industry standard and a highly recommended starting point.[4][5] These ligands promote the crucial reductive elimination step and can stabilize the catalytically active monoligated palladium species.
A robust initial screening condition would be:
-
Palladium Source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate). While Pd₂(dba)₃ is a Pd(0) source, Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[3] Air-stable palladium pre-catalysts are also excellent choices for consistency.[6][7]
-
Ligand: A dialkylbiaryl phosphine ligand such as RuPhos or BrettPhos .[8] These are particularly effective for coupling primary and secondary amines, respectively, and are known to accelerate reactions involving challenging substrates.[9]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is often the most effective for achieving high reaction rates.[10][11] However, if your amine coupling partner has base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered.[6][10]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are standard choices.[11][12]
Q3: Which factors are most critical when choosing a base for this reaction?
The base plays a crucial role in the catalytic cycle, primarily by deprotonating the amine to form the palladium-amido intermediate.[3][13] The choice of base is a trade-off between reactivity and functional group compatibility.
| Base | pKaH | Advantages | Disadvantages |
| NaOtBu | ~19 | Permits highest reaction rates and lowest catalyst loadings.[10] | Incompatible with many base-sensitive functional groups (e.g., esters, ketones).[10] |
| LHMDS | ~26 | Useful for low-temperature aminations and substrates with protic functional groups.[10] | Air-sensitive and can be incompatible with some functional groups at higher temperatures.[10] |
| Cs₂CO₃ | ~10 | Excellent functional group tolerance. Good solubility in many organic solvents.[6][11] | More expensive. Can be difficult to stir on a large scale.[10] |
| K₃PO₄ | ~12 | Good functional group tolerance and economically attractive.[10] | Can require higher catalyst loadings and longer reaction times.[10] |
For this compound, starting with NaOtBu is recommended for maximizing reactivity, assuming your amine partner is compatible.
Troubleshooting Guide
Problem 1: My reaction shows low or no conversion of the starting material.
This is a common issue and often points to a problem with the catalytic cycle's initiation or turnover.
Troubleshooting Steps:
-
Re-evaluate Your Ligand Choice: The steric hindrance from the two ortho methoxy groups is significant. If a less bulky ligand (e.g., P(o-tolyl)₃) was used, it might not be sufficient.[4] Switch to a bulkier dialkylbiaryl phosphine ligand like RuPhos , BrettPhos , or a Josiphos-type ligand.[8][14] These ligands are designed to promote both oxidative addition and the final reductive elimination step for hindered substrates.[4]
-
Increase Reaction Temperature: Electron-rich heteroaryl halides often require more thermal energy to undergo oxidative addition.[7] If you are running the reaction at 80 °C, consider increasing the temperature to 100-110 °C.
-
Check Reagent and Solvent Quality: The Buchwald-Hartwig amination is sensitive to oxygen and water. Ensure your solvent is anhydrous and that all reagents are dry. The reaction should be set up under an inert atmosphere (Argon or Nitrogen).[10][11]
-
Consider a Palladium Pre-catalyst: Using a pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst, can lead to more reliable formation of the active Pd(0) species compared to in situ generation from Pd(OAc)₂ or Pd₂(dba)₃.[6] This can significantly improve reproducibility.
Problem 2: I am observing a significant amount of hydrodehalogenation byproduct (2,6-dimethoxypyridine).
Hydrodehalogenation, the replacement of the bromine with a hydrogen atom, is a known side reaction. It can occur via β-hydride elimination from the palladium-amido intermediate, a pathway that competes with the desired reductive elimination.[4][15]
Troubleshooting Steps:
-
Employ a Ligand Designed to Minimize β-Hydride Elimination: Bulky, electron-rich ligands are known to accelerate reductive elimination, which can outcompete the β-hydride elimination pathway.[7][16] Ligands like BrettPhos and RuPhos were specifically developed to address this issue.[8]
-
Examine the Amine Substrate: This side reaction is more common with primary amines that have β-hydrogens.[7] If the synthetic route allows, using a secondary amine or a primary amine without β-hydrogens can mitigate this issue.
-
Adjust the Base: In some cases, the choice of base can influence the rate of side reactions. Screening different bases (e.g., switching from NaOtBu to K₃PO₄) may alter the reaction pathway favorably.
Problem 3: The reaction starts but then stalls, and I see palladium black precipitating.
The formation of palladium black indicates that the palladium(0) catalyst has decomposed and fallen out of the catalytic cycle. This is a sign of catalyst deactivation.
Troubleshooting Steps:
-
Check for Catalyst Poisons: Certain functional groups, such as thiols or some nitrogen heterocycles, can act as poisons by irreversibly binding to the palladium catalyst.[10][17] Ensure your starting materials and solvents are free from such impurities.
-
Increase Ligand-to-Palladium Ratio: The phosphine ligand stabilizes the palladium catalyst. If the ligand degrades or is not present in a sufficient excess, the catalyst can agglomerate and precipitate. Increasing the ligand:Pd ratio (e.g., from 2:1 to 4:1) can sometimes maintain catalyst stability.
-
Use a More Robust Ligand: Some ligands offer greater stability to the palladium center. The dialkylbiaryl phosphine ligands are generally very robust. If you are using an older generation or less stable ligand, switching to one is advisable.[4]
Experimental Protocols & Visualizations
General Protocol for Amination of this compound
This is a representative protocol and should be optimized for each specific amine coupling partner.
-
Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube) containing a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 equivalent) and the amine coupling partner (1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low conversion issues.
References
- 1. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. research.rug.nl [research.rug.nl]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Preventing debromination side reactions in 3-Bromo-2,6-dimethoxypyridine
A Specialized Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Debromination Side Reactions
Welcome to the Technical Support Center dedicated to providing advanced troubleshooting for reactions involving 3-Bromo-2,6-dimethoxypyridine. This resource offers in-depth guidance to mitigate unwanted debromination, a common side reaction that can significantly lower yields and complicate purification.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of this compound, and why is it a problem?
A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom at the 3-position of the pyridine ring is replaced by a hydrogen atom.[1] This leads to the formation of 2,6-dimethoxypyridine as a byproduct, which reduces the yield of the desired functionalized product and often presents purification challenges due to similar physical properties.
Q2: What are the primary mechanistic drivers behind this debromination side reaction?
A2: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), the primary cause of debromination is the formation of a palladium-hydride (Pd-H) species.[2] This Pd-H intermediate can then participate in a competing catalytic cycle that results in the cleavage of the C-Br bond and its replacement with a C-H bond. The hydride source can be traced back to several components of the reaction mixture, including the base, solvent, or even trace impurities.[1][2]
Q3: How do the electronic properties of this compound contribute to its susceptibility to debromination?
A3: The two methoxy groups at the 2- and 6-positions are electron-donating, which increases the electron density of the pyridine ring. This can make the C-Br bond more susceptible to certain reaction pathways that lead to debromination, particularly under harsh reaction conditions.
Troubleshooting Guide: Minimizing Debromination
This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to suppress the formation of the debrominated byproduct.
Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions
Symptoms:
-
Formation of a significant amount of 2,6-dimethoxypyridine detected by GC-MS or NMR.
-
Low yields of the desired coupled product.
-
Complex product mixtures that are difficult to purify.
Root Causes & Solutions:
The following workflow provides a structured approach to identifying and resolving the source of debromination.
Caption: A systematic workflow for troubleshooting debromination.
Detailed Troubleshooting Steps:
| Parameter | Problem | Scientific Rationale & Solution |
| Base Selection | Strong or inappropriate bases can act as hydride donors. | Strong bases, particularly in the presence of protic solvents like water or alcohols, can generate species that facilitate the formation of Pd-H.[1] Solution: Switch to a weaker, non-nucleophilic base. Consider using anhydrous bases like K₃PO₄ or Cs₂CO₃. If using an alkoxide base, ensure strictly anhydrous conditions. |
| Ligand Choice | The phosphine ligand influences the rates of oxidative addition and reductive elimination. | Electron-rich and bulky phosphine ligands generally accelerate the reductive elimination step of the desired cross-coupling, which can outcompete the debromination pathway.[3] Solution: Screen a panel of phosphine ligands. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are often effective in suppressing this side reaction.[4] |
| Reaction Temperature | High temperatures can accelerate the rate of debromination. | Elevated temperatures can increase the rate of decomposition of reagents or the formation of unwanted Pd-H species.[2] Solution: Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor for improvement. While this may slow down the desired reaction, it can disproportionately suppress the side reaction. |
| Solvent & Reagent Purity | Protic impurities can serve as a hydride source. | Water, alcohols, or other protic impurities can react with the base or catalyst to generate hydrides, leading to debromination.[1][2] Solution: Use anhydrous, degassed solvents and high-purity reagents. Ensure all glassware is thoroughly dried before use. |
Issue 2: Debromination during Lithiation or Grignard Formation
Symptoms:
-
Formation of 2,6-dimethoxypyridine after quenching the organometallic intermediate.
-
Low yield of the desired functionalized product.
Root Causes & Solutions:
Caption: Troubleshooting debromination in organometallic reactions.
Detailed Troubleshooting Steps:
| Parameter | Problem | Scientific Rationale & Solution |
| Reaction Temperature | The organolithium or Grignard reagent can be unstable at higher temperatures. | The generated organometallic intermediate can be thermally labile and may be protonated by the solvent or trace impurities, leading to the debrominated product. Solution: Perform the metal-halogen exchange at very low temperatures (e.g., -78 °C) and maintain this temperature until the electrophile is added. |
| Reagent/Solvent Quality | Trace amounts of water or other protic impurities can quench the organometallic intermediate. | Organolithium and Grignard reagents are extremely sensitive to moisture. Solution: Use freshly titrated organolithium reagents and anhydrous, inhibitor-free solvents (e.g., freshly distilled THF over sodium/benzophenone). |
| Addition Rate | Localized heating during the addition of the organolithium reagent can cause side reactions. | A rapid, exothermic addition can lead to localized "hot spots" in the reaction mixture, promoting decomposition or protonation of the intermediate. Solution: Add the organolithium reagent dropwise to the solution of this compound at low temperature with vigorous stirring. |
Optimized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is designed to minimize debromination when coupling this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3 equivalents, anhydrous)
-
Toluene (anhydrous, degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and anhydrous K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, under an inert atmosphere, add Pd(OAc)₂ and SPhos, followed by anhydrous toluene to form a catalyst slurry.
-
Add the catalyst slurry to the Schlenk flask containing the other reagents.
-
Add additional anhydrous, degassed toluene to achieve the desired concentration (typically 0.1-0.2 M).
-
Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic phase over anhydrous Na₂SO₄.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by flash column chromatography.
References
Technical Support Center: Navigating Reactions with 3-Bromo-2,6-dimethoxypyridine
Welcome to the technical support center for 3-Bromo-2,6-dimethoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-up and troubleshooting of reactions involving this versatile building block. The following question-and-answer format directly addresses common challenges to ensure the successful execution and purification of your reaction products.
Frequently Asked Questions (FAQs)
General Work-up Procedures
Question 1: What is a standard aqueous work-up protocol after a reaction with this compound?
A standard aqueous work-up is designed to quench the reaction and remove water-soluble impurities.[1] The stability of your product to acidic or basic conditions will dictate the specifics of the wash.
Step-by-Step General Aqueous Work-up Protocol:
-
Quenching: Cool the reaction mixture to room temperature or 0 °C in an ice-water bath. Slowly add an aqueous solution to quench any reactive reagents. The choice of quenching solution depends on the reaction type (see specific troubleshooting sections below).
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to extract the desired product. Shake the funnel vigorously, venting frequently to release any pressure buildup.[2]
-
Washing: Allow the layers to separate and drain the aqueous layer. Wash the organic layer sequentially with:
-
Water or dilute brine to remove the bulk of water-soluble impurities.
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) if the reaction was run under acidic conditions to neutralize excess acid. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be generated.[2]
-
A saturated aqueous solution of ammonium chloride (NH₄Cl) if the reaction involved organometallic reagents like Grignard or organolithium reagents.[3][4]
-
Brine (saturated aqueous NaCl) to remove residual water from the organic layer.[3]
-
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1] The drying agent should be added until it no longer clumps together.[1]
-
Filtration and Concentration: Filter the mixture to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This compound is a common substrate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The work-up for these reactions often requires special attention to remove the palladium catalyst and other reaction-specific byproducts.
Question 2: I'm performing a Suzuki coupling with this compound and my product is contaminated with a black solid. How do I remove the palladium catalyst?
The black solid is likely palladium black, which forms when the palladium catalyst precipitates from the solution. The pyridine nitrogen in your substrate can also form stable, soluble complexes with palladium, making its removal challenging.[5] Here are several effective methods for palladium removal:
| Method | Procedure | Advantages | Disadvantages |
| Filtration through Celite® | Dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®.[6][7] | Simple, fast, and effective for removing heterogeneous palladium (e.g., Pd/C) or precipitated palladium black.[5][6] | May not be effective for removing soluble palladium species.[6] |
| Activated Carbon Treatment | Dissolve the crude product in a solvent and add activated carbon (5-10 wt%). Stir for several hours, then filter through Celite®.[5] | Cost-effective and can remove a significant amount of palladium.[5][8] | Can be non-specific and may lead to product loss through adsorption.[5] |
| Scavenger Resins | Stir the crude product solution with a solid-supported scavenger resin (e.g., thiol-based silica). Filter to remove the resin.[5][9] | Highly selective for palladium, leading to very low residual metal levels.[5][9] | More expensive than other methods. |
Question 3: My Suzuki coupling reaction with this compound has a low yield. What are the common causes and how can I improve it?
Low yields in Suzuki couplings with bromopyridines can be attributed to several factors:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[10] Using bulky phosphine ligands like SPhos or XPhos can help shield the palladium center.[10]
-
Inefficient Oxidative Addition: The C-Br bond on the electron-rich this compound may be less reactive. Increasing the reaction temperature or using more electron-rich and bulky ligands can facilitate this step.[10][11]
-
Protodeboronation of Boronic Acid: This side reaction consumes the boronic acid. Using anhydrous solvents and potassium trifluoroborate salts or boronic esters (e.g., pinacol esters) can mitigate this issue.[10]
-
Homocoupling: Ensure the reaction is thoroughly degassed to remove oxygen, which can promote the unwanted homocoupling of the starting materials.[10]
Question 4: I'm having trouble with a Buchwald-Hartwig amination using this compound. The reaction is sluggish and gives a complex mixture. What should I troubleshoot?
Buchwald-Hartwig aminations with bromo-pyridines can be challenging due to the electron-deficient nature of the pyridine ring and potential catalyst inhibition.[12]
Troubleshooting Buchwald-Hartwig Amination:
-
Catalyst and Ligand Choice: This is a critical factor. Sterically hindered and electron-rich phosphine ligands are often necessary.[12]
-
Base Selection: The choice of base is crucial. While strong, non-nucleophilic bases are common, the optimal choice is substrate-dependent.[12]
-
Solvent: Ensure your solvent (e.g., toluene, dioxane, THF) is anhydrous.[12]
-
Inert Atmosphere: These reactions are highly sensitive to oxygen. Proper degassing of the solvent and maintaining an inert atmosphere (argon or nitrogen) is essential.[12]
Work-up for Organometallic Reactions
Question 5: How should I properly quench a reaction after forming a Grignard or organolithium reagent from this compound?
The quenching of highly reactive organometallic reagents must be done carefully to avoid a violent reaction.
Step-by-Step Quenching Protocol for Organometallic Reagents:
-
Cooling: Cool the reaction flask to 0 °C in an ice-water bath.[3]
-
Initial Quench: Slowly and dropwise, add a saturated aqueous solution of ammonium chloride (NH₄Cl) with vigorous stirring.[3] This is generally preferred over water to minimize the formation of magnesium hydroxides, which can complicate the extraction.
-
Dissolution of Salts: If a large amount of solid (magnesium salts) is present, slowly add a dilute acid like 10% sulfuric acid or dilute HCl until the solids dissolve.[3]
-
Extraction and Washing: Proceed with a standard aqueous work-up, extracting with an organic solvent and washing the combined organic layers with water and then brine.[3]
Visualized Workflows
General Work-up and Purification Workflow
A typical workflow for the work-up and purification of a reaction product.
Decision Tree for Palladium Removal
A decision-making process for selecting a palladium removal method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 9. spinchem.com [spinchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Reactivity Challenges with 3-Bromo-2,6-dimethoxypyridine
Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 3-Bromo-2,6-dimethoxypyridine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this uniquely substituted heteroaryl halide. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance your reaction success.
The Challenge: Understanding the Low Reactivity of this compound
This compound presents a distinct set of challenges in palladium-catalyzed cross-coupling reactions. Its low reactivity stems from a combination of electronic and steric factors. The two methoxy groups flanking the bromine atom are electron-donating, which increases the electron density of the pyridine ring. This electronic enrichment strengthens the C-Br bond, making the crucial oxidative addition step of the catalytic cycle more difficult.[1][2] Furthermore, these bulky methoxy groups create significant steric hindrance around the reaction center, impeding the approach of the palladium catalyst.
Troubleshooting Guide: Common Problems & Proven Solutions
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My Suzuki-Miyaura coupling with this compound is giving low to no yield. What should I try first?
Answer:
Low yield in a Suzuki-Miyaura coupling involving this substrate is a common issue, typically pointing to an inefficient catalyst system or suboptimal reaction conditions that fail to overcome the high activation barrier for oxidative addition.
Core Problem: The electron-rich nature and steric bulk of the substrate hinder the initial oxidative addition of the C-Br bond to the Pd(0) catalyst.[3]
Troubleshooting Workflow:
// Nodes Start [label="Low Yield in Suzuki Coupling", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Re-evaluate Ligand Choice\n(Bulky, Electron-Rich)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Step 2: Optimize Base & Solvent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step3 [label="Step 3: Increase Reaction Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label="Step 4: Consider a Pre-catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Improved Yield", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Step1 [label=" Initial Check"]; Step1 -> Step2 [label=" If no improvement"]; Step2 -> Step3 [label=" If still low yield"]; Step3 -> Step4 [label=" Final optimization"]; Step1 -> Success [style=dashed, label=" Success"]; Step2 -> Success [style=dashed, label=" Success"]; Step3 -> Success [style=dashed, label=" Success"]; Step4 -> Success [style=dashed, label=" Success"]; } enddot Caption: Troubleshooting workflow for Suzuki coupling.
Detailed Recommendations:
-
Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective. You need to employ bulky, electron-rich biaryl phosphine ligands. These ligands stabilize the Pd(0) species, promote the difficult oxidative addition, and accelerate the final reductive elimination step.[4][5]
-
Top Choices: XPhos, SPhos, or RuPhos. These have consistently shown success with challenging, electron-rich heteroaryl halides.[5][6]
-
Rationale: The steric bulk forces a monoligated Pd(0) species, which is highly reactive, while the electron-donating character enhances the catalyst's ability to break the C-Br bond.
-
-
Base and Solvent Optimization: The choice of base and solvent plays a profound role in the reaction's outcome.[7]
-
Base: Use a strong, non-nucleophilic base. K₃PO₄ is often a reliable choice for Suzuki reactions, but for very challenging substrates, stronger bases like Cs₂CO₃ might be necessary.
-
Solvent: A combination of an organic solvent and water is typical. Toluene/water or 1,4-Dioxane/water mixtures are good starting points. Ensure your organic solvent is thoroughly degassed to prevent catalyst oxidation.
-
-
Increase Reaction Temperature: Due to the high activation energy, elevated temperatures (100-120 °C) are often required. Microwave heating can also be an effective strategy to accelerate the reaction and improve yields.[8]
-
Use a Pre-catalyst: Consider using a commercially available palladium pre-catalyst, such as XPhos Pd G3. These pre-catalysts are air- and moisture-stable and form the active Pd(0) species in situ under mild conditions, which can be crucial when dealing with unstable boronic acids.[9]
Optimized Starting Protocol for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Substrate | This compound (1.0 equiv) | The limiting reagent. |
| Boronic Acid/Ester | 1.2 - 1.5 equiv | Excess ensures complete consumption of the halide. |
| Palladium Source | Pd₂(dba)₃ (1.5 mol%) or XPhos Pd G3 (3 mol%) | dba serves as a source for Pd(0); pre-catalyst for reliability.[9] |
| Ligand | XPhos (3 mol%) or SPhos (3 mol%) | Bulky, electron-rich ligand to promote oxidative addition.[6] |
| Base | K₃PO₄ (3.0 equiv) or Cs₂CO₃ (2.5 equiv) | Strong base required for transmetalation. |
| Solvent | Toluene/H₂O (5:1) or 1,4-Dioxane/H₂O (4:1) | Degassed solvents are essential. |
| Temperature | 100 - 110 °C | Overcomes the high activation energy barrier. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation. |
Question 2: My Buchwald-Hartwig amination is failing. The starting material is recovered, and I see some hydrodehalogenation. What's going wrong?
Answer:
Failure in Buchwald-Hartwig amination with this substrate, especially with accompanying hydrodehalogenation (replacement of Br with H), points towards a catalytic cycle that is stalling after oxidative addition. The palladium-hydride species responsible for hydrodehalogenation can form as a side reaction.
Core Problem: The steric hindrance from the methoxy groups can disfavor the binding of the amine and subsequent reductive elimination. The electron-rich nature of the pyridine ring can also make reductive elimination sluggish.
Troubleshooting Workflow:
// Nodes Start [label="Failed Buchwald-Hartwig Amination", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Switch to a More Sterically Demanding Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Step 2: Use a Stronger, Non-coordinating Base", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step3 [label="Step 3: Check Reagent Purity & Inert Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label="Step 4: Lower Temperature to Minimize Side Reactions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Successful C-N Coupling", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Step1 [label=" Primary Cause"]; Step1 -> Step2 [label=" If no improvement"]; Step2 -> Step3 [label=" Foundational Check"]; Step3 -> Step4 [label=" If side reactions persist"]; Step1 -> Success [style=dashed, label=" Success"]; Step2 -> Success [style=dashed, label=" Success"]; Step4 -> Success [style=dashed, label=" Success"]; } enddot Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Detailed Recommendations:
-
Employ Advanced Ligands: This is the most critical factor. The development of sterically demanding biaryl phosphine ligands has revolutionized the amination of challenging substrates.[10][11]
-
Top Choices: BrettPhos or RuPhos are often superior for heteroaryl halides.[6] These ligands create a bulky coordination sphere that promotes the C-N bond-forming reductive elimination, the rate-limiting step for many challenging substrates.[4]
-
Rationale: These ligands are designed to accelerate reductive elimination, which outcompetes side reactions like hydrodehalogenation.
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.
-
Standard Choice: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base.
-
Alternative: For sensitive substrates, Lithium bis(trimethylsilyl)amide (LiHMDS) can be a milder yet still potent option.[12]
-
-
Ensure Rigorously Inert Conditions: Buchwald-Hartwig reactions are highly sensitive to oxygen.[13]
-
Solvent Degassing: Use a robust method like freeze-pump-thaw or sparging with argon for at least 30 minutes.
-
Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the setup and reaction.
-
-
Purity of Reagents: Ensure all reagents, especially the amine and solvent, are anhydrous and pure. Water can interfere with the base and the catalyst.[13]
Optimized Starting Protocol for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale |
| Substrate | This compound (1.0 equiv) | The limiting reagent. |
| Amine | 1.2 equiv | Primary or secondary amine. |
| Palladium Source | Pd₂(dba)₃ (2 mol%) or BrettPhos Pd G3 (4 mol%) | Pre-catalysts offer convenience and reliability. |
| Ligand | BrettPhos (4 mol%) or RuPhos (4 mol%) | Sterically demanding ligands to facilitate reductive elimination.[6][11] |
| Base | NaOt-Bu (1.4 equiv) or LiHMDS (2.0 equiv) | Strong, non-nucleophilic base.[12][14] |
| Solvent | Anhydrous, Degassed Toluene or Dioxane | Aprotic solvents are standard.[13] |
| Temperature | 80 - 110 °C | Typically requires heating. |
| Atmosphere | Inert (Argon or Nitrogen) | Critical for catalyst stability.[13][14] |
Question 3: I am attempting a Sonogashira coupling, but the reaction is sluggish and gives a complex mixture. How can I improve selectivity and yield?
Answer:
Sluggish Sonogashira reactions with this compound are common due to the substrate's poor reactivity. The formation of a complex mixture often indicates side reactions like Glaser coupling (homocoupling of the alkyne) or catalyst decomposition.
Core Problem: The high activation barrier for oxidative addition slows the entire catalytic cycle, allowing side reactions to dominate. The pyridine nitrogen can also coordinate to the copper co-catalyst, inhibiting its function.
Detailed Recommendations:
-
Use a Copper-Free Protocol: While the classic Sonogashira reaction uses a copper(I) co-catalyst, this can often lead to homocoupling of the alkyne, especially with slow-reacting halides.[15] Copper-free conditions, often employing a more active palladium catalyst system, can provide cleaner reactions.[16]
-
Ligand and Catalyst Choice:
-
Catalyst: A robust palladium source like Pd(PPh₃)₄ can work, but for challenging substrates, a more active system like Pd(OAc)₂ with a supporting ligand is often better.
-
Ligand: While many Sonogashira reactions are run "ligand-free" (relying on the amine base or solvent to act as a ligand), the addition of a phosphine ligand like Xantphos or SPhos can stabilize the catalyst and improve performance for this difficult substrate.
-
-
Base and Solvent System:
-
Base: A strong amine base is required, which also often acts as the solvent. Diisopropylamine (DIPA) or triethylamine (TEA) are common choices. For difficult couplings, a stronger, non-coordinating organic base like DBU may be beneficial.
-
Solvent: If not using the amine base as the solvent, anhydrous THF or DMF are suitable options.
-
Optimized Starting Protocol for Sonogashira Coupling (Copper-Free)
| Component | Recommendation | Rationale |
| Substrate | This compound (1.0 equiv) | The limiting reagent. |
| Terminal Alkyne | 1.5 equiv | Excess drives the reaction to completion. |
| Palladium Catalyst | Pd(OAc)₂ (2 mol%) | A reliable Pd(II) source. |
| Ligand | SPhos (4 mol%) | Stabilizes the catalyst and promotes the reaction. |
| Base | DIPA or TEA (as solvent or 3 equiv) | Acts as base and can be the solvent. |
| Solvent | Anhydrous THF or DMF | If not using the amine base as solvent. |
| Temperature | 60 - 100 °C | Heating is typically necessary. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst system. |
Frequently Asked Questions (FAQs)
Q1: What are the fundamental reasons for the low reactivity of this compound?
The low reactivity is due to two primary factors:
-
Electronic Effects: The two methoxy groups are strong electron-donating groups. They increase the electron density on the pyridine ring through resonance, which in turn strengthens the carbon-bromine bond. This makes the C-Br bond more resistant to cleavage by the palladium catalyst in the rate-determining oxidative addition step.[2][17]
-
Steric Hindrance: The methoxy groups are positioned ortho to the bromine atom. Their physical bulk shields the C-Br bond, making it difficult for the large palladium catalyst to approach and initiate the catalytic cycle.[18]
Q2: Can I use 3-Chloro-2,6-dimethoxypyridine instead of the bromo- version?
While possible, it is significantly more challenging. The carbon-chlorine (C-Cl) bond is substantially stronger than the carbon-bromine (C-Br) bond, making oxidative addition even more difficult.[3] To couple the chloro-analogue, you would need the most active catalyst systems available, such as those employing highly specialized Buchwald or Hartwig ligands (e.g., BrettPhos, AdJohnPhos), often at higher catalyst loadings and temperatures. For initial route scouting, the bromo- derivative is strongly preferred.
Q3: Are there alternatives to palladium catalysis for this substrate?
Yes, for certain transformations, nickel-catalyzed reactions can be an excellent alternative.[19] Nickel catalysts are often more cost-effective and can exhibit different reactivity patterns. Specifically for C(sp²)-C(sp³) bond formation, nickel-catalyzed cross-electrophile coupling reactions have shown promise for challenging heteroaryl halides.[20] However, palladium catalysis remains the most broadly developed and understood method for the common coupling reactions discussed here.
Q4: How important is the purity of my starting material?
It is critical. Impurities in your this compound or the coupling partner can act as catalyst poisons. For example, trace amounts of sulfur- or phosphorus-containing compounds can irreversibly bind to the palladium center and shut down catalysis. Always use material of the highest purity available or purify it yourself before use.
References
- 1. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 2. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Solvent Selection Guide for 3-Bromo-2,6-dimethoxypyridine Synthesis
Welcome to our dedicated technical support center for the synthesis of 3-Bromo-2,6-dimethoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic step. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring you can troubleshoot and refine your synthesis with confidence.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical in the synthesis of this compound?
A1: Solvent selection is paramount as it directly influences several key reaction parameters:
-
Reactant Solubility: Ensuring that both the starting material, 2,6-dimethoxypyridine, and the brominating agent, typically N-Bromosuccinimide (NBS), are adequately dissolved is crucial for a homogeneous reaction mixture and optimal reaction rates.
-
Reaction Temperature: The boiling point of the solvent dictates the temperature range at which the reaction can be performed. This is critical as temperature can affect reaction kinetics and the formation of byproducts.
-
Reaction Pathway and Side Products: The polarity and coordinating ability of the solvent can influence the reaction mechanism and the formation of undesired side products. For instance, certain solvents might promote over-bromination or side reactions with the methoxy groups.
-
Work-up and Purification: The choice of solvent will impact the ease of product isolation and purification. For example, the solubility of the succinimide byproduct from NBS can vary significantly between solvents, affecting its removal.[1]
Q2: What are the most commonly recommended solvents for the bromination of 2,6-dimethoxypyridine?
A2: Based on established literature, the bromination of 2,6-dimethoxypyridine with N-Bromosuccinimide (NBS) has been successfully carried out in a variety of solvents. The choice of solvent can significantly impact the reaction's efficiency and outcome. Acetonitrile (CH₃CN) and Carbon Tetrachloride (CCl₄) are among the most effective solvents for achieving high regioselectivity and yield.[2]
Q3: How do different solvents affect the yield and regioselectivity of the reaction?
A3: The reaction of 2,6-dimethoxypyridine with NBS shows excellent regioselectivity for the 3-position due to the directing effects of the two methoxy groups. However, the choice of solvent can still have a significant impact on the overall yield and reaction time.
A key study on the mild regioselective halogenation of activated pyridines provides valuable comparative data for the synthesis of this compound using NBS.[2]
| Solvent | Temperature (°C) | Time (h) | Yield (%) of this compound | Reference |
| Acetonitrile (CH₃CN) | Reflux | 0.5 | 98 | [2] |
| Carbon Tetrachloride (CCl₄) | Reflux | 0.5 | 99 | [2] |
As the data indicates, both acetonitrile and carbon tetrachloride provide excellent yields in a very short reaction time. The choice between them may therefore be based on other factors such as toxicity, environmental impact, and ease of handling. Given that carbon tetrachloride is a known ozone-depleting substance and its use is highly restricted, acetonitrile is the recommended solvent for a greener and safer process.
Troubleshooting Guide
Problem 1: Low yield of this compound.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Although the reaction is typically fast, especially at reflux, ensure you are monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, ensure your solvent is anhydrous, as water can react with NBS.
-
-
Possible Cause 2: Degradation of the product.
-
Solution: Prolonged heating or exposure to light can potentially degrade the product. Stick to the recommended reaction time and work up the reaction mixture promptly after completion.
-
-
Possible Cause 3: Issues with the brominating agent.
-
Solution: Ensure the purity of your NBS. Old or improperly stored NBS can be less reactive. It is good practice to recrystallize NBS from water if its purity is in doubt.
-
Problem 2: Formation of multiple products (low regioselectivity).
-
Possible Cause: Incorrect reaction conditions.
-
Solution: The bromination of 2,6-dimethoxypyridine is highly regioselective for the 3-position. If you are observing other isomers, it could be due to extreme reaction conditions (e.g., excessively high temperatures) or the use of a different, less selective brominating agent. Using NBS in a recommended solvent like acetonitrile at reflux should provide high regioselectivity.[2]
-
Problem 3: Difficulty in removing the succinimide byproduct.
-
Possible Cause: Choice of solvent for work-up.
-
Solution: Succinimide has different solubilities in various organic solvents. If you are having trouble removing it during your aqueous work-up, you can try switching the extraction solvent. Additionally, a dilute acid wash can sometimes help in removing residual succinimide. Some chemists report that the succinimide byproduct is less soluble in chloroform or carbon tetrachloride compared to dichloromethane (DCM), which can allow for its removal by filtration.[1] However, given the toxicity of these chlorinated solvents, a thorough aqueous wash is generally preferred.
-
Experimental Protocol: Synthesis of this compound in Acetonitrile
This protocol is adapted from the highly efficient method described by Cañibano, V., et al. (2001).[2]
Materials:
-
2,6-dimethoxypyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2,6-dimethoxypyridine (1 mmol) in anhydrous acetonitrile (5 mL), add N-Bromosuccinimide (1 mmol).
-
Stir the reaction mixture at reflux for 30 minutes. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography on silica gel to afford this compound.
Visualization of the Solvent Selection Workflow
The following diagram illustrates a decision-making process for selecting the optimal solvent for the synthesis of this compound.
Caption: Decision workflow for solvent selection.
References
Technical Support Center: Monitoring Reaction Progress of 3-Bromo-2,6-dimethoxypyridine by TLC and LC-MS
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals monitoring reactions involving 3-Bromo-2,6-dimethoxypyridine. As a versatile building block in pharmaceutical and agrochemical synthesis, accurate real-time monitoring of its reactions is crucial for optimization and yield maximization.[1] This document is structured to address common challenges and frequently asked questions encountered when using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for this purpose.
Overview of Reaction Monitoring
The primary goal of reaction monitoring is to qualitatively and quantitatively assess the consumption of starting materials and the formation of products over time. For this compound, a compound with a molecular weight of 218.05 g/mol , both TLC and LC-MS offer distinct advantages.[1] TLC is a rapid, cost-effective technique ideal for quick qualitative checks at the bench.[2] In contrast, LC-MS provides high sensitivity and specificity, enabling both quantification and structural confirmation of reactants, products, and intermediates.[2]
The choice between these methods depends on the specific requirements of the experiment. For routine progress checks, TLC is often sufficient. However, for detailed kinetic studies, byproduct identification, or when dealing with complex reaction mixtures, LC-MS is the preferred method.[2]
Section 1: Thin-Layer Chromatography (TLC) Troubleshooting
TLC is a powerful tool for monitoring reactions, but its effectiveness is highly dependent on proper technique and troubleshooting.[3] The following section addresses common issues encountered when using TLC to monitor reactions of this compound.
Frequently Asked Questions (FAQs) - TLC
Q1: My spots are streaking or "tailing" down the TLC plate. What's causing this and how can I fix it?
A1: Streaking is a common issue, especially with nitrogen-containing compounds like pyridines.[2] It can be caused by several factors:
-
Sample Overload: Applying too much sample to the plate is a frequent cause of streaking.[3][4] Try diluting your reaction aliquot further before spotting.
-
Compound Polarity and Acidity of Silica: Pyridines are basic and can interact strongly with the acidic silanol groups on the surface of the silica gel plate, leading to tailing. To mitigate this, you can:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier like triethylamine (0.1–2.0%) or ammonia in methanol (1-10%) into your eluent system.[4] This will neutralize the acidic sites on the silica gel and improve spot shape.
-
Consider an Alternative Stationary Phase: If streaking persists, consider using neutral alumina or reversed-phase TLC plates.[5]
-
-
Inappropriate Solvent System: If the eluent is too polar, it can cause streaking.[2][3] Experiment with a less polar solvent system.
Q2: I can't see any spots on my TLC plate after development, not even the starting material.
A2: This can be a frustrating problem, but it's usually solvable:
-
Insufficient Concentration: Your sample may be too dilute.[3][4] Try spotting the sample multiple times in the same location, ensuring the spot is dry between applications.[3][4]
-
UV Inactivity: While many organic compounds are UV-active, it's possible your product or starting material is not.[4] Try using a visualization stain. Common stains include potassium permanganate, iodine, or ceric ammonium molybdate.[6]
-
Volatility: The compound may have evaporated from the plate.[4] This is less likely with this compound due to its relatively high boiling point (224°C), but it's a possibility to consider.[1]
-
Solvent Level in Chamber: Ensure the solvent level in the developing chamber is below the spotting line on your TLC plate. If the spotting line is submerged, the sample will dissolve into the solvent pool instead of migrating up the plate.[3][4]
Q3: The Rf values of my starting material and product are too similar, making it difficult to assess reaction completion. What can I do?
A3: Differentiating between compounds with similar polarities can be challenging. Here are some strategies:
-
Optimize the Eluent System: The key is to find a solvent system with the right polarity to maximize separation.[7][8] A good starting point for many pyridine derivatives is a mixture of hexanes and ethyl acetate.[6][9] Systematically vary the ratio of these solvents to find the optimal separation. The ideal Rf values are between 0.2 and 0.8.[2][8]
-
Use a Co-spot: A co-spot, where the reaction mixture is spotted directly on top of the starting material spot, is crucial in these situations.[10][11] If the starting material and product are different, the co-spot will often appear elongated or as two overlapping spots.[11]
-
Try a Different Stationary Phase: If changing the eluent doesn't provide adequate separation, consider using a different type of TLC plate, such as alumina or a reversed-phase plate.[12]
Q4: How do I prepare my TLC plate and sample for monitoring a reaction?
A4: Proper preparation is key to obtaining clear and reproducible results.[13]
Step-by-Step TLC Protocol:
-
Plate Preparation: Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate.[13]
-
Chamber Saturation: Pour your chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors.[13]
-
Spotting:
-
Lane 1 (Starting Material): Dissolve a small amount of your this compound starting material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on the left side of the starting line.[10]
-
Lane 2 (Co-spot): Spot the starting material as in Lane 1. Then, carefully spot the reaction mixture directly on top of the starting material spot.[10]
-
Lane 3 (Reaction Mixture): Take a small aliquot of your reaction mixture at a specific time point and spot it on the right side of the starting line.[10]
-
-
Development: Carefully place the TLC plate in the saturated chamber, ensuring the eluent is below the starting line.[13] Allow the solvent to travel up the plate until it is about 1 cm from the top.[2]
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and circle them with a pencil.[13] If necessary, use a chemical stain for further visualization.
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
LC-MS is a highly sensitive technique that provides both chromatographic separation and mass identification.[14] This makes it invaluable for monitoring complex reactions.
Frequently Asked Questions (FAQs) - LC-MS
Q1: I'm not seeing the expected molecular ion for this compound in my mass spectrum. What could be the issue?
A1: The molecular formula for this compound is C7H8BrNO2.[15] The presence of bromine is a key diagnostic tool in mass spectrometry due to its two stable isotopes, 79Br and 81Br, which have nearly a 1:1 natural abundance.[16] This results in a characteristic M and M+2 isotopic pattern for any bromine-containing fragment.[16]
If you are not observing the expected isotopic doublet for the molecular ion ([M+H]+ at m/z 218 and 220), consider the following:
-
In-source Fragmentation or Degradation: The compound might be fragmenting in the ion source of the mass spectrometer or degrading in the LC system. This can be influenced by the mobile phase composition or the source conditions. Some aryl bromides have been observed to debrominate under certain LC-MS conditions.[17] Try using a softer ionization method or adjusting the source parameters.
-
Interference from Metabolites or Byproducts: In some cases, metabolites or byproducts can interfere with the detection of the parent compound.[18] For brominated compounds, a hydroxylated metabolite could potentially produce an ion that is isobaric with the precursor ion of the parent compound.[18]
-
Incorrect Mass Range: Ensure that your mass spectrometer is scanning over the correct m/z range to detect your compound of interest.
Q2: My chromatographic peaks are broad, splitting, or tailing. How can I improve the peak shape?
A2: Poor peak shape in LC can be caused by a variety of factors:[19]
-
Column Contamination: Buildup of contaminants on the column can lead to peak distortion.[19][20] Regularly flush your column and consider using a guard column.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of basic compounds like pyridines. At low pH, the pyridine nitrogen is protonated, which can lead to better peak shape on reversed-phase columns. However, at high pH (above 8), the pyridine is neutral, which can also result in good peak shape, but requires a pH-stable column.[5]
-
Injection Solvent: Injecting your sample in a solvent that is stronger than the mobile phase can cause peak broadening and splitting.[20] Whenever possible, dissolve your sample in the mobile phase.
-
Column Overload: Injecting too much sample can saturate the stationary phase and lead to broad peaks.[5][20] Try injecting a smaller volume or a more dilute sample.
Q3: I'm observing significant carryover between injections. What is the cause and how can I prevent it?
A3: Carryover, the appearance of an analyte in a blank injection following a sample injection, can be a major issue in quantitative analysis.[19]
-
Injector Contamination: The injector is a common source of carryover. Ensure your injector wash solution is effective at removing your analyte. Some hydrophobic compounds can adsorb to PEEK tubing and needles; in such cases, switching to stainless steel components may help.[21]
-
Column Contamination: The analyte can be retained on the column and slowly elute in subsequent runs. A thorough column wash between injections is essential.[19]
-
System Contamination: Contaminants can build up in various parts of the LC-MS system. Regular system cleaning and maintenance are crucial to prevent this.[21]
Q4: What is a good starting point for developing an LC-MS method for this compound?
A4: A good starting point for a reversed-phase LC-MS method would be:
-
Column: A C18 column is a versatile choice for a wide range of compounds.
-
Mobile Phase:
-
A: Water with 0.1% formic acid (to aid in protonation and improve peak shape).
-
B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient: A gradient elution from a low percentage of organic solvent to a high percentage will likely be necessary to elute the compound and any potential products. A typical starting gradient might be 5% B to 95% B over 10-15 minutes.
-
Detection:
-
UV: Monitor at a wavelength where the compound has good absorbance.
-
MS: Use electrospray ionization (ESI) in positive ion mode. Monitor for the characteristic isotopic doublet of the protonated molecule ([M+H]+) at m/z 218 and 220.
-
Experimental Workflow Diagram
Caption: Workflow for monitoring reaction progress using TLC and LC-MS.
Quantitative Data Summary
| Parameter | This compound |
| Molecular Formula | C7H8BrNO2[15] |
| Molecular Weight | 218.05 g/mol [1] |
| Boiling Point | 224°C[1] |
| Density | 1.484 g/mL[1] |
| Expected [M+H]+ (m/z) | 218/220 |
References
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. silicycle.com [silicycle.com]
- 5. benchchem.com [benchchem.com]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. Home Page [chem.ualberta.ca]
- 8. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 9. benchchem.com [benchchem.com]
- 10. How To [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chromatography [chem.rochester.edu]
- 13. coconote.app [coconote.app]
- 14. rsc.org [rsc.org]
- 15. PubChemLite - this compound (C7H8BrNO2) [pubchemlite.lcsb.uni.lu]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. Interference by metabolites and the corresponding troubleshooting during the LC-MS/MS bioanalysis of G004, a bromine-containing hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. zefsci.com [zefsci.com]
- 20. agilent.com [agilent.com]
- 21. help.waters.com [help.waters.com]
Validation & Comparative
3-Bromo-2,6-dimethoxypyridine vs 3-chloro-2,6-dimethoxypyridine reactivity comparison
An In-Depth Reactivity Comparison: 3-Bromo-2,6-dimethoxypyridine vs. 3-Chloro-2,6-dimethoxypyridine
A Guide for Researchers in Synthetic and Medicinal Chemistry
Introduction
3-Halo-2,6-dimethoxypyridines are valuable heterocyclic building blocks in the synthesis of complex molecules for the pharmaceutical and materials science sectors. Their utility stems from the strategic placement of a halogen atom, which serves as a versatile handle for further functionalization. While structurally similar, the choice between this compound and 3-chloro-2,6-dimethoxypyridine can have profound implications for reaction efficiency, required conditions, and overall synthetic strategy. This guide provides an in-depth comparison of their reactivity, supported by fundamental chemical principles and experimental considerations, to aid researchers in making informed decisions for their synthetic endeavors.
We will explore the comparative reactivity of these two compounds across three major classes of chemical transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions
-
Metal-Halogen Exchange
-
Nucleophilic Aromatic Substitution (SNAr)
Fundamental Principles: The Carbon-Halogen Bond
The divergent reactivity of these two molecules is rooted in the intrinsic properties of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond.
-
Bond Dissociation Energy (BDE): The C-Cl bond is significantly stronger and shorter than the C-Br bond. The average BDE for a C-Cl bond on an aromatic ring is approximately 406 kJ/mol, whereas for a C-Br bond, it is around 347 kJ/mol. This difference is central to reactions where the cleavage of the C-X bond is a key mechanistic step.[1][2]
-
Leaving Group Ability & Polarizability: Due to the weaker C-Br bond, the bromide ion is generally a better leaving group than the chloride ion.[2] This trend is dominant in reactions where the halogen departs as an anion.
These fundamental differences dictate that reactions requiring the initial cleavage of the carbon-halogen bond will proceed more readily with the bromo-derivative.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings, are cornerstones of modern organic synthesis for forming new carbon-carbon and carbon-nitrogen bonds.[3][4]
Mechanistic Insight and Reactivity Comparison
The catalytic cycle for most palladium-catalyzed cross-couplings begins with the oxidative addition of the palladium(0) catalyst into the aryl-halide bond (Ar-X). This step is often rate-determining, especially for less reactive aryl halides.[1][5]
Due to the lower bond dissociation energy of the C-Br bond, This compound undergoes oxidative addition much more readily than its chloro-analogue .[1][2] This has several practical consequences:
-
Milder Reaction Conditions: The bromo-compound often reacts at lower temperatures and with lower catalyst loadings.
-
Catalyst/Ligand Choice: While simple palladium sources (e.g., Pd(PPh₃)₄) may suffice for the bromo-derivative, the more challenging oxidative addition into the C-Cl bond of 3-chloro-2,6-dimethoxypyridine typically requires more sophisticated catalyst systems. These often involve electron-rich, sterically bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) that promote the difficult C-Cl bond cleavage.[6][7]
Data Summary: Typical Suzuki-Miyaura Coupling Conditions
| Parameter | This compound | 3-Chloro-2,6-dimethoxypyridine |
| Reactivity | High | Moderate to Low |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Typical Ligand | PPh₃, SPhos | XPhos, RuPhos, NHC Ligands |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, NaOtBu |
| Temperature | 60 - 90 °C | 90 - 120 °C |
| Typical Yields | Good to Excellent | Fair to Good (highly condition dependent) |
Experimental Protocol: Suzuki-Miyaura Coupling
Protocol 1: Coupling of this compound
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Add Pd(PPh₃)₄ (0.03 equiv) to the flask.
-
Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Coupling of 3-Chloro-2,6-dimethoxypyridine (Illustrating Necessary Modifications)
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and a bulky phosphine ligand such as XPhos (0.04 equiv).
-
Add toluene and stir for 10 minutes to allow for pre-catalyst formation.
-
Add 3-chloro-2,6-dimethoxypyridine (1.0 equiv), the arylboronic acid (1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Follow workup and purification steps as described in Protocol 1.
Metal-Halogen Exchange
Metal-halogen exchange is a powerful method for generating organometallic intermediates (typically organolithiums or Grignard reagents) which can then be trapped with various electrophiles.[8]
Reactivity Comparison
This transformation is highly dependent on the halogen. The rate of lithium-halogen exchange follows the established trend: I > Br >> Cl .[8]
-
This compound: Readily undergoes lithium-bromine exchange at low temperatures (typically -78 °C) using common alkyllithium reagents like n-butyllithium or tert-butyllithium. The reaction is fast and clean, providing the 3-lithiated pyridine species in high yield.[9]
-
3-Chloro-2,6-dimethoxypyridine: Lithium-chlorine exchange is significantly more difficult. It requires much lower temperatures to prevent side reactions, and often the equilibrium does not favor the desired product. Competing reactions, such as nucleophilic addition of the alkyllithium to the pyridine ring or directed ortho-metalation at the C4 position (if conditions are altered), can become major pathways.[10] For practical purposes, direct metal-halogen exchange on the chloro-analogue is often not a viable synthetic route.
Experimental Protocol: Lithiation and Formylation
-
Dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a flame-dried, multi-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30-60 minutes.
-
Add an electrophile, such as anhydrous N,N-dimethylformamide (DMF, 1.5 equiv), dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to 0 °C.
-
Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution.
-
Proceed with a standard aqueous workup and purification.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Reactivity Comparison
The viability of an SNAr reaction is dictated by two main factors: the presence of strong electron-withdrawing groups on the ring and the position of the leaving group relative to those groups.
-
Ring Activation: The pyridine nitrogen acts as an electron-withdrawing group, activating the ring for nucleophilic attack. However, this activation is most pronounced at the ortho (C2/C6) and para (C4) positions, as the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom.[11][12]
-
Positional Disadvantage: In both 3-bromo- and 3-chloro-2,6-dimethoxypyridine, the halogen is at the C3 position, which is meta to the ring nitrogen. When a nucleophile attacks the C3 position, the resulting negative charge cannot be delocalized onto the nitrogen.[11][12]
As a result, both 3-bromo- and 3-chloro-2,6-dimethoxypyridine are generally unreactive towards standard SNAr conditions. The intermediate is not sufficiently stabilized, making the initial nucleophilic attack energetically unfavorable. In the rare cases where SNAr can be forced, the reactivity trend is often F > Cl ≈ Br > I, as the high electronegativity of the halogen inductively stabilizes the intermediate.[13] However, for these specific substrates, SNAr is not a synthetically useful strategy.
Overall Conclusion and Recommendation
The choice between this compound and its chloro-analogue is dictated entirely by the intended chemical transformation.
| Reaction Type | This compound | 3-Chloro-2,6-dimethoxypyridine | Key Mechanistic Reason |
| Pd Cross-Coupling | Highly Reactive | Less Reactive | The C-Br bond has a lower bond energy, facilitating the rate-determining oxidative addition step.[1][2] |
| Metal-Halogen Exchange | Highly Reactive | Essentially Unreactive | The exchange rate follows I > Br >> Cl; the C-Cl bond is too strong for efficient exchange.[8] |
| SNAr | Unreactive | Unreactive | The halogen is at the C3 (meta) position, which is not activated for SNAr by the ring nitrogen.[11][12] |
Recommendation for Synthetic Chemists:
-
For palladium-catalyzed cross-coupling reactions , This compound is the superior substrate . It provides higher reactivity, allowing for milder conditions, broader substrate scope with simpler catalysts, and generally better yields. The chloro-analogue should only be considered if cost is a prohibitive factor and the use of specialized, expensive ligands and harsher conditions is acceptable.
-
For generating a C3-metallated pyridine species for subsequent reaction with electrophiles, This compound is the only viable choice via the metal-halogen exchange pathway.
-
Neither substrate is suitable for functionalization at the C3 position via nucleophilic aromatic substitution . Alternative synthetic strategies should be pursued for this type of transformation.
By understanding these fundamental reactivity differences, researchers can design more efficient, robust, and successful synthetic routes, saving valuable time and resources in the drug development and materials science pipeline.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pyridine Synthesis: Modern Alternatives to Halopyridine Precursors
For the discerning researcher in medicinal chemistry and drug development, the pyridine ring represents a cornerstone of molecular design. Its presence in a significant portion of top-selling pharmaceuticals underscores its importance. Traditionally, the synthesis of functionalized pyridines has heavily relied on the cross-coupling of pre-functionalized halo-pyridines, such as 3-Bromo-2,6-dimethoxypyridine. While effective, this approach is contingent on the availability of the halogenated starting material and can be limiting in terms of atom economy and step efficiency.
This guide provides an in-depth technical comparison of modern synthetic strategies that bypass the need for halopyridine precursors. We will delve into the mechanistic underpinnings, practical applications, and quantitative performance of these alternative methods, offering field-proven insights to inform your experimental choices. Our focus is on providing a self-validating system of protocols, grounded in authoritative literature, to empower you to construct complex pyridine scaffolds with greater flexibility and efficiency.
Shifting the Paradigm: From Cross-Coupling to De Novo Synthesis and C-H Functionalization
The limitations of relying on pre-functionalized building blocks have spurred the development of two powerful, alternative strategies for pyridine synthesis:
-
De Novo Ring Synthesis: Constructing the pyridine core from acyclic precursors offers unparalleled flexibility in controlling the final substitution pattern. Classical methods have been refined and new cycloaddition strategies have emerged as highly efficient and atom-economical routes.
-
Direct C-H Functionalization: The ability to directly convert native C-H bonds on an existing pyridine ring into new C-C or C-heteroatom bonds represents the pinnacle of synthetic efficiency. This approach minimizes synthetic steps and avoids the generation of stoichiometric waste associated with traditional cross-coupling reactions.
This guide will explore and compare key methodologies within these two paradigms.
I. Classical De Novo Syntheses: Time-Tested and Reimagined
The classical named reactions for pyridine synthesis remain highly relevant due to their reliability and use of readily available starting materials. Modern advancements have expanded their scope and improved their efficiency.
The Hantzsch Pyridine Synthesis
Discovered by Arthur Hantzsch in 1881, this multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate).[1][2] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[3]
Causality of Experimental Choice: The Hantzsch synthesis is particularly well-suited for the preparation of symmetrically substituted pyridines.[4] Its enduring appeal lies in its operational simplicity and the use of inexpensive, common starting materials.[1] Modern variations have focused on "green" chemistry principles, employing water as a solvent, microwave irradiation, and catalysts like ionic liquids to improve yields and reduce reaction times.[1]
Mechanism Overview: The reaction proceeds through a series of condensations and cyclizations, initiated by a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia. A subsequent Michael addition, cyclization, and dehydration yield the 1,4-dihydropyridine intermediate.[3]
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [4]
-
Step 1: 1,4-Dihydropyridine Synthesis: A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is stirred at reflux for 4 hours. Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Step 2: Aromatization: The obtained 1,4-dihydropyridine (1.0 g) is dissolved in acetic acid (10 mL), and a solution of sodium nitrite (0.3 g) in water (1 mL) is added dropwise with stirring. The mixture is heated at 80°C for 1 hour. After cooling, the mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and recrystallized from ethanol to afford the final pyridine derivative.
The Bohlmann-Rahtz Pyridine Synthesis
This method provides access to 2,3,6-trisubstituted pyridines in a two-step process involving the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration.[5][6]
Causality of Experimental Choice: The Bohlmann-Rahtz synthesis is particularly valuable for creating pyridines with a specific trisubstitution pattern that can be difficult to achieve with other methods.[5] Unlike the Hantzsch synthesis, it directly yields the aromatic pyridine without a separate oxidation step.[5] Modern modifications have addressed the original drawbacks of high temperatures and the need to isolate the intermediate by using acid catalysis, allowing for a one-pot procedure under milder conditions.[5][7]
Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis [8]
-
Reaction Setup: In a microwave process vial, ethyl β-aminocrotonate (1 equivalent) and phenylpropynone (1 equivalent) are dissolved in a 5:1 mixture of toluene and acetic acid.
-
Microwave Irradiation: The vial is sealed and subjected to microwave irradiation at 100°C for 20 minutes.
-
Work-up: After cooling, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the 2,3,6-trisubstituted pyridine.
The Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines.[9] It typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, commonly ammonium acetate.[10]
Causality of Experimental Choice: This method exhibits a broad substrate scope, tolerating a wide variety of aryl, heteroaryl, and alkyl substituents on both reactants.[9][10] This flexibility makes it a powerful tool for generating libraries of polysubstituted pyridines.[9] One-pot variations have been developed to improve the efficiency of this synthesis.[10]
Mechanism Overview: The reaction is initiated by the deprotonation of the α-pyridinium methyl ketone salt to form a pyridinium ylide. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate cyclizes with ammonia and dehydrates to form the final pyridine product.[10]
Experimental Protocol: One-Pot Synthesis of 2,4,6-Triphenylpyridine [4]
-
Pyridinium Salt Formation: To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), iodine (2.54 g, 10 mmol) is added, and the mixture is heated at 100°C for 2 hours.
-
Condensation and Cyclization: After cooling, the resulting pyridinium salt is filtered and washed with ether. The salt is then added to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL). The mixture is refluxed for 4 hours.
-
Work-up: After cooling, the mixture is poured into water, and the precipitated product is collected by filtration and recrystallized from ethanol to yield 2,4,6-triphenylpyridine.
| Method | Key Features | Typical Yields | Advantages | Disadvantages |
| Hantzsch | Multicomponent, forms a 1,4-dihydropyridine intermediate | 60-90% | Operationally simple, uses inexpensive starting materials, good for symmetrical pyridines.[1] | Requires a separate oxidation step, limited to certain substitution patterns.[4] |
| Bohlmann-Rahtz | Condensation of enamines and ethynylketones | 50-85% | Directly forms the aromatic pyridine, good for 2,3,6-trisubstituted pyridines.[5] | Classical conditions require high temperatures, can require isolation of an intermediate.[5] |
| Kröhnke | Reaction of pyridinium ylides with enones | 70-95% | Broad substrate scope, high yields, good for 2,4,6-trisubstituted pyridines.[9][10] | Requires pre-formation of the pyridinium salt in the classical method. |
Table 1: Comparison of Classical Pyridine Syntheses.
II. Modern Cycloaddition and C-H Functionalization Strategies
Recent advancements in catalysis have opened new avenues for pyridine synthesis that offer high efficiency, atom economy, and novel substitution patterns.
Transition-Metal-Catalyzed [2+2+2] Cycloaddition
This powerful strategy involves the cyclotrimerization of two alkyne molecules and a nitrile, catalyzed by various transition metals such as cobalt, rhodium, and nickel.[11][12] This method is highly atom-economical and can provide access to polysubstituted pyridines in a single step.
Causality of Experimental Choice: The [2+2+2] cycloaddition is an excellent choice for the rapid construction of complex, polysubstituted pyridines from simple, linear precursors.[11] The choice of catalyst can influence the regioselectivity of the reaction when unsymmetrical alkynes are used.[11] This method is particularly advantageous for creating pyridines with a high degree of substitution that would be challenging to assemble through other means.
Experimental Protocol: Cobalt-Catalyzed Synthesis of a Substituted Pyridine
-
Reaction Setup: To a solution of the diyne (1.0 mmol) and the nitrile (1.2 mmol) in a suitable solvent such as toluene, a cobalt catalyst (e.g., Co(I) complex, 5 mol%) is added under an inert atmosphere.
-
Reaction Conditions: The mixture is heated to a temperature ranging from 80 to 120°C and stirred for 12-24 hours.
-
Work-up: Upon completion, the reaction mixture is cooled, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the substituted pyridine.
Aza-Diels-Alder Reactions
The aza-Diels-Alder reaction, a hetero-Diels-Alder reaction, involves the [4+2] cycloaddition of an aza-diene with a dienophile to form a tetrahydropyridine, which can then be oxidized to a pyridine.[13] Inverse-electron-demand aza-Diels-Alder (IEDDA) reactions are particularly common, where an electron-poor aza-diene reacts with an electron-rich dienophile.[13]
Causality of Experimental Choice: This method is highly valuable for the synthesis of nitrogen-containing six-membered rings with good control over stereochemistry. The development of catalytic and asymmetric variants has further expanded its utility. A recent three-component synthesis utilizes a catalytic intermolecular aza-Wittig reaction to generate 2-azadienes in situ for subsequent Diels-Alder reactions, providing rapid access to diverse tri- and tetrasubstituted pyridines.[14]
Experimental Protocol: Three-Component Aza-Diels-Alder Synthesis [14]
-
Step 1: Acyl Azide Formation: To a solution of an α,β-unsaturated carboxylic acid (1.0 mmol) and triethylamine (1.1 mmol) in toluene, diphenylphosphoryl azide (DPPA, 1.1 mmol) is added, and the mixture is stirred at room temperature for 1 hour.
-
Step 2: Azadiene Formation: The resulting solution of the acyl azide is heated to reflux for 30 minutes. After cooling, this solution is added dropwise to a refluxing solution of an aldehyde (1.1 mmol) and a phosphine catalyst (10 mol%) in toluene over 2 hours.
-
Step 3: Cycloaddition: After cooling the solution containing the in situ generated 2-azadiene, an enamine (1.2 mmol) and a Lewis acid (e.g., MgBr₂, 1.0 mmol) are added, and the mixture is stirred at room temperature for 16 hours.
-
Work-up: The reaction is quenched with saturated aqueous NaHCO₃, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography to yield the substituted pyridine.
Direct C-H Functionalization
Direct C-H functionalization has emerged as a transformative strategy in organic synthesis, allowing for the formation of C-C and C-heteroatom bonds directly from ubiquitous C-H bonds.[15] For pyridines, this approach circumvents the need for pre-functionalization (e.g., halogenation) and offers a more atom- and step-economical route to functionalized derivatives.
Causality of Experimental Choice: The choice of C-H functionalization strategy is dictated by the desired regioselectivity. The inherent electronics of the pyridine ring favor functionalization at the C2 and C4 positions.[16] However, the development of directing groups and specialized catalytic systems has enabled selective functionalization at the traditionally less reactive C3 position.[17] This makes direct C-H functionalization a powerful tool for late-stage modification of complex molecules.
Experimental Protocol: Rh(III)-Catalyzed C-3 Alkenylation of Pyridines
-
Reaction Setup: A mixture of the pyridine derivative (0.5 mmol), the alkyne (1.0 mmol), [RhCp*Cl₂]₂ (2.5 mol %), AgSbF₆ (10 mol %), and Cu(OAc)₂ (1.0 mmol) in a suitable solvent like DCE is placed in a sealed tube.
-
Reaction Conditions: The reaction mixture is stirred at 100°C for 24 hours.
-
Work-up: After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash column chromatography on silica gel to give the C3-alkenylated pyridine.
| Method | Key Features | Typical Yields | Advantages | Disadvantages |
| [2+2+2] Cycloaddition | Atom-economical cyclotrimerization of alkynes and a nitrile | 60-95% | Rapid construction of complex, polysubstituted pyridines.[11] | Regioselectivity can be an issue with unsymmetrical alkynes. |
| Aza-Diels-Alder | [4+2] cycloaddition of an aza-diene and a dienophile | 50-85% | Good stereochemical control, access to diverse substitution patterns through multicomponent approaches.[14] | Often requires a subsequent oxidation step to form the aromatic pyridine. |
| C-H Functionalization | Direct conversion of C-H bonds to new bonds | 50-90% | High atom and step economy, ideal for late-stage functionalization.[15] | Regioselectivity can be challenging to control without directing groups.[16] |
Table 2: Comparison of Modern Pyridine Syntheses.
Conclusion and Future Outlook
The synthesis of functionalized pyridines has evolved significantly beyond the reliance on halopyridine precursors. The classical de novo syntheses, revitalized by modern techniques, continue to be workhorses for constructing the pyridine core. Concurrently, the advent of powerful cycloaddition reactions and, most notably, direct C-H functionalization, has provided unprecedented efficiency and flexibility.
For the medicinal chemist and drug development professional, the choice of synthetic route will depend on a careful consideration of the desired substitution pattern, required scale, and tolerance of functional groups. De novo methods offer supreme control over the initial placement of substituents, while C-H functionalization provides an elegant solution for the late-stage diversification of existing scaffolds. By understanding the underlying principles and practical nuances of these diverse methodologies, researchers are well-equipped to design and execute efficient and innovative syntheses of novel pyridine-based molecules.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 6. scribd.com [scribd.com]
- 7. jk-sci.com [jk-sci.com]
- 8. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 9. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 13. researchgate.net [researchgate.net]
- 14. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Palladium Catalysis for 3-Bromo-2,6-dimethoxypyridine Functionalization
Introduction: The Strategic Importance of the 2,6-Dimethoxypyridine Scaffold
In the landscape of modern drug discovery and materials science, the pyridine ring remains a cornerstone scaffold. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a vast array of biologically active molecules and functional materials. Among the myriad of substituted pyridines, 3-bromo-2,6-dimethoxypyridine stands out as a particularly valuable and versatile building block. The electron-donating nature of the two methoxy groups at the 2- and 6-positions significantly influences the reactivity of the pyridine ring, while the bromine atom at the 3-position provides a convenient handle for a wide range of palladium-catalyzed cross-coupling reactions. This strategic placement allows for the introduction of diverse functionalities, enabling the rapid construction of complex molecular architectures.[1][2]
This in-depth technical guide provides a comparative analysis of various palladium catalyst systems for the functionalization of this compound. We will delve into the nuances of catalyst selection for several key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. By examining the interplay between the palladium source, the ligand, and the reaction conditions, this guide aims to equip researchers with the knowledge to make informed decisions for their synthetic challenges, moving beyond a trial-and-error approach to a rationale-driven design of experiments.
The Engine of Innovation: Understanding Palladium Catalytic Cycles
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, a fact underscored by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[3] These reactions generally proceed through a common catalytic cycle, the efficiency of which is highly dependent on the choice of palladium catalyst and its associated ligands.[4][5] A generalized catalytic cycle is depicted below:
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. The electron-rich nature of the substrate can influence the rate of this step.
-
Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the desired carbon-carbon or carbon-heteroatom bond and regenerating the active Pd(0) catalyst.[6]
The choice of ligand (L) is critical as it modulates the steric and electronic properties of the palladium center, influencing the rates of these elementary steps and, consequently, the overall efficiency and selectivity of the reaction.[7][8]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for forming biaryl and heteroaryl-aryl structures.[9][10] For a substrate like this compound, the choice of catalyst is crucial to overcome potential challenges such as catalyst inhibition by the pyridine nitrogen.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | 75-85 | 3-5 |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | Cs₂CO₃ | t-AmylOH | 100 | 2-6 | >95 | 0.5-2 |
Table 1: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of this compound with Phenylboronic Acid. (Note: Data is compiled and extrapolated from reactions on similar bromopyridine substrates to provide a predictive analysis.)[11][12]
Analysis of Catalyst Performance:
-
Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos): Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, cost-effective catalyst. However, for challenging substrates like substituted pyridines, more electron-rich and bulky phosphine ligands such as SPhos (a Buchwald ligand) are often necessary to achieve high yields and faster reaction times. These advanced ligands promote both the oxidative addition and the reductive elimination steps.[9][11]
-
N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI™-IPr): Palladium-NHC complexes have emerged as highly active catalysts for Suzuki couplings. The strong σ-donating ability of NHC ligands enhances catalytic activity, often allowing for lower catalyst loadings and shorter reaction times. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings due to their high stability and activity.[13]
Experimental Protocol: Suzuki-Miyaura Coupling using a Pd/SPhos System
Figure 2: Workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%) and add them to the Schlenk flask.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-phenyl-2,6-dimethoxypyridine.[11]
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.[6][14] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd₂(dba)₃ / BINAP | BINAP | NaOt-Bu | Toluene | 80-100 | 12-24 | 70-85 | 1-2 |
| Pd₂(dba)₃ / XPhos | XPhos | NaOt-Bu | Toluene | 80-110 | 2-8 | >90 | 1-2 |
| G3-XPhos Palladacycle | XPhos | K₃PO₄ | t-BuOH | 100 | 1-6 | >95 | 0.5-1.5 |
Table 2: Comparative Performance of Palladium Catalysts for the Buchwald-Hartwig Amination of this compound with Morpholine. (Note: Data is compiled and extrapolated from reactions on similar bromopyridine substrates.)[15][16]
Analysis of Catalyst Performance:
-
First and Second Generation Buchwald Ligands (e.g., BINAP, XPhos): Early catalyst systems often employed bidentate phosphine ligands like BINAP. However, the development of more sterically hindered and electron-rich monophosphine ligands, such as XPhos, significantly broadened the scope and efficiency of the Buchwald-Hartwig amination, especially for challenging substrates.[6][17]
-
Palladacycle Precatalysts (e.g., G3-XPhos): These are pre-activated, air- and moisture-stable catalysts that offer excellent reproducibility and activity at low catalyst loadings. They are particularly advantageous for large-scale synthesis due to their ease of handling and high efficiency.[17]
Experimental Protocol: Buchwald-Hartwig Amination using a G3-XPhos Palladacycle
-
To an oven-dried reaction vial, add G3-XPhos palladacycle (0.01 mmol, 1 mol%), this compound (1.0 mmol), and potassium phosphate (K₃PO₄, 1.5 mmol).
-
Seal the vial with a septum and purge with argon.
-
Add morpholine (1.2 mmol) and anhydrous tert-butanol (5 mL) via syringe.
-
Place the vial in a preheated aluminum block at 100 °C and stir.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the aminated product.[14]
Sonogashira and Heck Couplings: Expanding the Synthetic Toolbox
While Suzuki and Buchwald-Hartwig reactions are the most common, Sonogashira and Heck couplings offer further avenues for the functionalization of this compound.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, and it is invaluable for the synthesis of alkynyl-substituted aromatics.[18][19]
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 80-100 | 80-95 |
| Pd(OAc)₂ / XPhos | - | Cs₂CO₃ | 1,4-Dioxane | 100 | >90 |
Table 3: Representative Catalyst Systems for the Sonogashira Coupling of this compound. (Note: Data is generalized from literature on similar substrates.)[20][21]
Heck Reaction: The Heck reaction couples an aryl halide with an alkene, providing access to substituted olefins.[22][23]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-120 | 70-85 |
| Herrmann's Catalyst | - | K₂CO₃ | NMP | 120-140 | >85 |
Table 4: Representative Catalyst Systems for the Heck Reaction of this compound with an Acrylate. (Note: Data is generalized from literature on similar substrates.)[24][25]
Causality Behind Experimental Choices:
-
Sonogashira: The classic Sonogashira protocol utilizes a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. More modern, copper-free conditions have been developed, often employing more sophisticated ligands like XPhos to promote the reaction.[18]
-
Heck: The Heck reaction often requires higher temperatures and polar aprotic solvents like DMF or NMP. The choice of base is also critical to regenerate the active Pd(0) catalyst. Palladacycles like Herrmann's catalyst are known for their high thermal stability, making them well-suited for these demanding conditions.[22][26]
Conclusion and Future Outlook
The functionalization of this compound via palladium-catalyzed cross-coupling reactions is a robust and versatile strategy for the synthesis of a wide range of valuable compounds. The choice of the optimal palladium catalyst is paramount and depends on the specific transformation being performed. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (e.g., PEPPSI™-IPr) generally offer superior performance in terms of yield, reaction time, and catalyst loading, particularly for challenging substrates. Palladacycle precatalysts provide the added benefits of stability and ease of handling, making them ideal for reproducible and scalable syntheses.
As the field of catalysis continues to evolve, we can anticipate the development of even more active and selective palladium catalysts. Innovations in ligand design, the exploration of novel reaction media, and the application of high-throughput screening technologies will undoubtedly lead to new and improved methods for the functionalization of this and other important heterocyclic building blocks, further empowering researchers in their quest for new medicines and materials.[27][28]
References
- 1. DSpace [repository.kaust.edu.sa]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. theses.enscm.fr [theses.enscm.fr]
- 5. uvadoc.uva.es [uvadoc.uva.es]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. research.rug.nl [research.rug.nl]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 24. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 27. High-throughput screening of catalysts by combining reaction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. High-throughput screening of stable Ag–Pd–F catalysts for formate oxidation reaction using machine learning - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Spectroscopic Validation of 3-Bromo-2,6-dimethoxypyridine Derivatives
Introduction: The Imperative of Unambiguous Structural Confirmation
In the landscape of pharmaceutical and materials science research, substituted pyridines are foundational scaffolds. 3-Bromo-2,6-dimethoxypyridine, in particular, serves as a versatile intermediate, with its distinct functional groups—a nucleophilic nitrogen, electron-donating methoxy groups, and a reactive bromine atom—offering multiple avenues for synthetic elaboration.[1] However, the very reactivity that makes this scaffold valuable also presents challenges, including the potential for isomeric byproducts during synthesis. Consequently, rigorous, multi-technique spectroscopic validation is not merely a procedural step but a cornerstone of scientific integrity, ensuring the downstream success of complex synthetic campaigns.
This guide provides an in-depth, comparative framework for the structural validation of this compound using a synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will move beyond a simple recitation of data to explain the causality behind spectral features and experimental choices, empowering researchers to interpret their data with confidence.
The Analytical Triad: A Workflow for Self-Validating Structural Analysis
The confirmation of a molecular structure is a process of accumulating corroborating evidence. No single technique provides a complete picture. Our approach relies on an integrated workflow where the outputs of NMR, MS, and IR spectroscopy collectively build an undeniable case for the target structure.
Caption: Integrated workflow for spectroscopic validation.
Nuclear Magnetic Resonance (NMR): The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive fingerprints.
Expertise in Action: What to Expect from the Spectra
The substitution pattern of this compound creates a distinct electronic environment that is directly reflected in the NMR spectra. The two methoxy groups at positions 2 and 6 are electron-donating, shielding the pyridine ring protons. The bromine at position 3 introduces both electronic and steric effects.
-
¹H NMR Spectroscopy:
-
Aromatic Protons: The key to confirming the substitution pattern lies with the two remaining aromatic protons at the C4 and C5 positions. They will appear as two distinct doublets due to coupling with each other. The proton at C5 will be coupled only to the proton at C4, and vice-versa. This mutual coupling confirms their adjacency.
-
Methoxy Protons: The two methoxy groups (-OCH₃) are chemically equivalent due to the molecule's symmetry plane (if we consider free rotation). Therefore, they are expected to appear as a single, sharp singlet integrating to six protons. Its chemical shift will be in the typical range for methoxy groups attached to an aromatic system.
-
-
¹³C NMR Spectroscopy:
-
Carbon Count: A proton-decoupled ¹³C NMR spectrum should reveal five distinct signals for the aromatic carbons (as C2 and C6 are equivalent, and C3, C4, and C5 are unique) and one signal for the two equivalent methoxy carbons. This count immediately validates the presence of the expected carbon framework.
-
Chemical Shifts: The carbons directly attached to the electronegative oxygen (C2, C6) will be significantly downfield. The carbon bearing the bromine (C3) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect".
-
Comparative Data: Differentiating from a Potential Isomer
To illustrate the discerning power of NMR, let's compare the expected data for our target compound with a plausible synthetic byproduct, 4-Bromo-2,6-dimethoxypyridine .
| Spectroscopic Feature | This compound (Expected) | 4-Bromo-2,6-dimethoxypyridine (Hypothetical) | Rationale for Difference |
| ¹H NMR: Aromatic Signals | Two doublets (H-4, H-5) | One singlet (H-3, H-5) | In the 4-bromo isomer, the two aromatic protons are chemically and magnetically equivalent, resulting in a single signal with no coupling. |
| ¹H NMR: Methoxy Signal | One singlet (6H) | One singlet (6H) | Both isomers retain symmetry, so the methoxy groups appear as a single peak. |
| ¹³C NMR: Aromatic Signals | 5 distinct signals | 3 distinct signals | The higher symmetry of the 4-bromo isomer (C2/C6 and C3/C5 are equivalent pairs) reduces the number of unique carbon signals. |
Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Dissolve ~15 mg of the purified derivative in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: On a 400 MHz spectrometer, acquire the spectrum with a spectral width of -2 to 12 ppm. Use a 30° pulse angle and a relaxation delay of 2 seconds. Acquire at least 16 scans for a good signal-to-noise ratio.[2]
-
Data Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum carefully. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
¹³C NMR Acquisition: On the same instrument (operating at ~100 MHz for ¹³C), acquire a proton-decoupled spectrum. Use a spectral width of 0 to 200 ppm, a 45° pulse angle, and a 2-second relaxation delay. Acquire at least 1024 scans.[2]
-
Data Processing: Apply a line broadening of 1.0 Hz. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Mass Spectrometry (MS): The Molecular Weight and Halogen Signature
Mass spectrometry provides the elemental composition and molecular weight, serving as a crucial check for the successful synthesis. For halogenated compounds, it offers a unique and definitive validation point.
Expertise in Action: The Bromine Isotopic Pattern
The most trustworthy feature in the mass spectrum of a bromo-compound is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[3] This results in two molecular ion peaks in the mass spectrum:
-
M+ peak: Corresponding to the molecule containing the ⁷⁹Br isotope.
-
(M+2)+ peak: Corresponding to the molecule containing the ⁸¹Br isotope, which is two mass units heavier.
These two peaks will have a characteristic intensity ratio of approximately 1:1.[3] The presence of this "doublet" at the molecular ion is unambiguous proof that one bromine atom is present in the molecule.
Caption: Correlation of molecular features to spectroscopic signals.
Expected Mass Spectrum Data
For this compound (C₇H₈BrNO₂):
-
Molecular Weight:
-
With ⁷⁹Br: 216.97 g/mol
-
With ⁸¹Br: 218.97 g/mol
-
-
Expected Molecular Ion Peaks (m/z): A doublet at m/z 217 and 219 with a ~1:1 intensity ratio.[4]
-
Key Fragment: Loss of a methyl group (•CH₃) is a common fragmentation pathway for methoxy compounds, leading to a significant peak at m/z 202/204.
Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization: Use Electron Ionization (EI) for a detailed fragmentation pattern or Electrospray Ionization (ESI) for a softer method that emphasizes the molecular ion.
-
Mass Analysis: Acquire data in a positive ion mode, scanning a mass range from m/z 50 to 300.
-
Data Analysis: Identify the molecular ion cluster (m/z 217/219). Confirm that the measured mass is within 5 ppm of the calculated exact mass if using a high-resolution mass spectrometer (HRMS). Analyze the isotopic pattern to confirm the presence of one bromine atom.
Infrared (IR) Spectroscopy: The Functional Group Check
While NMR and MS provide the core structural framework, IR spectroscopy is a rapid and effective method to confirm the presence of key functional groups. It validates that the expected bonds are present in the molecule.
Expertise in Action: Interpreting Key Vibrational Modes
The IR spectrum of this compound will be dominated by vibrations characteristic of the substituted aromatic ring and the methoxy groups.
-
C-O-C Stretching: The two methoxy groups will give rise to strong, characteristic C-O stretching bands. Look for a strong asymmetric stretch around 1250-1280 cm⁻¹ and a symmetric stretch around 1020-1050 cm⁻¹.
-
Aromatic Ring Vibrations: The C=C and C=N stretching vibrations within the pyridine ring typically appear as a series of sharp bands in the 1600-1400 cm⁻¹ region.[5]
-
C-H Vibrations: Look for aromatic C-H stretching vibrations just above 3000 cm⁻¹ and aliphatic C-H stretching from the methoxy groups just below 3000 cm⁻¹.
-
C-Br Stretching: The C-Br stretch is often weak and appears in the fingerprint region (below 600 cm⁻¹), which can be difficult to assign definitively but its presence is consistent with the structure.
Summary of Key IR Absorptions
| Frequency Range (cm⁻¹) | Vibration Type | Expected Appearance |
| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |
| 2980-2850 | Aliphatic C-H Stretch (-OCH₃) | Medium |
| 1600-1550 | Pyridine Ring (C=C, C=N) Stretch | Strong, Sharp |
| 1480-1420 | Pyridine Ring (C=C, C=N) Stretch | Strong, Sharp |
| 1280-1250 | Asymmetric C-O-C Stretch | Strong |
| 1050-1020 | Symmetric C-O-C Stretch | Strong |
Protocol: Acquiring an FT-IR Spectrum
-
Sample Preparation: The Attenuated Total Reflectance (ATR) technique is ideal for its simplicity and speed. Place a small amount of the liquid or solid sample directly onto the ATR crystal.[2]
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Processing: Perform a background scan first, then scan the sample (typically 16-32 scans are co-added for a good signal). The resulting spectrum is typically presented in terms of transmittance.
Conclusion: Synthesizing Evidence for Unimpeachable Validation
The structural validation of this compound derivatives is a clear demonstration of the power of a multi-faceted analytical approach. ¹H and ¹³C NMR establish the precise atom connectivity and differentiate isomers. Mass spectrometry confirms the molecular weight and provides the definitive signature of the bromine atom through its isotopic pattern. Finally, IR spectroscopy offers a quick and reliable confirmation of the essential functional groups. When the data from these three independent techniques converge, as outlined in this guide, a researcher can have the highest degree of confidence in the structure of their compound, ensuring the integrity and success of their research endeavors.
References
A Comparative Guide to the Reactivity of 3-Bromo-2,6-dimethoxypyridine in Modern Organic Synthesis
Introduction: Navigating the Complex Landscape of Halopyridine Reactivity
For researchers, scientists, and professionals in drug development, the selection of building blocks for the synthesis of complex molecules is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic campaign. Halogenated pyridines are a cornerstone of this endeavor, serving as versatile precursors for a vast array of functionalized heterocyclic compounds. However, not all halopyridines exhibit the same reactivity. Their utility is a nuanced interplay of electronic effects, steric hindrance, and the specific reaction conditions employed.
This guide provides an in-depth, objective comparison of the reactivity of 3-Bromo-2,6-dimethoxypyridine with other common halopyridines in several key classes of modern organic reactions. By delving into the mechanistic underpinnings and providing supporting experimental data, we aim to equip you with the insights necessary to make informed decisions in your synthetic strategies. The core of our analysis will focus on the unique electronic and steric profile of this compound and how this translates to its performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as nucleophilic aromatic substitution (SNAr).
Understanding the Key Drivers of Halopyridine Reactivity
The reactivity of a halopyridine in transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions is primarily governed by two key factors:
-
Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen atom makes the pyridine ring electron-deficient, which generally enhances its reactivity towards nucleophilic attack and oxidative addition of a palladium catalyst.[1] Substituents on the ring can further modulate this electronic character. Electron-donating groups (EDGs) like methoxy groups (-OCH₃) can increase electron density on the ring, potentially slowing down reactions that are favored by an electron-poor ring, such as SNAr.[2] Conversely, EDGs can sometimes facilitate the oxidative addition step in certain cross-coupling reactions.
-
Steric Hindrance: The size and position of substituents on the pyridine ring can significantly impact the approach of reagents and catalysts.[3] Large groups ortho to the halogen can sterically hinder the coordination of the palladium catalyst, potentially requiring more specialized, bulky ligands to achieve efficient coupling.[4][5]
The position of the halogen on the pyridine ring also plays a crucial role. In general, for palladium-catalyzed cross-coupling reactions, the reactivity of halopyridines follows the trend 2-halo > 4-halo > 3-halo, which is influenced by the proximity to the electron-withdrawing nitrogen atom.[6][7] For SNAr reactions, the 2- and 4-positions are highly activated due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate.[8][9]
Key factors influencing the reactivity of halopyridines.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The reactivity of halopyridines in this reaction is highly dependent on the ease of oxidative addition of the palladium catalyst to the C-X bond.
Analysis of this compound:
-
Electronic Effects: The two methoxy groups at the 2- and 6-positions are strong electron-donating groups. This increased electron density on the pyridine ring can make the oxidative addition step more challenging compared to unsubstituted or electron-deficient bromopyridines.
-
Steric Hindrance: The methoxy group at the 2-position, ortho to the bromine at the 3-position, introduces steric bulk. This can hinder the approach of the palladium catalyst. However, in some cases, ortho-substituents can have a beneficial "chelation effect," where coordination of the palladium to the substituent can facilitate the reaction.[7]
Experimental Data Comparison:
| Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 | [10] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 | [4] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 | [4] |
| 4-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 90 | [4] |
Note: The data presented is compiled from various sources and reaction conditions may differ. It serves as an illustrative comparison.
Despite the potential for electronic deactivation and steric hindrance, this compound can participate in high-yielding Suzuki-Miyaura couplings, as demonstrated by the excellent yield with phenylboronic acid.[10] This suggests that with the appropriate choice of catalyst and conditions, the challenges posed by the methoxy groups can be overcome. The use of bulky, electron-rich phosphine ligands like SPhos is often beneficial for coupling electron-rich and sterically hindered aryl halides.[4]
Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from a literature procedure for the Suzuki-Miyaura coupling of this compound.[10]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the solvents (toluene, ethanol, and water) via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a pivotal reaction for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the oxidative addition of the palladium catalyst to the C-Br bond is a key step.[11][12]
Analysis of this compound:
-
Electronic Effects: The electron-donating methoxy groups can make the pyridine ring less electrophilic, which might disfavor the reaction compared to electron-deficient systems.
-
Steric Hindrance: The ortho-methoxy group at the 2-position presents a significant steric barrier to the incoming palladium catalyst and the subsequent steps of the catalytic cycle. This often necessitates the use of specialized bulky phosphine ligands.[13]
Experimental Data Comparison:
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 85 | Adapted from[13] |
| 3-Bromopyridine | Morpholine | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 80 | 95 | [4] |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 80 | 92 | [4] |
| 4-Bromopyridine | Morpholine | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 80 | 98 | [4] |
Note: The data presented is compiled from various sources and reaction conditions may differ. It serves as an illustrative comparison.
The data suggests that while unsubstituted bromopyridines react very efficiently, the sterically hindered and electron-rich this compound can also be a viable substrate, albeit potentially requiring more forcing conditions and specialized ligands like XPhos.[13] The choice of a bulky, electron-rich ligand is crucial to facilitate the oxidative addition and reductive elimination steps with such challenging substrates.[11]
Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This is a general protocol adapted from procedures for sterically hindered bromopyridines.[13]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol, 3.6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add the palladium precursor, the phosphine ligand, and the base.
-
Add this compound and morpholine.
-
Add the anhydrous toluene.
-
Seal the tube and remove it from the glovebox.
-
Heat the mixture in an oil bath at 100 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of celite, eluting with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling is a fundamental method for forming C-C bonds between a vinyl or aryl halide and a terminal alkyne.[14][15] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Analysis of this compound:
-
Electronic and Steric Effects: Similar to the other cross-coupling reactions, the electron-donating and sterically hindering methoxy groups are expected to influence the reactivity of this compound in Sonogashira couplings. The ortho-methoxy group can impede the approach of the palladium catalyst.
Experimental Data Comparison:
| Substrate | Alkyne | Catalyst/Ligand/Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 65 | 88 | Adapted from[14][15] |
| 3-Bromo-2-aminopyridine | Phenylacetylene | Pd(TFA)₂/PPh₃/CuI | Et₃N | DMF | 100 | 96 | [14] |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 65 | 90 | [16] |
| 4-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 65 | 92 | [16] |
Note: The data presented is compiled from various sources and reaction conditions may differ. It serves as an illustrative comparison.
The available data indicates that this compound is a competent substrate for Sonogashira couplings, affording high yields under relatively mild conditions. The reactivity appears comparable to other bromopyridines, suggesting that the electronic and steric effects of the methoxy groups are well-tolerated in this transformation.
Simplified catalytic cycles for the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol is a general procedure based on established methods for Sonogashira couplings of halopyridines.[14][16]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.
-
Add this compound and the anhydrous THF.
-
Add triethylamine and phenylacetylene via syringe.
-
Stir the reaction mixture at 65 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the triethylammonium bromide salt.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful method for introducing heteroatom nucleophiles onto an aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate.[9][17]
Analysis of this compound:
-
Electronic Effects: The two electron-donating methoxy groups significantly increase the electron density on the pyridine ring. This makes the ring less susceptible to nucleophilic attack, thereby deactivating it towards SNAr reactions.[2]
-
Steric Hindrance: The methoxy group at the 2-position can sterically hinder the approach of the nucleophile to the 3-position.
Reactivity Comparison:
Due to the strong deactivating effect of the two methoxy groups, this compound is generally a poor substrate for traditional SNAr reactions. In contrast, halopyridines with electron-withdrawing groups or those where the halogen is at the activated 2- or 4-positions are much more reactive.
| Substrate | Nucleophile | Conditions | Reactivity | Reference |
| This compound | RO⁻, R₂NH | Typical SNAr | Very Low / Unreactive | General Principle |
| 2-Chloropyridine | NaOMe | MeOH, reflux | High | [8] |
| 4-Chloropyridine | NaOMe | MeOH, reflux | High | [8] |
| 3-Bromopyridine | NaOMe | High Temp/Pressure | Low | General Principle |
| 2-Chloro-3-nitropyridine | ArS⁻ | EtOH, 25 °C | High | [18] |
The low reactivity of this compound in SNAr reactions highlights the importance of cross-coupling methodologies for the functionalization of such electron-rich and sterically hindered systems.
General mechanism for nucleophilic aromatic substitution (SNAr).
Conclusion and Recommendations
This compound is a valuable and versatile building block in organic synthesis, but its reactivity profile is distinct from that of other halopyridines.
-
For C-C and C-N bond formation, palladium-catalyzed cross-coupling reactions are the methods of choice. Despite the presence of two electron-donating methoxy groups and steric hindrance from the ortho-substituent, this compound demonstrates good to excellent reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The key to success often lies in the use of modern, bulky, and electron-rich phosphine ligands that can overcome the challenges of oxidative addition and reductive elimination with this substrate.
-
Nucleophilic aromatic substitution is generally not a viable strategy for the direct functionalization of this compound. The strong electron-donating nature of the two methoxy groups deactivates the pyridine ring towards nucleophilic attack.
-
Prioritize cross-coupling methodologies for the introduction of new carbon and nitrogen substituents.
-
Carefully select the catalyst system, particularly the phosphine ligand, to match the specific requirements of the substrate and the desired transformation.
-
Be prepared to optimize reaction conditions, such as temperature and base, to achieve optimal yields with this sterically hindered and electron-rich substrate.
By understanding the unique reactivity of this compound, researchers can effectively harness its potential to construct complex and novel molecular architectures, paving the way for new discoveries in medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Ortho‐Substituent Effects on Halogen Bond Geometry for N‐Haloimide⋯2‐Substituted Pyridine Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Edge: A Comparative Guide to 3-Bromo-2,6-dimethoxypyridine in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount. It dictates the efficiency of synthetic routes, influences the diversity of accessible analogues, and ultimately impacts the speed at which novel therapeutic candidates can be developed. Among the vast arsenal of heterocyclic scaffolds, substituted pyridines are exceptionally prevalent, forming the core of numerous FDA-approved drugs.[1][2][3] This guide provides an in-depth technical analysis of 3-Bromo-2,6-dimethoxypyridine, a highly versatile and strategic intermediate. We will objectively compare its performance against viable alternatives, supported by experimental data and detailed protocols, to elucidate its distinct advantages for researchers, medicinal chemists, and drug development professionals.
The Molecular Blueprint: Unpacking the Reactivity of this compound
The utility of this compound stems from its unique electronic and steric arrangement. The pyridine ring is substituted with a bromine atom at the 3-position and two methoxy groups at the 2- and 6-positions.
-
Electronic Influence: The two methoxy groups are strong electron-donating groups. Their presence at the ortho and para positions relative to the nitrogen atom significantly increases the electron density of the pyridine ring.[4] This activation influences the ring's susceptibility to electrophilic attack and modulates the reactivity of the C-Br bond.
-
The Bromo Handle: The bromine atom at the 3-position serves as a versatile synthetic handle. The Carbon-Bromine bond is sufficiently labile to participate readily in a wide array of palladium-catalyzed cross-coupling reactions, which are the cornerstone of modern C-C and C-heteroatom bond formation.[5][6] This C-Br bond strikes an optimal balance between reactivity and stability, making it less prone to premature degradation than a C-I bond, yet significantly more reactive than a C-Cl bond under typical cross-coupling conditions.[7] This predictable reactivity is crucial for achieving high-yield, regioselective transformations.[5]
This combination of features makes this compound an ideal scaffold for introducing molecular complexity in a controlled and efficient manner.
The Cross-Coupling Arena: A Performance Comparison
The primary advantage of this compound lies in its superior performance in palladium-catalyzed cross-coupling reactions. Let's compare its efficacy in a Suzuki-Miyaura coupling—a reaction fundamental to synthesizing biaryl structures common in kinase inhibitors—against a common, more economical alternative: 3-Chloro-2,6-dimethoxypyridine.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Parameter | This compound | 3-Chloro-2,6-dimethoxypyridine | Analysis |
| Arylboronic Acid | Phenylboronic acid | Phenylboronic acid | Identical coupling partner |
| Catalyst System | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (3 mol%) / XPhos (6 mol%) | The bromo-substrate requires a simpler, less expensive catalyst system. The chloro-substrate necessitates a more advanced, bulky phosphine ligand (XPhos) to facilitate the more difficult oxidative addition step. |
| Base | K₂CO₃ (2 equiv) | K₃PO₄ (3 equiv) | The bromo-substrate proceeds efficiently with a milder base. |
| Temperature | 90 °C | 110 °C | Higher temperatures are required to activate the more inert C-Cl bond. |
| Reaction Time | 8 hours | 24 hours | The higher reactivity of the C-Br bond leads to significantly faster reaction kinetics. |
| Typical Yield | 92% | 75% | The bromo-substrate consistently provides higher yields, reducing waste and simplifying purification. |
Note: Data is representative and compiled from established methodologies for halopyridine couplings.[8][9][10]
As the data illustrates, while the chlorinated analogue may offer an upfront cost saving on the raw material, the brominated version provides substantial downstream benefits. These include reduced catalyst cost, milder reaction conditions (saving energy), significantly shorter reaction times (increasing throughput), and higher yields, which collectively contribute to a more efficient and cost-effective overall synthetic campaign, especially in early-stage discovery where speed is critical.[11]
Workflow Visualization: Choosing the Right Tool for the Job
The decision to use a bromo- versus a chloro-pyridine is a critical process variable. The following workflow helps guide this choice based on project priorities.
Case Study: Synthesis of a Core Kinase Inhibitor Scaffold
The 2,3,6-trisubstituted pyridine motif is a privileged scaffold found in numerous protein kinase inhibitors.[12][13][14] this compound is an exemplary starting material for constructing such cores. The workflow below demonstrates a typical two-step sequence to a versatile intermediate.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for the arylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Standard inert atmosphere glassware (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-Aryl-2,6-dimethoxypyridine.[8]
This resulting biaryl compound can then be readily diversified. For instance, selective demethylation followed by a Buchwald-Hartwig amination or an SₙAr reaction can install various amine functionalities, which are critical for kinase hinge-binding interactions.
Application in BCL-2 Inhibitor Synthesis: The Case of Venetoclax (ABT-199) Analogues
The B-cell lymphoma 2 (BCL-2) protein is a critical anti-apoptotic target in oncology.[15] Venetoclax (ABT-199) is a potent and selective BCL-2 inhibitor that has revolutionized the treatment of certain hematological cancers.[15][16] The core structure of Venetoclax and related compounds often features highly substituted aromatic systems. This compound and its derivatives serve as key building blocks for constructing analogues and exploring the structure-activity relationship (SAR) of this important drug class. The predictable reactivity of the bromo-substituent allows for the reliable introduction of complex side chains, while the methoxy groups can be used to tune solubility and metabolic stability, or act as synthetic handles for further modification. The ability to rapidly generate a library of analogues from a common intermediate like this compound is a significant advantage in lead optimization campaigns.
Conclusion
This compound is more than just another halopyridine. Its unique combination of electronic activation from two methoxy groups and a highly reliable C-Br synthetic handle provides a distinct strategic advantage in medicinal chemistry. While alternatives like chloropyridines may seem more economical at first glance, a thorough analysis reveals that the superior performance of this compound in key cross-coupling reactions leads to a more efficient, rapid, and often more cost-effective overall synthetic route. Its use streamlines the construction of complex molecular architectures, such as those found in kinase and BCL-2 inhibitors, thereby accelerating the drug discovery and development pipeline. For research teams aiming to maximize efficiency and synthetic versatility, this compound represents a premier building block.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,6-Dimethoxypyridine | 6231-18-1 | Benchchem [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ABT-199 (venetoclax) and BCL-2 inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Large-Scale Synthesis: A Cost-Benefit Analysis of 3-Bromo-2,6-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the strategic selection of building blocks is a critical decision that dictates the efficiency, scalability, and economic viability of a synthetic route. Among the vast arsenal of heterocyclic intermediates, 3-Bromo-2,6-dimethoxypyridine has emerged as a valuable scaffold for the construction of complex molecular architectures. This guide provides an in-depth cost-benefit analysis of utilizing this compound in large-scale synthesis, presenting a comparative study against its primary alternative, 3-Chloro-2,6-dimethoxypyridine. Through a blend of established chemical principles and modeled experimental data, we aim to equip you with the insights necessary to make informed decisions in your process development endeavors.
The Strategic Importance of 3-Substituted 2,6-Dimethoxypyridines
The 2,6-dimethoxypyridine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The methoxy groups at the 2- and 6-positions electronically activate the pyridine ring, influencing its reactivity and providing handles for further functionalization. The introduction of a halogen at the 3-position transforms this scaffold into a versatile building block, particularly for palladium-catalyzed cross-coupling reactions, which are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds.
Head-to-Head Comparison: 3-Bromo- vs. 3-Chloro-2,6-dimethoxypyridine
The choice between a bromo or a chloro derivative for large-scale synthesis is not merely a matter of substrate availability but a complex decision involving a trade-off between reactivity and cost.
| Feature | This compound | 3-Chloro-2,6-dimethoxypyridine | Rationale & Implications for Large-Scale Synthesis |
| CAS Number | 13445-16-4 | 158609-09-7 | - |
| Molecular Weight | 218.05 g/mol | 173.60 g/mol | The lower molecular weight of the chloro-analog offers a slight cost advantage on a per-mole basis, assuming equal price per kilogram. |
| Reactivity in Cross-Coupling | High | Moderate | The C-Br bond is weaker than the C-Cl bond, leading to a lower activation energy for the rate-determining oxidative addition step in the catalytic cycle of reactions like the Suzuki-Miyaura coupling.[1] This translates to faster reaction times and milder reaction conditions. |
| Typical Reaction Conditions | Room temperature to moderate heat (e.g., 80-100 °C) | Moderate to high heat (e.g., 100-120 °C) | Milder conditions for the bromo-derivative can lead to energy savings and may be more compatible with sensitive functional groups in complex molecules. |
| Catalyst & Ligand Choice | Compatible with a wide range of standard palladium catalysts and ligands (e.g., Pd(PPh₃)₄). | Often requires more specialized, electron-rich, and sterically bulky ligands (e.g., SPhos) and pre-catalysts to achieve efficient C-Cl bond activation.[2] | The need for more sophisticated and often more expensive catalyst systems for the chloro-analog can significantly impact the overall process cost. |
| Cost | Higher | Lower | The raw material cost is a primary consideration. Chloro-derivatives are generally less expensive to produce than their bromo counterparts. |
Performance in a Simulated Large-Scale Suzuki-Miyaura Coupling
To provide a quantitative comparison, we will model a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery and development, on a hypothetical 10 kg scale.
Reaction Scheme
Caption: Generalized Suzuki-Miyaura Coupling Reaction.
Experimental Protocol: A Comparative Study
This protocol outlines a generalized procedure for the Suzuki-Miyaura coupling of a generic arylboronic acid with both 3-bromo- and 3-chloro-2,6-dimethoxypyridine to illustrate the differences in reaction conditions and expected outcomes.
Objective: To synthesize 3-Aryl-2,6-dimethoxypyridine on a 10 kg scale, comparing the efficiency of the bromo- and chloro-starting materials.
Materials:
| Reagent | 3-Bromo Route | 3-Chloro Route |
| 3-Halo-2,6-dimethoxypyridine | 10.0 kg | 7.96 kg (equimolar) |
| Arylboronic Acid | 6.7 kg (1.2 equiv) | 6.7 kg (1.2 equiv) |
| Palladium Catalyst | Pd(PPh₃)₄ (0.5 mol%) | SPhos Pd G3 (0.5 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) |
| Solvent | 1,4-Dioxane/Water (4:1) | 1,4-Dioxane/Water (4:1) |
Procedure:
-
Reaction Setup: To a suitable reactor, charge the 3-halo-2,6-dimethoxypyridine, arylboronic acid, and base.
-
Inerting: Purge the reactor with nitrogen or argon to remove oxygen.
-
Solvent Addition: Add the degassed solvent mixture.
-
Catalyst Charging: Under a positive pressure of inert gas, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the specified temperature and monitor for completion by HPLC.
-
Work-up: Upon completion, cool the reaction mixture, and perform an aqueous work-up to remove inorganic salts.
-
Purification: Crystallize the product from a suitable solvent system to achieve the desired purity.
Anticipated Results & Performance Metrics
| Parameter | This compound | 3-Chloro-2,6-dimethoxypyridine |
| Reaction Temperature | 85 °C | 110 °C |
| Reaction Time | 6 hours | 18 hours |
| Expected Yield | 90% | 80% |
| Product Purity (crude) | >95% | ~90% (with potential for more side products) |
| Catalyst System | Standard, less expensive | More advanced, more expensive |
Cost-Benefit Analysis for Large-Scale Production
The decision of which starting material to use on a large scale hinges on a comprehensive cost of goods (COGS) analysis. This analysis must extend beyond the initial purchase price of the halide and encompass all process-related costs.[3][4][5]
Caption: Key Factors in the Cost-Benefit Analysis.
Cost of Goods (COGS) Model: A Comparative Estimate
The following table presents a modeled COGS analysis for the hypothetical 10 kg scale synthesis. Note: Bulk pricing is estimated based on relative price differences at smaller scales and is subject to market fluctuations.
| Cost Component | This compound Route | 3-Chloro-2,6-dimethoxypyridine Route | Notes |
| Raw Materials | |||
| 3-Halo-2,6-dimethoxypyridine (estimated bulk) | $5,000 (10 kg @ $500/kg) | $2,388 (7.96 kg @ $300/kg) | The chloro-analog offers a significant upfront cost saving on the starting material. |
| Arylboronic Acid | $1,340 (6.7 kg @ $200/kg) | $1,340 (6.7 kg @ $200/kg) | Cost is identical for both routes. |
| Catalyst & Ligand | |||
| Pd(PPh₃)₄ (0.5 mol%) | $1,155 (1.06 kg)[6][7][8][9] | - | Based on an estimated bulk price of ~$1,090/kg. |
| SPhos Pd G3 (0.5 mol%) | - | $2,926 (0.35 kg)[10][11][12][13] | Based on an estimated bulk price of ~$8,360/kg. |
| Process Costs | |||
| Solvent (1,4-Dioxane) | $400 | $400 | Assuming similar solvent volumes and recycling rates. |
| Base (K₂CO₃ vs K₃PO₄) | $100 | $150 | K₃PO₄ is generally more expensive than K₂CO₃. |
| Energy (Heating) | Lower | Higher | Higher temperature and longer reaction time increase energy consumption. |
| Labor & Overhead (Cycle Time) | Lower (shorter cycle time) | Higher (longer cycle time) | A shorter reaction time allows for greater plant throughput, a critical factor in large-scale manufacturing. |
| Total Estimated COGS | ~$8,000 | ~$7,204 | |
| Cost per kg of Product (based on expected yield) | ~$670/kg | ~$715/kg |
Analysis and Recommendations
While the initial raw material cost of 3-Chloro-2,6-dimethoxypyridine is significantly lower, a comprehensive COGS analysis reveals a more nuanced picture. The higher reactivity of this compound translates to several key advantages in a large-scale setting:
-
Reduced Cycle Time: The significantly shorter reaction time increases manufacturing throughput, allowing for more batches to be produced in the same timeframe. This is a major driver of profitability in a production environment.
-
Milder Conditions: The lower reaction temperature reduces energy costs and may improve the stability of sensitive functional groups, potentially leading to higher purity and less complex purification.
-
Less Expensive Catalyst Systems: The ability to use standard, less expensive palladium catalysts like Pd(PPh₃)₄ avoids the high cost associated with the specialized ligands and pre-catalysts often required for efficient C-Cl bond activation.[2]
-
Higher and Cleaner Yields: The generally higher and cleaner conversion of brominated substrates can simplify downstream processing, reducing the costs associated with purification and waste disposal.[1]
Recommendation:
-
For early-stage research and process development, where speed and reliability are paramount, This compound is the superior choice. Its high reactivity allows for rapid exploration of synthetic routes and the generation of material for biological testing with a higher probability of success.
-
For large-scale, cost-sensitive manufacturing, the decision is more complex. While the initial analysis suggests that the overall cost per kilogram of the final product may be comparable or even slightly lower for the bromo-route due to process efficiencies, a thorough process optimization of the chloro-route should be considered. If the challenges of C-Cl activation can be overcome with a less expensive catalyst system or through significant improvements in reaction time and yield, the lower raw material cost of 3-Chloro-2,6-dimethoxypyridine could make it the more economical option in the long run.
Ultimately, the optimal choice will depend on a detailed, case-by-case analysis that considers the specific chemistry of the target molecule, the available manufacturing infrastructure, and the overall economic drivers of the project.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clintonhealthaccess.org [clintonhealthaccess.org]
- 5. Cost of goods sold analysis and recommendations to reduce costs of co-packaged mifepristone–misoprostol for medical abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 14221-01-3 Cas No. | Tetrakis(triphenylphosphine)palladium | Apollo [store.apolloscientific.co.uk]
- 8. 14221-01-3|Tetrakis(triphenylphosphine)palladium|BLD Pharm [bldpharm.com]
- 9. Product Details - Azaricta Research [azarictalabs.com]
- 10. SPhos 95 657408-07-6 [sigmaaldrich.com]
- 11. scientificlabs.com [scientificlabs.com]
- 12. SPhos Pd G2 price,buy SPhos Pd G2 - chemicalbook [m.chemicalbook.com]
- 13. biocompare.com [biocompare.com]
The Evolution of Anti-Tubercular Agents: A Comparative Guide to Novel Compounds Derived from 3-Bromo-2,6-dimethoxypyridine
Introduction: The Quest for Superior Anti-Tubercular Therapeutics
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a formidable global health challenge, necessitating the continuous development of novel and more effective therapeutic agents. Bedaquiline, a diarylquinoline, marked a significant advancement in the treatment of multidrug-resistant TB (MDR-TB). However, the specter of drug resistance and the need for improved safety profiles drive the exploration of new chemical scaffolds. This guide delves into the synthesis, characterization, and comparative analysis of a promising new class of anti-tubercular agents derived from the versatile building block, 3-Bromo-2,6-dimethoxypyridine. We will present a detailed examination of their performance benchmarked against bedaquiline, supported by experimental data, to provide researchers and drug development professionals with a comprehensive overview of this emergent therapeutic avenue.
The pyridine scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous approved drugs.[1][2] Its ability to engage in various biological interactions makes it an attractive core for designing novel therapeutics. The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's pharmacological properties. In this context, this compound serves as an excellent starting material for introducing diverse functionalities, particularly at the C3 position, through modern cross-coupling methodologies.
Synthetic Strategy: Leveraging Palladium-Catalyzed Cross-Coupling
The synthesis of the novel 2,6-dimethoxypyridine analogues of bedaquiline hinges on the robust and versatile Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound with high efficiency and functional group tolerance.
The rationale for employing the Suzuki-Miyaura coupling in this context is twofold. Firstly, it allows for the direct and modular installation of various aryl groups at the C3 position of the pyridine ring, which is crucial for exploring the structure-activity relationship (SAR). Secondly, the reaction conditions are generally mild, which helps in preserving the integrity of other functional groups within the molecule.
Visualizing the Synthetic Pathway
The overall synthetic route to the target compounds is depicted below. The key transformation is the Suzuki-Miyaura coupling of a this compound derivative with a variety of arylboronic acids.
Caption: Synthetic route to 2,6-dimethoxypyridine analogues.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of the bromopyridine intermediate with an arylboronic acid.[3]
Materials:
-
Bromopyridine derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.1 eq)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.2 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add the bromopyridine derivative, arylboronic acid, potassium carbonate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Heat the reaction mixture to a specified temperature (e.g., 90-100 °C) and stir for the required duration (typically monitored by TLC or LC-MS for completion).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-2,6-dimethoxypyridine analogue.
Characterization of Novel Compounds
The structural elucidation of the newly synthesized compounds is a critical step to confirm their identity and purity. This is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for determining the molecular structure. In the case of the 3-aryl-2,6-dimethoxypyridine derivatives, specific NMR signals are expected:
-
¹H NMR: Signals corresponding to the protons on the pyridine ring, the methoxy groups, and the newly introduced aryl substituent. The chemical shifts and coupling constants of the pyridine protons are particularly informative for confirming the substitution pattern.
-
¹³C NMR: Resonances for all unique carbon atoms in the molecule, including the carbons of the pyridine ring, the methoxy groups, and the aryl substituent.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the synthesized compounds, which in turn confirms their elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Comparative Analysis: Performance Against Bedaquiline
The primary objective of synthesizing these novel 2,6-dimethoxypyridine analogues was to evaluate their anti-tubercular activity and compare it to that of the established drug, bedaquiline. The in vitro activity is typically assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Quantitative Data: Anti-Tubercular Activity
The following table summarizes the anti-tubercular activity (MIC₉₀ in µM) of a selection of the novel 2,6-dimethoxypyridine analogues against M. tuberculosis, with bedaquiline as the reference compound.[3]
| Compound | Aryl Substituent at C3 | MIC₉₀ (µM) |
| Bedaquiline | (Reference) | 0.12 |
| Analogue 41a | 4-Fluorophenyl | 1.0 |
| Analogue 41b | 4-Fluorophenyl (S,R) | 8.0 |
Note: Analogue 41a is the (R,S) enantiomer, which is expected to be the more active form, mirroring the stereochemistry of bedaquiline.
Interpretation of Results and Structure-Activity Relationship (SAR)
The experimental data reveals several key insights:
-
The novel 2,6-dimethoxypyridine analogues exhibit promising anti-tubercular activity. The most potent analogue in this series, 41a , has an MIC₉₀ of 1.0 µM.[3]
-
While not as potent as bedaquiline (MIC₉₀ = 0.12 µM), these compounds represent a viable new scaffold for the development of anti-TB agents.[3]
-
The stereochemistry at the benzylic alcohol is crucial for activity, with the (R,S) enantiomer (41a ) being significantly more active than the (S,R) enantiomer (41b ), a trend that is consistent with bedaquiline.[3]
-
The replacement of the quinoline core of bedaquiline with a 2,6-dimethoxypyridine scaffold is a successful strategy for generating new and potent anti-tubercular compounds.[3]
Further exploration of different aryl substituents at the C3 position has the potential to yield compounds with improved potency.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the synthesis, characterization, and comparative biological evaluation of novel anti-tubercular compounds derived from this compound. The use of palladium-catalyzed Suzuki-Miyaura cross-coupling has enabled the efficient creation of a library of 3-aryl-2,6-dimethoxypyridine analogues.
The direct comparison with bedaquiline demonstrates that while these novel compounds are currently less potent, they represent a promising new avenue for anti-TB drug discovery. The established synthetic route allows for extensive exploration of the structure-activity relationship, which could lead to the identification of analogues with enhanced efficacy and improved pharmacological profiles.
Future research should focus on:
-
Optimization of the Aryl Substituent: A broader range of aryl and heteroaryl groups should be introduced at the C3 position to improve potency.
-
In Vivo Efficacy and Toxicity Studies: The most promising compounds should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and toxicity.
-
Mechanism of Action Studies: Elucidating the precise molecular target and mechanism of action of these novel compounds will be crucial for their further development.
By building upon this foundational work, the scientific community can continue to innovate and develop the next generation of therapies to combat the global threat of tuberculosis.
References
A Senior Application Scientist's Guide to Cross-Coupling Reactions for 3-Bromo-2,6-dimethoxypyridine
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. The 3-bromo-2,6-dimethoxypyridine core, with its unique electronic properties and steric environment, presents both an opportunity and a challenge. This guide provides an in-depth, objective comparison of three powerful palladium-catalyzed cross-coupling methodologies—Suzuki, Stille, and Negishi—for the arylation of this specific substrate. Our focus will be on the practical nuances, mechanistic rationale, and data-driven performance of each reaction, empowering you to make informed decisions in your synthetic campaigns.
The Strategic Importance of 3-Aryl-2,6-dimethoxypyridine Scaffolds
The 2,6-dimethoxypyridine unit is a bioisostere for various functionalities and is prevalent in a range of biologically active molecules. The introduction of an aryl group at the C3 position can significantly modulate a compound's pharmacological profile, influencing its target affinity, selectivity, and pharmacokinetic properties. The choice of cross-coupling reaction is therefore not merely a matter of forming a C-C bond but a critical decision that impacts yield, purity, scalability, and the overall efficiency of a synthetic route.
Comparative Overview of Suzuki, Stille, and Negishi Couplings
At their core, these three named reactions share a common catalytic cycle involving a palladium catalyst. The fundamental steps are oxidative addition of the aryl halide to the Pd(0) center, transmetalation of the organometallic partner, and reductive elimination to form the desired product and regenerate the catalyst.[1] The key distinction lies in the nature of the organometallic reagent used for transmetalation: an organoboron species in the Suzuki coupling, an organotin compound in the Stille reaction, and an organozinc reagent in the Negishi coupling.[1]
| Coupling Reaction | Organometallic Reagent | Key Advantages | Potential Drawbacks |
| Suzuki-Miyaura | Organoboron (Boronic acids, esters) | Commercially available reagents, low toxicity, air and moisture stable reagents, environmentally benign byproducts.[2][3] | Requires a base for activation of the organoboron species.[3] |
| Stille | Organotin (Stannanes) | Air and moisture stable reagents, tolerant of a wide range of functional groups.[4][5] | High toxicity of organotin reagents and byproducts, stoichiometric tin waste.[4] |
| Negishi | Organozinc | High reactivity of organozinc reagents leading to faster reactions, excellent functional group tolerance.[6][7] | Organozinc reagents are often air and moisture sensitive, requiring inert atmosphere techniques.[7] |
In-Depth Analysis and Experimental Protocols
The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura reaction is often the first choice for many chemists due to the stability and low toxicity of the boronic acid coupling partners.[2] For an electron-rich and sterically hindered substrate like this compound, the choice of catalyst, ligand, and base is crucial to achieve high yields.
Mechanistic Consideration: The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) complex. The subsequent transmetalation, often the rate-limiting step, is facilitated by the activation of the boronic acid with a base to form a more nucleophilic boronate species.[3] Reductive elimination then furnishes the 3-aryl-2,6-dimethoxypyridine.
Representative Experimental Protocol: Suzuki Coupling
To a solution of this compound (1.0 equiv) and the desired arylboronic acid (1.2 equiv) in a 2:1 mixture of toluene and water is added potassium carbonate (2.0 equiv). The mixture is degassed with argon for 15 minutes. Bis(triphenylphosphine)palladium(II) dichloride (3 mol%) is then added, and the reaction mixture is heated to 90 °C overnight with vigorous stirring. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ | A common and effective catalyst for Suzuki couplings. |
| Ligand | Triphenylphosphine | Provides a balance of steric bulk and electron-donating properties. |
| Base | K₂CO₃ | A mild base suitable for many functional groups. |
| Solvent | Toluene/H₂O | Biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | 90 °C | Sufficient to drive the reaction to completion in a reasonable time. |
| Yield | Generally good to excellent (70-95%) | Dependent on the specific arylboronic acid used. |
The Stille Coupling: Robust and Functionally Tolerant
The Stille coupling is renowned for its tolerance of a wide array of functional groups, owing to the stability of the organostannane reagents.[5] However, the high toxicity of tin compounds is a significant drawback that must be carefully managed.[4]
Mechanistic Consideration: Similar to the Suzuki coupling, the Stille reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The transmetalation step involves the transfer of an organic group from the organostannane to the palladium center. This step is often the rate-determining step in the cycle.[4]
Representative Experimental Protocol: Stille Coupling
In a flame-dried Schlenk flask under an argon atmosphere, this compound (1.0 equiv), the desired aryltributylstannane (1.1 equiv), and anhydrous 1,2-dimethoxyethane (DME) are combined. Cesium fluoride (2.0 equiv) is added, followed by palladium(II) acetate (3 mol%) and XPhos (3.3 mol%). The flask is sealed, and the mixture is heated to 100 °C for 12 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with an aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine. The organic layer is dried, filtered, and concentrated. Purification by column chromatography affords the desired product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common palladium precursor. |
| Ligand | XPhos | A bulky, electron-rich phosphine ligand that can promote challenging couplings. |
| Additive | CsF | Can facilitate the transmetalation step. |
| Solvent | DME | Anhydrous, polar aprotic solvent suitable for Stille reactions. |
| Temperature | 100 °C | Higher temperatures are often required for Stille couplings. |
| Yield | Generally good (65-90%) | Can be sensitive to the purity of the organostannane reagent. |
The Negishi Coupling: High Reactivity at a Cost
The Negishi coupling utilizes highly reactive organozinc reagents, which often leads to faster reaction times and milder conditions compared to Suzuki and Stille couplings.[6] However, the air and moisture sensitivity of organozinc compounds necessitates the use of stringent anhydrous and anaerobic techniques.[7]
Mechanistic Consideration: The Negishi coupling follows the same fundamental catalytic cycle. The transmetalation of the organozinc reagent to the palladium center is typically very fast, making this method highly efficient for sterically hindered substrates.[7]
Representative Experimental Protocol: Negishi Coupling
To a flame-dried Schlenk flask under an argon atmosphere, a solution of the arylzinc chloride (1.5 equiv) in anhydrous THF is prepared. In a separate flask, this compound (1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (5 mol%) are dissolved in anhydrous THF. The organozinc solution is then transferred to the solution of the aryl bromide and catalyst via cannula at room temperature. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A reliable Pd(0) source for Negishi couplings. |
| Ligand | Triphenylphosphine | Coordinated to the palladium center in the catalyst. |
| Base | Not required | Organozinc reagents are sufficiently nucleophilic. |
| Solvent | THF | Anhydrous THF is a standard solvent for organometallic reactions. |
| Temperature | Room Temperature | The high reactivity of the organozinc reagent often allows for milder conditions. |
| Yield | Generally high (80-98%) | Can be affected by the quality of the organozinc reagent. |
Conclusion and Recommendations
The choice between Suzuki, Stille, and Negishi couplings for the arylation of this compound is a multifactorial decision.
-
For general applications, scalability, and environmental considerations, the Suzuki-Miyaura coupling is the recommended starting point. The commercial availability of a vast array of boronic acids and the low toxicity of the reagents make it an attractive and practical choice.
-
When dealing with substrates that are sensitive to basic conditions or when a wide functional group tolerance is paramount, the Stille coupling is a powerful alternative. However, the toxicity of organotin compounds necessitates stringent safety precautions and waste management.
-
For challenging couplings involving sterically hindered partners or when high reactivity and mild reaction conditions are desired, the Negishi coupling is often the most effective method. The main drawback is the need for strict anhydrous and anaerobic conditions due to the sensitivity of the organozinc reagents.
Ultimately, the optimal choice will depend on the specific synthetic goals, the available resources, and the chemist's familiarity with the techniques. It is often prudent to screen a few conditions for each of the most promising methods to identify the most robust and highest-yielding protocol for a particular application.
References
- 1. Facile synthesis of 3-arylpyridine derivatives by palladacycle-catalyzed Stille cross-coupling reaction [ouci.dntb.gov.ua]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
Assessing the purity of synthesized 3-Bromo-2,6-dimethoxypyridine via analytical methods
An In-Depth Guide to the Analytical Purity Assessment of Synthesized 3-Bromo-2,6-dimethoxypyridine
For researchers, scientists, and professionals in drug development, the purity of a synthetic intermediate is not merely a number on a certificate of analysis; it is a critical determinant of reaction yield, downstream product quality, and the ultimate safety and efficacy of a therapeutic agent. This compound is a key heterocyclic building block, and its purity directly impacts the success of subsequent cross-coupling and nucleophilic substitution reactions. This guide provides a comprehensive comparison of the principal analytical methods for assessing its purity, offering field-proven insights into the causality behind experimental choices and presenting self-validating protocols.
The Imperative of Purity: Why Rigorous Analysis Matters
The presence of impurities, even in small quantities, can have significant downstream consequences. Unreacted starting materials, by-products from side reactions, or residual solvents can poison catalysts, complicate purification processes, and introduce unwanted functionalities into the final molecule. Therefore, a multi-faceted analytical approach is essential to build a complete purity profile. This guide will compare and contrast three cornerstone techniques: High-Performance Liquid Chromatography (HPLC) for routine quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for absolute purity determination and structural verification.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Purity Assessment
High-Performance Liquid Chromatography, particularly in its reverse-phase mode (RP-HPLC), is a robust and widely accessible technique for routine purity checks.[1] It excels at separating the target compound from non-volatile, structurally similar impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.
The Causality Behind the Method
We choose RP-HPLC for its exceptional resolving power for aromatic compounds like substituted pyridines. The methoxy and bromo groups confer a degree of lipophilicity, making the compound well-suited for retention on a C18 column. A UV detector is ideal as the pyridine ring possesses a strong chromophore, allowing for sensitive detection.[1] The method provides a purity value based on the relative peak area percentage, which is an excellent metric for monitoring reaction progress and for batch-to-batch quality control.
Experimental Protocol: RP-HPLC for Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, quaternary pump, autosampler, and column oven.[1]
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities.
-
0-20 min: 30% B to 90% B
-
20-25 min: Hold at 90% B
-
25-30 min: Return to 30% B and equilibrate
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 275 nm.
-
Sample Preparation: Accurately weigh ~5 mg of the synthesized this compound and dissolve in 10 mL of a 50:50 Acetonitrile/Water mixture. Filter through a 0.45 µm syringe filter before injection.[1]
HPLC Workflow Diagram
Caption: HPLC workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities
While HPLC is excellent for non-volatile impurities, it is blind to highly volatile compounds like residual solvents (e.g., THF, Toluene) or volatile starting materials. GC-MS is the analytical method of choice for separating and identifying these substances.[2] Separation occurs in a heated column based on boiling point and polarity, and the mass spectrometer provides definitive identification by generating a unique mass fragmentation pattern for each compound.[3]
The Causality Behind the Method
The semi-volatile nature of this compound makes it amenable to GC analysis.[2] The primary rationale for using GC-MS is its unparalleled ability to detect and identify residual solvents from the synthesis and purification steps, which are common process impurities. The high sensitivity of MS detection allows for the identification of trace-level contaminants that could be detrimental to subsequent reactions.[4]
Experimental Protocol: GC-MS for Residual Solvent Analysis
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 50 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector: Split mode (e.g., 50:1), 250 °C.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-400 amu.
-
-
Sample Preparation: Dissolve ~10 mg of the sample in 1 mL of a high-purity solvent not used in the synthesis (e.g., Dichloromethane).
GC-MS Workflow Diagram
Caption: GC-MS workflow for volatile impurity analysis.
Quantitative ¹H NMR (qNMR): The Gold Standard for Absolute Purity
For definitive structural confirmation and the determination of absolute purity, quantitative ¹H NMR (qNMR) is the most powerful tool.[5] Unlike chromatographic methods that provide a relative purity, qNMR determines the absolute mass fraction of the analyte in a sample by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and weight.[6]
The Causality Behind the Method
The choice of qNMR is grounded in its role as a primary ratio method of measurement traceable to the International System of Units (SI).[6] It provides a purity value that is independent of the chemical structure of any impurities, as long as a unique, well-resolved proton signal from the target molecule can be integrated. This makes it invaluable for qualifying in-house reference standards. Furthermore, the ¹H NMR spectrum itself serves as a high-resolution fingerprint, providing unambiguous confirmation of the compound's identity and structure.[7]
Experimental Protocol: qNMR for Absolute Purity Determination
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard (IS): Choose a standard with high purity, stability, and signals that do not overlap with the analyte. Maleic anhydride is a suitable choice.
-
Sample Preparation (Critical Step):
-
Accurately weigh ~15 mg of this compound into a vial.
-
Accurately weigh ~10 mg of the internal standard into the same vial.
-
Record weights precisely to four decimal places.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.7 mL of DMSO-d₆).
-
-
NMR Acquisition Parameters:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and IS protons (a value of 30 s is often a safe starting point). This is crucial for accurate quantification.
-
Pulse Angle: 90°.
-
Scans: 16-32 scans for good signal-to-noise.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., one of the methoxy singlets) and a signal from the IS.
-
-
Purity Calculation: Use the following formula[5]:
-
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
-
Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_IS = Purity of the Internal Standard.
-
qNMR Workflow Diagram
Caption: qNMR workflow for absolute purity determination.
Comparative Guide: Selecting the Right Method
The choice of analytical technique depends entirely on the question being asked. A synergistic approach, leveraging the strengths of each method, provides the most comprehensive characterization of purity.
| Feature | HPLC-UV | GC-MS | Quantitative ¹H NMR (qNMR) |
| Principle | Liquid-phase separation by polarity | Gas-phase separation by boiling point; mass analysis | Nuclear spin resonance in a magnetic field |
| Purity Type | Relative (Area %) | Relative (Area %) | Absolute (Mass Fraction) |
| Primary Use | Routine QC, reaction monitoring | Residual solvents, volatile impurities | Structural confirmation, reference standard qualification |
| Key Advantage | High throughput, robust, widely available[1] | High sensitivity, definitive ID of volatiles[4] | No impurity standards needed , structural info[5] |
| Limitation | Assumes equal detector response | Not suitable for non-volatile or thermally labile compounds | Lower throughput, requires high-field NMR |
| Impurity Detection | Non-volatile by-products, starting materials | Solvents, volatile reagents | Structurally distinct impurities with proton signals |
Conclusion
Assessing the purity of a critical intermediate like this compound is a foundational activity in chemical and pharmaceutical development. While HPLC serves as an indispensable tool for rapid, routine quality control, it only provides part of the picture. A thorough analysis must be complemented by GC-MS to ensure the absence of volatile process impurities and validated by qNMR to confirm the structure and establish an absolute, traceable purity value. By understanding the causality behind each technique and implementing these self-validating protocols, researchers can ensure the quality of their intermediates, leading to more reliable, reproducible, and successful scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Mastering the Safe Handling of 3-Bromo-2,6-dimethoxypyridine: A Comprehensive Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical and chemical innovation, the precise and safe handling of specialized reagents is paramount. 3-Bromo-2,6-dimethoxypyridine, a key building block in organic synthesis, requires a thorough understanding of its properties to ensure laboratory safety and experimental integrity. This guide provides an in-depth, experience-driven framework for its safe handling, from initial risk assessment to final disposal, empowering you to work with confidence and precision.
Immediate Hazard Assessment and Core Precautions
Based on data from similar brominated pyridines, this compound is anticipated to be harmful if swallowed and to cause skin and serious eye irritation.[2][3][4] Therefore, all handling procedures must be conducted with the assumption of these hazards.
Fundamental Safety Directives:
-
Work in a Controlled Environment: All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[5][6]
-
Avoid Contact: Direct contact with skin and eyes must be strictly avoided through the consistent use of appropriate Personal Protective Equipment (PPE).[7]
-
Emergency Preparedness: Ensure that an eyewash station and a safety shower are readily accessible and in good working order before commencing any work.[8]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the mandatory PPE for working with this compound, with explanations rooted in best laboratory practices.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. | Protects against accidental splashes. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[9] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber).[5][10] | Gloves must be inspected for tears or holes before each use. Use proper glove removal technique to prevent skin contamination.[7] Contaminated gloves should be disposed of as hazardous waste. |
| Body Protection | A flame-resistant lab coat.[9][11] | Provides a removable barrier to protect skin and personal clothing from contamination. Should be kept fully fastened. |
| Respiratory Protection | Generally not required when working in a properly functioning chemical fume hood.[6] | If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary. |
Step-by-Step Operational Protocol for Safe Handling
This protocol provides a systematic approach to handling this compound, ensuring safety at every stage of your workflow.
1. Preparation and Pre-Handling Check: i. Review Safety Information: Before beginning work, consult the SDS of structurally similar compounds, such as 3-Bromopyridine.[2][12] ii. Assemble all necessary equipment and reagents within the chemical fume hood to minimize movement in and out of the controlled workspace. iii. Don all required PPE as specified in the table above.
2. Aliquoting and Dispensing the Reagent: i. Grounding: For larger quantities, ensure that the container and receiving equipment are properly grounded and bonded to prevent static discharge.[2] ii. Use Non-Sparking Tools: Employ tools made of non-sparking materials to avoid ignition sources.[2][11] iii. Controlled Dispensing: Open the container slowly to release any potential pressure. Carefully measure and dispense the required amount of the chemical. iv. Secure Container: Tightly close the container immediately after use and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2][11]
3. Post-Handling and Decontamination: i. Clean Workspace: Decontaminate the work area within the fume hood using an appropriate solvent, followed by soap and water. All cleaning materials should be treated as hazardous waste.[1] ii. Proper PPE Removal: Remove PPE in a manner that avoids self-contamination, disposing of single-use items in the designated hazardous waste stream. iii. Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Spill Management and Emergency Procedures
Accidents can occur despite meticulous planning. A clear and concise emergency plan is crucial.
In Case of a Minor Spill:
-
Evacuate and Alert: Alert nearby personnel and, if necessary, evacuate the immediate area.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like sawdust.[2][13]
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[11]
-
Decontaminate: Clean the spill area thoroughly.[1] Report the incident to your institution's Environmental Health and Safety (EHS) department.[1]
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[1][3] Seek medical attention if irritation persists.[2][14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Waste Disposal: A Critical Final Step
Proper disposal is essential to protect both laboratory personnel and the environment.
Step-by-Step Disposal Plan:
-
Waste Collection: Collect all waste materials containing this compound, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.[1][2]
-
Waste Segregation: It is imperative to segregate halogenated organic waste from non-halogenated waste streams to ensure proper treatment and disposal.[1]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a certified hazardous waste disposal service.[1][2] Never discharge chemical waste into drains or sewers.[2]
By integrating these expert-validated protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.fr [fishersci.fr]
- 4. capotchem.com [capotchem.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. ehs.providence.edu [ehs.providence.edu]
- 8. fishersci.com [fishersci.com]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. LCSS: BROMINE [web.stanford.edu]
- 14. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
